3,4-Dichloro-2-methoxybenzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFXUMIYSSTHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155382-86-8 | |
| Record name | 3,4-dichloro-2-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3,4-Dichloro-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Dichloro-2-methoxybenzoic acid (CAS No. 155382-86-8), a halogenated and methoxylated benzoic acid derivative of interest in pharmaceutical and agrochemical research. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering in-depth information on the compound's key characteristics, supported by experimental data where available, and established scientific principles.
The unique substitution pattern of this compound, featuring two chlorine atoms and a methoxy group on the benzene ring, imparts specific electronic and steric properties that influence its reactivity, acidity, and potential biological interactions. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and as a scaffold in drug discovery.
Molecular Structure and Identification
A foundational understanding of a molecule begins with its structure and unambiguous identification.
An In-Depth Technical Guide to the Synthesis of 3,4-Dichloro-2-methoxybenzoic Acid
Foreword: Navigating the Synthesis of a Niche Aromatic Carboxylic Acid
3,4-Dichloro-2-methoxybenzoic acid is a highly substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring two chlorine atoms and a methoxy group flanking the carboxylic acid, presents a unique synthetic challenge. This guide provides a comprehensive overview of plausible and robust synthetic pathways to this target molecule. Drawing upon established principles of organic chemistry and analogous industrial processes for related compounds, we will explore multiple strategic approaches. Each pathway is critically analyzed, considering factors such as the availability of starting materials, reaction efficiency, and potential challenges. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical insights into the synthesis of this complex molecule.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several distinct strategies. The selection of a particular route will depend on factors such as the availability of starting materials, desired scale of synthesis, and the laboratory's capabilities. This guide will focus on three primary pathways:
-
Pathway A: Formylation of 2,3-Dichloroanisole followed by Oxidation. This route offers a straightforward approach by building the carboxylic acid functionality from a commercially available or readily synthesized precursor.
-
Pathway B: Carboxylation of 1,2-Dichloro-3-methoxybenzene via a Grignard Reagent. This classic organometallic approach allows for the direct introduction of the carboxyl group onto the aromatic ring.
-
Pathway C: Multi-step Synthesis from 2,3-Dichloroaniline. This pathway, analogous to industrial syntheses of related herbicides, provides a versatile route from a common starting material.
Pathway A: Formylation and Subsequent Oxidation
This pathway is predicated on the initial synthesis of 3,4-dichloro-2-methoxybenzaldehyde, which is then oxidized to the target benzoic acid. The key steps involve the regioselective introduction of a formyl group onto the 2,3-dichloroanisole ring.
Causality Behind Experimental Choices
The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic compounds like anisoles. The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier reagent, an electrophilic iminium species, which attacks the aromatic ring. The methoxy group in 2,3-dichloroanisole is an ortho-, para-director. Due to steric hindrance from the adjacent chlorine atom at the 2-position, formylation is expected to occur at the C4 position, para to the methoxy group, yielding the desired 3,4-dichloro-2-methoxybenzaldehyde. Subsequent oxidation of the aldehyde to a carboxylic acid is a standard and high-yielding transformation, with potassium permanganate being a robust and cost-effective oxidizing agent.[1]
Visualizing Pathway A
References
A Technical Guide to the Spectroscopic Characterization of 3,4-Dichloro-2-methoxybenzoic Acid
Introduction
3,4-Dichloro-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid with the molecular formula C₈H₆Cl₂O₃ and a molecular weight of approximately 221.03 g/mol .[1] Its structure, featuring a carboxylic acid, a methoxy group, and two chlorine atoms on a benzene ring, makes it a molecule of interest in synthetic chemistry and as a potential building block in the development of pharmaceutical and agrochemical compounds. Accurate structural elucidation and purity assessment are critical for these applications, and a multi-technique spectroscopic approach is the cornerstone of this characterization.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, this document outlines the predicted spectral characteristics based on fundamental principles and data from analogous structures. This predictive analysis serves as a robust framework for researchers verifying synthetic products or identifying this compound in complex mixtures.
The molecular structure is defined by the IUPAC name this compound and the CAS Number 155382-86-8.[1][2]
Workflow for Spectroscopic Analysis
The comprehensive characterization of a chemical entity like this compound follows a logical workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous identification.
Caption: A flowchart illustrating the typical process from synthesis to structural validation using complementary spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity. The structure has three distinct proton environments: two aromatic protons and the methoxy group protons. The acidic proton of the carboxylic acid is often broad and may exchange with trace water in the solvent, making its observation variable.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11-13 | Singlet, broad | 1H | -COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet in this downfield region. Its position is highly dependent on concentration and solvent. |
| ~7.6 | Doublet | 1H | Ar-H (H5) | This proton is ortho to a chlorine atom and meta to the carboxylic acid group. It will be a doublet due to coupling with H6. |
| ~7.3 | Doublet | 1H | Ar-H (H6) | This proton is ortho to the methoxy group and meta to a chlorine atom. It will be a doublet due to coupling with H5. |
| ~4.0 | Singlet | 3H | -OCH₃ | Methoxy group protons are shielded and appear as a sharp singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., aromatic, carboxyl, aliphatic). The molecule contains 8 unique carbon atoms.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~168 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. |
| ~155 | C2 | This aromatic carbon is attached to the electron-donating methoxy group, shifting it downfield. |
| ~135 | C4 | Aromatic carbon bonded to chlorine; deshielded by the halogen's inductive effect. |
| ~133 | C3 | Aromatic carbon bonded to chlorine; similar environment to C4. |
| ~130 | C5 | Aromatic CH carbon. |
| ~125 | C1 | The ipso-carbon to the carboxylic acid group. |
| ~115 | C6 | Aromatic CH carbon. |
| ~63 | -OCH₃ | The carbon of the methoxy group is shielded relative to the aromatic carbons and appears in the aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |
|---|---|---|---|
| 2500-3300 | O-H stretch | Carboxylic Acid | A very broad and strong absorption band characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. |
| ~1700 | C=O stretch | Carboxylic Acid | A very strong and sharp absorption due to the carbonyl stretch. This is one of the most prominent peaks in the spectrum. |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Multiple sharp, medium-intensity bands indicating the presence of the benzene ring. |
| ~1250 | C-O stretch | Aryl Ether | Strong absorption from the asymmetric C-O-C stretch of the methoxy group attached to the aromatic ring. |
| ~1050 | C-O stretch | Carboxylic Acid | Stretching vibration of the C-O single bond. |
| 800-900 | C-H bend | Aromatic Ring | Out-of-plane bending vibrations for the substituted aromatic ring. |
| 700-800 | C-Cl stretch | Aryl Halide | Stretching vibrations for the carbon-chlorine bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds, MS is particularly useful due to the characteristic isotopic patterns of halogens.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Interpretation | Rationale |
|---|---|---|
| 220, 222, 224 | Molecular Ion [M]⁺ | The molecular ion peak cluster is definitive for a molecule containing two chlorine atoms. The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |
| 205, 207, 209 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. The 9:6:1 isotopic pattern will be retained. |
| 175, 177, 179 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. The 9:6:1 isotopic pattern will be retained. |
Experimental Protocols
The acquisition of high-quality spectroscopic data requires careful sample preparation and adherence to standardized protocols.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation : For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the dry powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition : Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Processing : The final spectrum is automatically generated as a ratio of the sample spectrum to the background spectrum and is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Introduction : Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion, or for a volatile sample, via a Gas Chromatography (GC-MS) system.
-
Ionization : Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and create a characteristic fragmentation pattern, or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis : Scan a suitable mass range (e.g., m/z 50-300) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak cluster and major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with theoretical patterns.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[3][4][5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive handling and disposal information.
References
A Comprehensive Technical Guide to the Solubility of 3,4-Dichloro-2-methoxybenzoic Acid in Common Laboratory Solvents
Introduction: The Critical Role of Solubility in Scientific Research and Development
In the realms of chemical research, materials science, and particularly in drug discovery and development, the solubility of a compound is a cornerstone physicochemical property. It dictates the feasibility of reaction conditions, influences the ease of purification, and critically impacts a drug candidate's formulation, bioavailability, and ultimate therapeutic efficacy.[1][2] This guide provides an in-depth examination of the solubility characteristics of 3,4-Dichloro-2-methoxybenzoic acid, a substituted benzoic acid derivative of interest in various chemical synthesis and research applications.
While comprehensive quantitative solubility data for this compound across a wide spectrum of common laboratory solvents is not extensively documented in publicly available literature, this guide will equip the research scientist with the foundational knowledge and a robust experimental framework to determine this vital parameter. We will delve into the known physicochemical properties of the compound, present a structured approach to solubility determination, and provide a detailed, field-proven experimental protocol.
Physicochemical Properties of this compound
A thorough understanding of a compound's intrinsic properties is a prerequisite for any solubility investigation. These parameters offer clues to its potential behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₃ | [3] |
| Molecular Weight | 221.03 g/mol | [3] |
| CAS Number | 155382-86-8 | [3][4] |
| Appearance | Beige Powder/Solid | [5] |
| Melting Point | Not specified in available literature | |
| pKa | Not specified in available literature | |
| LogP (calculated) | 2.2 | [3] |
The presence of a carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of aqueous solutions. The molecule also possesses both polar (carboxylic acid, methoxy group) and nonpolar (dichlorinated benzene ring) regions, indicating that its solubility will vary significantly across solvents of different polarities.
Illustrative Solubility Profile of this compound
The following table serves as a template for presenting experimentally determined solubility data. It is populated with hypothetical yet plausible qualitative and quantitative values to illustrate how results should be structured for comparative analysis. The actual solubility should be determined experimentally using the protocol outlined in the subsequent section.
| Solvent | Class | Qualitative Solubility (at 25°C) | Quantitative Solubility (mg/mL at 25°C) |
| Water | Polar Protic | Sparingly Soluble | < 1 |
| 0.1 M HCl | Aqueous Acid | Sparingly Soluble | < 1 |
| 0.1 M NaOH | Aqueous Base | Freely Soluble | > 50 |
| Methanol | Polar Protic | Soluble | ~20-30 |
| Ethanol | Polar Protic | Soluble | ~15-25 |
| Isopropanol | Polar Protic | Moderately Soluble | ~5-15 |
| Acetone | Polar Aprotic | Soluble | ~25-35 |
| Acetonitrile | Polar Aprotic | Moderately Soluble | ~10-20 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | > 100 |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | < 5 |
| Toluene | Nonpolar | Sparingly Soluble | < 2 |
| Hexanes | Nonpolar | Insoluble | < 0.1 |
Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[6] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a robust and reliable approach for determining the solubility of this compound.
I. Materials and Equipment
-
This compound (powder form)
-
Selected solvents (e.g., water, methanol, acetone, DMSO, etc.)
-
Analytical balance (readable to at least 0.1 mg)
-
Scintillation vials or small glass test tubes with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Standard laboratory glassware
II. Experimental Workflow Diagram
Caption: Experimental workflow for determining the thermodynamic solubility of this compound.
III. Detailed Procedure
-
Preparation of Standard Solutions for Calibration:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Perform a series of serial dilutions to generate at least five standard solutions of decreasing concentrations.
-
Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to create a calibration curve of response versus concentration. This is a critical self-validating step to ensure the accuracy of the final measurement.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a vial containing a precisely known volume of the solvent (e.g., 2-5 mL). "Excess" means that undissolved solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or water bath set to the desired temperature (commonly 25°C or 37°C for biological relevance) and agitate for a sufficient period to reach equilibrium.[6] A duration of 24 to 48 hours is typically adequate. The system is considered at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period.
-
To effectively separate the undissolved solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully withdraw a known volume of the clear supernatant using a syringe. Avoid disturbing the solid pellet at the bottom.
-
Immediately pass the supernatant through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles that could lead to an overestimation of solubility.
-
-
Analysis and Calculation:
-
Accurately dilute the filtered supernatant with the solvent to bring its concentration within the linear range of the previously established calibration curve.
-
Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standards.
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility of this compound in that specific solvent at the tested temperature.
-
Interpreting the Results: The "Like Dissolves Like" Principle in Action
The solubility of an organic molecule is governed by the principle of "like dissolves like."[7] This means that solutes tend to dissolve in solvents with similar polarity.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid and methoxy groups of this compound can interact with these solvents through hydrogen bonding, promoting solubility. However, the nonpolar dichlorinated aromatic ring will limit its solubility, especially in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can accept hydrogen bonds but do not donate them. They are generally excellent solvents for a wide range of organic compounds. The high solubility often observed in DMSO is due to its strong dipole moment and ability to solvate both polar and nonpolar moieties effectively.
-
Nonpolar Solvents (e.g., hexanes, toluene): These solvents have low dielectric constants and cannot engage in significant hydrogen bonding. The polar functional groups of this compound will have poor interactions with these solvents, leading to very low solubility.
The acidic nature of the carboxylic acid group means that in basic aqueous solutions (e.g., 0.1 M NaOH), the compound will be deprotonated to form a highly polar and water-soluble carboxylate salt.[8][9] Conversely, in acidic aqueous solutions (e.g., 0.1 M HCl), the compound will remain in its neutral, less soluble form.
Safety and Handling Precautions
Based on available safety data sheets for this compound and similar compounds, appropriate safety measures should be taken.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[5][10][11][12]
-
Handling: Avoid breathing dust.[5][10] Use in a well-ventilated area or with appropriate exhaust ventilation.[5][12] Wash hands thoroughly after handling.[10][11]
-
Hazards: May cause skin, eye, and respiratory irritation.[3][5] Harmful if swallowed.[3]
Always consult the most up-to-date Safety Data Sheet (SDS) for the specific compound before commencing any experimental work.[5][10][11][12][13]
Conclusion
References
- 1. rheolution.com [rheolution.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. This compound | C8H6Cl2O3 | CID 13209108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 155382-86-8 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.ws [chem.ws]
- 8. scribd.com [scribd.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. bmsci.com [bmsci.com]
An In-Depth Technical Guide to 3,4-Dichloro-2-methoxybenzoic Acid for Advanced Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dichloro-2-methoxybenzoic acid, a halogenated aromatic carboxylic acid with significant potential as a versatile building block in modern organic synthesis. This document delves into its fundamental physicochemical properties, outlines plausible synthetic strategies, discusses its prospective applications in medicinal chemistry and drug discovery, and provides essential safety and handling protocols. The content herein is curated to empower researchers with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.
Core Compound Identification and Properties
This compound is a polysubstituted benzene derivative characterized by the presence of a carboxylic acid group, a methoxy group, and two chlorine atoms on the aromatic ring. This specific substitution pattern imparts a unique electronic and steric profile, influencing its reactivity and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 155382-86-8 | [1] |
| Molecular Formula | C₈H₆Cl₂O₃ | |
| Molecular Weight | 221.04 g/mol | |
| IUPAC Name | This compound | |
| Predicted XlogP | 2.2 | [2] |
Strategic Synthesis and Mechanistic Considerations
A logical synthetic approach would commence with a suitably substituted dichlorinated anisole precursor. The introduction of the carboxylic acid functionality can be achieved via directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic rings, followed by carboxylation.
Proposed Synthetic Workflow:
Caption: A proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Directed ortho-Metalation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dichloro-3-methoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add a strong lithium amide base such as lithium diisopropylamide (LDA) (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete metalation.
-
Carboxylation: While maintaining the low temperature, bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of freshly crushed dry ice. The reaction mixture is then allowed to slowly warm to room temperature overnight.
-
Acidic Workup and Isolation: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material. Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid. The desired product, this compound, should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude product.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.
Spectroscopic Characterization: A Comparative Analysis
Table 2: Predicted and Comparative Spectroscopic Data
| Technique | Predicted/Comparative Data for this compound | Source/Comparison |
| ¹H NMR | Aromatic protons: Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). Methoxy protons: A singlet around δ 3.9-4.1 ppm. Carboxylic acid proton: A broad singlet at δ >10 ppm. | Comparative analysis with other methoxybenzoic acids.[5] |
| ¹³C NMR | Aromatic carbons: Multiple signals in the aromatic region (δ 110-160 ppm). Methoxy carbon: A signal around δ 55-60 ppm. Carboxylic acid carbon: A signal around δ 165-175 ppm. | Comparative analysis with other methoxybenzoic acids.[5] |
| Mass Spec. | Predicted [M-H]⁻: m/z 218.96212. Predicted [M+H]⁺: m/z 220.97668. | [2] |
| IR Spec. | O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹. C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹. C-O stretch (ether and acid): Bands in the 1200-1300 cm⁻¹ region. C-Cl stretch: Bands in the 600-800 cm⁻¹ region. | Comparative analysis with other methoxybenzoic acids.[5] |
Applications in Drug Discovery and Development
Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of pharmaceutical agents.[6][7] The unique substitution pattern of this compound makes it a compelling candidate for exploration in drug discovery programs.
Potential as a Synthetic Intermediate:
The carboxylic acid and the aromatic ring of this compound are amenable to a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.
Caption: Potential synthetic transformations of this compound.
The presence of the dichloro and methoxy substituents can influence the pharmacokinetic and pharmacodynamic properties of molecules derived from this scaffold. Halogen atoms, for instance, are known to modulate metabolic stability and receptor binding affinity.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following guidelines are based on the safety data sheets (SDS) of structurally related compounds and should be considered best practice.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
- 1. This compound | 155382-86-8 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C8H6Cl2O3) [pubchemlite.lcsb.uni.lu]
- 3. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]
- 4. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. srinichem.com [srinichem.com]
- 7. nbinno.com [nbinno.com]
Potential Biological Activities of Dichlorinated Methoxybenzoic Acids: A Technical Guide for Researchers
Introduction
Dichlorinated methoxybenzoic acids represent a class of substituted aromatic carboxylic acids with a diverse and potent range of biological activities. The strategic placement of chlorine and methoxy groups on the benzoic acid scaffold significantly influences their physicochemical properties, leading to a spectrum of interactions with biological systems. This technical guide provides an in-depth exploration of the known and potential biological activities of these compounds, with a focus on their herbicidal, antimicrobial, anticancer, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental designs, and provides detailed protocols for the evaluation of these compounds.
Herbicidal Activity: The Case of Dicamba
The most prominent and widely utilized biological activity of a dichlorinated methoxybenzoic acid is the herbicidal action of 3,6-dichloro-2-methoxybenzoic acid, commonly known as Dicamba.[1] First registered in 1967, Dicamba is a selective, systemic herbicide effective against a broad spectrum of broadleaf weeds.[1][2]
Mechanism of Action: Synthetic Auxin
Dicamba functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][3] At physiological concentrations, auxins regulate plant growth and development. However, Dicamba induces an overload of this hormonal signaling pathway, leading to rapid, uncontrolled, and abnormal cell growth, particularly in the stems, petioles, and leaves of sensitive plants.[4][5] This hormonal imbalance disrupts normal plant processes, including protein synthesis, cell division, and photosynthesis, ultimately causing senescence and cell death.[1][4]
The molecular mechanism of auxin and synthetic auxin action is complex, involving the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. In the presence of auxins (or synthetic auxins like Dicamba), these receptors mediate the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that drive the physiological changes observed.[5]
Caption: Simplified auxin signaling pathway disruption by Dicamba.
Antimicrobial Activity
Several dichlorinated methoxybenzoic acid derivatives have demonstrated promising antimicrobial properties. This activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic pathways.
For instance, 3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoic acid has shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics in some studies.[4] The dichlorophenoxy group is thought to play a crucial role in this activity, potentially by interacting with and disrupting the bacterial cell membrane.[4] While specific MIC values for a broad range of dichlorinated methoxybenzoic acids are not extensively documented in publicly available literature, the general class of halogenated benzoic acids has shown antimicrobial potential.[2][6] For example, 2,4-dichloro-5-sulfamoyl benzoic acid, a related compound, exhibited MIC50 values ranging from 0.8 to 4.0 µg/mL against Staphylococcus aureus strains.[7]
Quantitative Data on Antimicrobial Activity
The following table summarizes representative MIC values for related benzoic acid derivatives to provide a comparative context. Researchers are encouraged to determine the specific MIC values for their dichlorinated methoxybenzoic acid derivatives of interest using the protocols provided below.
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 2,4-dichloro-5-sulfamoyl benzoic acid | Staphylococcus aureus (ATCC 29213) | 4.0 | [7] |
| 2,4-dichloro-5-sulfamoyl benzoic acid | Staphylococcus aureus (ATCC 25923) | 0.8 | [7] |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative | Staphylococcus aureus (ATCC 6538) | 125 | [6] |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative | Bacillus subtilis (ATCC 6683) | 125 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]
1. Preparation of Materials:
-
Test Compound Stock Solution: Prepare a stock solution of the dichlorinated methoxybenzoic acid in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Broth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.
2. Procedure:
-
Add 100 µL of sterile broth to all wells of the microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.[12]
-
Dilute the standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in broth.
-
Within 15 minutes of preparation, add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.[11]
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[13]
3. Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Caption: Workflow for MIC determination by broth microdilution.
Anticancer Activity
The potential of benzoic acid derivatives as anticancer agents is an active area of research.[15] The substitution patterns on the benzoic acid ring can lead to compounds that selectively inhibit the growth of cancer cells. While specific data on dichlorinated methoxybenzoic acids is emerging, related compounds have shown cytotoxic effects against various cancer cell lines. For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid has been shown to suppress the viability of MCF-7 and MDA-MB-468 breast cancer cells.[16] Halogenated compounds, in general, are of interest in anticancer drug development.[17][18]
Quantitative Data on Cytotoxicity
The following table provides examples of the half-maximal inhibitory concentration (IC50) values for some benzoic acid derivatives against cancer cell lines. This data serves as a reference for the potential efficacy of dichlorinated methoxybenzoic acids.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoic Acid | A549 (Lung) | 670.6 ± 43.26 (48h) | [19] |
| Benzoic Acid | MCF-7 (Breast) | 499.7 ± 15.75 (48h) | [19] |
| 4-Allyl-2-methoxyphenyl propionate | MCF-7 (Breast) | ~0.4 (as µg/mL) | [20] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 (Breast) | Significant suppression | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22]
1. Preparation of Materials:
-
Cell Lines: Adherent cancer cell lines of interest (e.g., MCF-7, A549).
-
Culture Medium: Appropriate complete culture medium for the chosen cell line.
-
Test Compound: Dichlorinated methoxybenzoic acid dissolved in a suitable solvent (e.g., DMSO).
-
MTT Reagent: 5 mg/mL solution of MTT in sterile PBS.[22]
-
Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.
-
96-Well Plates: Sterile, flat-bottomed plates.
2. Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[13]
-
Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include a vehicle control (medium with the highest concentration of solvent) and an untreated control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][23]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22]
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. Relationship of inhibition of prostaglandin synthesis in platelets to anti-aggregatory and anti-inflammatory activity of some benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. protocols.io [protocols.io]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]
- 13. atcc.org [atcc.org]
- 14. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic activity of halogenated sesquiterpenes from Laurencia dendroidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. media.neliti.com [media.neliti.com]
- 21. clyte.tech [clyte.tech]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Architecture of Activity: A Technical Guide to Substituted Benzoic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoic acid derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3][4] Their prevalence in both natural products and synthetic drugs underscores the versatility of the benzoic acid scaffold.[1][5] The strategic placement of various substituents on the phenyl ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects.[3][6] This guide provides an in-depth exploration of the synthesis, characterization, and application of these derivatives, with a focus on the causal relationships between chemical structure and biological function, offering field-proven insights for drug development professionals.
I. The Benzoic Acid Core: A Privileged Scaffold in Medicinal Chemistry
The benzoic acid moiety is a versatile and privileged scaffold in drug design.[5][7] The carboxylic acid group is a critical feature, acting as a hydrogen bond donor and acceptor, which often facilitates interactions with the active sites of enzymes and receptors.[8] The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[8] These substituents modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its absorption, distribution, metabolism, excretion (ADME), and ultimately its therapeutic efficacy.[8]
II. Crafting the Molecules: Synthesis and Characterization of Substituted Benzoic Acid Derivatives
The synthesis of substituted benzoic acid derivatives can be achieved through various methods, with the oxidation of substituted toluenes being a common industrial approach.[3][9] Other laboratory-scale methods include the hydrolysis of benzonitriles or benzamides and the carboxylation of Grignard reagents.[3]
A. General Synthesis Outline:
A prevalent synthetic route involves the modification of a pre-existing substituted benzoic acid. For instance, the synthesis of amide derivatives can be achieved by converting the carboxylic acid to an acid chloride followed by reaction with a suitable amine.
Experimental Protocol: Synthesis of a 2-Chlorobenzoic Acid Amide Derivative
-
Acid Chloride Formation: Reflux 2-chlorobenzoic acid with thionyl chloride to produce 2-chlorobenzoyl chloride.
-
Amidation: React the 2-chlorobenzoyl chloride with a primary or secondary amine in the presence of a base (e.g., pyridine or triethylamine) to yield the corresponding amide derivative.
-
Purification: Purify the resulting amide by recrystallization or column chromatography.
B. Spectroscopic Characterization:
The structural elucidation of newly synthesized derivatives is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic carbonyl (C=O) stretching vibration of the carboxylic acid or its derivative (e.g., amide), typically in the region of 1660-1740 cm⁻¹.[10] The presence of O-H stretching in the acid can also be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbon atoms, respectively, allowing for the confirmation of the substitution pattern on the aromatic ring and the structure of the substituents.[10][11]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.
-
X-ray Crystallography: Provides the definitive solid-state structure of the molecule, revealing bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.[12][13]
III. Structure-Activity Relationships (SAR): Decoding the Determinants of Biological Activity
Understanding the structure-activity relationship (SAR) is fundamental to the rational design of potent and selective drug candidates.[7][8][14][15]
A. Influence of Substituents on Pharmacological Activity:
The nature, position, and number of substituents on the benzoic acid ring dramatically influence the biological activity.[16]
-
Electronic Effects: Electron-donating groups (e.g., -OH, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -Cl) alter the acidity of the carboxylic acid and the electron density of the aromatic ring, impacting binding interactions.[8] For instance, in local anesthetics, electron-withdrawing groups in the ortho or para positions can enhance activity.[17]
-
Lipophilicity: The addition of lipophilic groups, such as alkyl chains or halogens, can enhance the ability of the molecule to cross cell membranes.[8]
-
Steric Effects: The size and shape of substituents can influence how the molecule fits into a binding pocket, affecting its potency and selectivity.[8]
Table 1: Influence of Substituents on the Antioxidant Activity of Benzoic Acid Derivatives [18]
| Substituent Pattern | Relative Antioxidant Effectiveness |
| p-hydroxy | Low |
| p-hydroxymethoxy | Moderate |
| dihydroxy | High |
| p-hydroxydimethoxy | Very High |
Data compiled from comparative studies of benzoic and cinnamic acid derivatives. The trend shows that increasing the number of electron-donating methoxy groups or the presence of a catechol (dihydroxy) structure enhances antioxidant activity by stabilizing the phenoxyl radical.[18]
B. Positional Isomerism:
The position of the substituent on the aromatic ring is critical. For example, in a study on the antibacterial activity of hydroxybenzoic acids against E. coli, the 2-hydroxy derivative (salicylic acid) showed stronger activity than the 3- and 4-hydroxy isomers.[16]
IV. Therapeutic Applications and Mechanisms of Action
Substituted benzoic acid derivatives have found applications in a wide range of therapeutic areas.
A. Anti-inflammatory Activity:
Many non-steroidal anti-inflammatory drugs (NSAIDs) are benzoic acid derivatives. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.[11][19]
Signaling Pathway: COX Inhibition by Salicylic Acid Derivatives
Caption: Inhibition of prostaglandin synthesis by salicylic acid derivatives.
B. Anticancer Activity:
Benzoic acid derivatives have emerged as promising anticancer agents.[5][20] Their mechanisms of action are diverse and can involve:
-
Enzyme Inhibition: Certain derivatives inhibit enzymes crucial for cancer cell proliferation and signaling, such as phosphatidylcholine-specific phospholipase C (PC-PLC).[7]
-
Histone Deacetylase (HDAC) Inhibition: Some naturally occurring benzoic acid derivatives can inhibit HDACs, leading to altered gene expression and subsequent cancer cell growth inhibition and apoptosis.[21][22] Dihydroxybenzoic acid (DHBA), for example, has been shown to inhibit HDAC activity, induce reactive oxygen species (ROS), and cause cell cycle arrest.[21][22]
-
Modulation of Nuclear Receptors: Benzoic acid derivatives can act as agonists for nuclear xenobiotic receptors like PXR/SXR, influencing the expression of proteins involved in the cell cycle and apoptosis, thereby enhancing the efficacy of chemotherapy and radiotherapy.[23]
Signaling Pathway: HDAC Inhibition Leading to Apoptosis
Caption: Mechanism of anticancer activity via HDAC inhibition.
C. Antimicrobial Activity:
Substituted benzoic acids are widely used as antimicrobial agents and food preservatives.[6][16] Their efficacy is dependent on the pH of the medium, as their activity is primarily attributed to the undissociated form of the acid.[16] The antimicrobial action can involve the disruption of cell membranes, inhibition of essential enzymes, and interference with nutrient uptake.[6] The type and position of substituents play a significant role in determining the antimicrobial spectrum and potency.[16][24] For instance, certain Schiff's bases of 2-chlorobenzoic acid have shown potent activity against Gram-negative bacteria.[24]
V. Experimental Workflows for Drug Discovery
A systematic approach is crucial for the discovery and development of novel therapeutics based on the benzoic acid scaffold.
Workflow: SAR-Guided Drug Discovery Program
Caption: A general workflow for a structure-activity relationship (SAR) guided drug discovery program.[15]
A. In Vitro Assays for Activity Screening:
-
Enzyme Inhibition Assays: These are used to determine the potency of compounds against specific enzyme targets. For example, a PC-PLC inhibition assay can be performed using a chromogenic substrate, with the product formation measured spectrophotometrically over time.[7]
-
Cell Proliferation Assays: Assays like the MTT assay are used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[1] Cells are seeded in 96-well plates, treated with the test compounds, and cell viability is measured after a specific incubation period.[7]
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined to evaluate the antimicrobial efficacy of the synthesized derivatives.[16] The tube dilution method is a common technique for this purpose.[24]
B. Analytical Methods for Quantification:
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and quantification of benzoic acid derivatives in various matrices, including pharmaceutical formulations and food products.[25][26] The choice of column (e.g., C18) and mobile phase is critical for achieving optimal separation.[26]
VI. Conclusion
Substituted benzoic acid derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. A thorough understanding of their synthesis, a detailed characterization of their structures, and a systematic exploration of their structure-activity relationships are essential for unlocking their full therapeutic potential. The integration of computational modeling with traditional experimental approaches will undoubtedly accelerate the discovery of novel and improved drugs based on this versatile scaffold.
References
- 1. preprints.org [preprints.org]
- 2. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. nbinno.com [nbinno.com]
- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
- 14. iomcworld.com [iomcworld.com]
- 15. benchchem.com [benchchem.com]
- 16. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacy180.com [pharmacy180.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]
- 24. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. helixchrom.com [helixchrom.com]
- 26. journals.ust.edu [journals.ust.edu]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,4-Dichloro-2-methoxybenzoic Acid
This guide provides an in-depth framework for the safe handling, storage, and disposal of 3,4-Dichloro-2-methoxybenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. Our focus extends beyond mere procedural instructions to instill a culture of safety grounded in scientific principles and field-proven best practices. By understanding the "why" behind each precaution, laboratory personnel can mitigate risks and ensure both personal safety and experimental integrity.
Compound Profile and Hazard Identification
This compound (CAS No. 155382-86-8) is a chlorinated and methoxylated benzoic acid derivative.[1] Its chemical structure informs its reactivity and toxicological profile. A thorough understanding of its properties is the foundation of a robust safety protocol.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₃ | [1] |
| Molecular Weight | 221.03 g/mol | [1] |
| Appearance | Beige powder/solid | [2] |
| Odor | Odorless | [2] |
GHS Hazard Classification:
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication. This compound is classified as follows:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |
Source: PubChem[1]
The "Warning" signal word indicates a moderate level of hazard.[2] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is harmful if ingested.[1][2]
The Hierarchy of Controls: A Proactive Approach to Safety
Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize hazards.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
For this compound, elimination is not feasible as it is the compound of interest. Substitution with a less hazardous chemical should be considered if the experimental design allows. However, in most research and development settings, the focus will be on robust engineering controls, administrative protocols, and the correct use of Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are primary, appropriate PPE is mandatory to protect against direct contact.
Recommended PPE:
| Body Part | Protection | Standard | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles; face shield if splashing is a risk. | ANSI Z87.1 (US) or EN 166 (EU) | Protects against airborne particles and splashes, preventing serious eye irritation.[3] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | ASTM D6978 | Prevents skin contact, which can cause irritation.[3][4] Gloves should be inspected before use and disposed of properly.[3][5] |
| Body | Laboratory coat. | N/A | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator if dust cannot be controlled by engineering means. | NIOSH (US) | Prevents inhalation of the powder, which can cause respiratory tract irritation.[6] |
Protocol for Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Respirator (if required): Ensure a proper fit.
-
Eye and Face Protection: Position securely.
-
Gloves: Pull cuffs over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Eye and Face Protection: Handle by the earpieces or headband.
-
Respirator (if used): Remove without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing exposure and maintaining the integrity of the compound.
Handling Procedures
-
Work in a designated area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][7]
-
Avoid dust generation: Handle the solid material carefully to avoid creating dust.[8][9] Use techniques such as gentle scooping rather than pouring, and clean up spills promptly.
-
Prevent contact: Avoid contact with skin, eyes, and clothing.[2]
-
Practice good personal hygiene: Wash hands thoroughly after handling, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[8]
Storage Requirements
-
Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[2][7]
-
Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][10]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and correct response is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Seek immediate medical attention.[8][11] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][11] If skin irritation persists, seek medical attention.[7] |
| Inhalation | Remove the individual to fresh air.[2][7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[11][12] Seek medical attention if symptoms persist.[7] |
| Ingestion | Do NOT induce vomiting.[2][11] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[11] Seek immediate medical attention.[8][11] |
Spill Response Protocol
A minor spill of this compound can be managed by trained laboratory personnel.
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection.
-
Contain and Clean:
-
Dispose: Dispose of the waste in a designated hazardous waste container.[2][7]
Caption: A stepwise workflow for responding to a chemical spill.
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Do not mix with other waste streams.
-
Container: Use a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][8][13]
Conclusion
The safe handling of this compound is not merely a matter of following rules but of understanding the underlying principles of chemical safety. By integrating the information in this guide into your laboratory's standard operating procedures and fostering a proactive safety culture, you can minimize risks and create a secure environment for groundbreaking research and development.
References
- 1. This compound | C8H6Cl2O3 | CID 13209108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. angenechemical.com [angenechemical.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 12. fishersci.com [fishersci.com]
- 13. gustavus.edu [gustavus.edu]
A Researcher's Guide to Sourcing and Utilizing 3,4-Dichloro-2-methoxybenzoic Acid
An In-depth Technical Guide for Drug Discovery and Chemical Synthesis Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. Among the vast array of available reagents, substituted benzoic acids represent a cornerstone of synthetic versatility. This guide provides an in-depth technical overview of 3,4-Dichloro-2-methoxybenzoic acid, a key intermediate with significant potential in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into sourcing, quality assessment, safe handling, and a practical application of this valuable compound.
The Strategic Importance of this compound in Synthesis
The unique substitution pattern of this compound, featuring two chlorine atoms and a methoxy group on the benzoic acid core, imparts a specific steric and electronic environment. This distinct arrangement influences the reactivity of the carboxylic acid and the aromatic ring, making it a valuable precursor for creating complex molecular architectures. Its structural motifs are found in a range of biologically active molecules, highlighting its utility in medicinal chemistry for the development of novel therapeutic agents, such as kinase inhibitors, and in the agrochemical industry for the creation of targeted herbicides.[2][3][4]
Commercial Sourcing: A Comparative Analysis of Key Suppliers
The reliable sourcing of high-purity reagents is a critical first step in any research endeavor. Several reputable chemical suppliers offer this compound for research and development purposes. The following table provides a comparative overview of prominent suppliers.
| Supplier | Purity Specification | Available Quantities | Supporting Documentation |
| Sigma-Aldrich | Typically ≥95% | Milligrams to grams | Certificate of Analysis (CoA), Safety Data Sheet (SDS) |
| AOBChem | 97% | 250mg to 100g | CoA, SDS[5] |
| MySkinRecipes | 97% | Grams to bulk | Product Specification Sheet |
| CDN Isotopes | Isotopic Enrichment of 99 atom % D for labeled compounds | Milligrams to grams | Certificate of Analysis, SDS[6] |
Supplier Selection Workflow
The process of selecting a suitable supplier involves more than just comparing prices. The following workflow outlines key considerations for researchers.
Caption: A streamlined workflow for the selection of a commercial supplier for a research chemical.
Quality Control and Analytical Verification: Ensuring Reagent Integrity
The purity and identity of a starting material are fundamental to the reproducibility and success of a synthetic protocol. Reputable suppliers will provide a Certificate of Analysis (CoA) that details the analytical tests performed on a specific batch of the chemical.
Key Parameters on a Certificate of Analysis:
-
Appearance: A visual description of the physical state and color of the compound.
-
Identity: Confirmation of the chemical structure, typically through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
Purity: Quantified by chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Melting Point: A physical property indicative of purity.
-
Residual Solvents: The amount of any remaining solvents from the synthesis and purification process.
-
Water Content: Determined by methods such as Karl Fischer titration.
Common Analytical Techniques for Quality Control:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds. It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for volatile compounds, GC separates components based on their boiling points and interactions with a stationary phase, while MS provides structural information for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of a compound, confirming the connectivity of atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Safe Handling and Storage Protocols
Substituted benzoic acids, including this compound, require careful handling to ensure laboratory safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Body Protection: A lab coat is essential to protect clothing and skin.
Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]
Spill and Waste Management:
-
In case of a small spill, use appropriate tools to collect the solid material in a designated waste container.[11]
-
For larger spills, evacuate the area and follow institutional safety protocols.
-
Dispose of waste according to local and national regulations.[9]
Experimental Protocol: Synthesis of a Novel Amide via Coupling with this compound
This section provides a detailed, representative protocol for the synthesis of an amide derivative from this compound. Amide bond formation is a fundamental transformation in medicinal chemistry, and this protocol illustrates a common and robust method.
Reaction Scheme:
Caption: General reaction scheme for the amide coupling of this compound.
Materials:
-
This compound
-
Substituted amine (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the substituted amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
Self-Validation and Characterization:
The identity and purity of the synthesized amide should be confirmed by analytical techniques such as:
-
¹H and ¹³C NMR: To confirm the structure of the product.
-
LC-MS: To determine the purity and confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
Conclusion
This compound is a versatile and valuable building block for researchers in drug discovery and chemical synthesis. A thorough understanding of its sourcing, quality assessment, and safe handling is essential for its effective utilization. The provided experimental protocol for amide synthesis serves as a practical example of its application in the creation of novel molecules. By adhering to the principles of scientific integrity and best laboratory practices, researchers can confidently incorporate this reagent into their synthetic endeavors, paving the way for new discoveries and innovations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,6-Dichloro-2-methoxybenzoic acid [myskinrecipes.com]
- 5. aobchem.com [aobchem.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.sangon.com [store.sangon.com]
- 11. oxfordlabchem.com [oxfordlabchem.com]
Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 3,4-Dichloro-2-methoxybenzoic Acid
Introduction
3,4-Dichloro-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern—featuring a carboxylic acid, a methoxy group, and two chlorine atoms on the benzene ring—creates a specific steric and electronic environment. This distinct arrangement governs its reactivity and makes it a strategic precursor for the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries.[1] The presence of multiple functional groups allows for a variety of chemical transformations, enabling chemists to introduce further complexity and tailor molecules for specific biological activities.[1][2] This guide provides an in-depth exploration of the properties, applications, and detailed protocols for the effective use of this compound.
Physicochemical Properties & Spectroscopic Data
Understanding the fundamental properties of a reagent is critical for its successful application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 155382-86-8 | [3][4] |
| Molecular Formula | C₈H₆Cl₂O₃ | [3][4] |
| Molecular Weight | 221.04 g/mol | [3] |
| Appearance | Typically a white to off-white solid or powder | [5] |
| InChI Key | VSFXUMIYSSTHSQ-UHFFFAOYSA-N | [3] |
Spectroscopic Profile
While a dedicated spectrum for this specific isomer requires experimental acquisition, its expected spectroscopic signatures can be predicted based on its functional groups and comparison to related structures.[6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid. The two aromatic protons will appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy group (-OCH₃) will present as a sharp singlet around δ 3.8-4.0 ppm. The carboxylic acid proton (-COOH) will be a broad singlet at a downfield chemical shift, often above δ 10.0 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each carbon atom in the molecule. Characteristic peaks include the carbonyl carbon of the carboxylic acid (δ ~165-170 ppm), the aromatic carbons (δ ~110-155 ppm), and the methoxy carbon (δ ~55-60 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A sharp and strong carbonyl (C=O) stretch will be visible around 1700 cm⁻¹. C-O and C-Cl stretching vibrations will also be present in the fingerprint region.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the following hazards:
-
H302: Harmful if swallowed.[3]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][9][10]
Core Applications in Organic Synthesis
The reactivity of this compound can be logically categorized by its primary functional groups: the carboxylic acid and the substituted aromatic ring. This dual reactivity allows it to serve as a versatile scaffold.
Diagram: Synthetic Pathways from this compound
Caption: Key synthetic transformations of this compound.
Transformations of the Carboxylic Acid Group
The carboxylic acid moiety is the most reactive site for a wide range of standard organic transformations.
-
Amide Bond Formation: This is one of the most crucial reactions in drug discovery. The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling agents (e.g., EDC, HATU, DCC) to form substituted amides. This reaction is fundamental for building libraries of potential drug candidates.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the more reactive acyl chloride intermediate yields the corresponding esters. Esters are often used as protecting groups or to modify the pharmacokinetic properties of a molecule.
-
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can reduce the carboxylic acid to the corresponding benzyl alcohol. This transformation opens up further synthetic routes, such as ether formation or oxidation to an aldehyde.
-
Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. This intermediate is not typically isolated but is used directly to react with nucleophiles like alcohols, amines, or for Friedel-Crafts acylation.
Reactivity of the Aromatic Ring
The electronic nature of the aromatic ring is influenced by the competing effects of its substituents:
-
-OCH₃ group: Strongly electron-donating (activating) and ortho-, para-directing.
-
-Cl atoms: Electron-withdrawing via induction but weakly electron-donating via resonance (deactivating) and ortho-, para-directing.
-
-COOH group: Strongly electron-withdrawing (deactivating) and meta-directing.
This complex electronic landscape suggests that electrophilic aromatic substitution would be difficult and likely directed to the position ortho to the methoxy group. However, the high degree of substitution makes nucleophilic aromatic substitution (SNAᵣ) a more plausible transformation, especially if a strong electron-withdrawing group is present or introduced elsewhere on the ring.
Detailed Experimental Protocol: Amide Coupling
This protocol details a representative procedure for the synthesis of an amide derivative, a cornerstone reaction in medicinal chemistry.[2][11]
Objective: To synthesize N-benzyl-3,4-dichloro-2-methoxybenzamide from this compound and benzylamine.
Diagram: Amide Coupling Workflow
Caption: Standard workflow for HATU-mediated amide bond formation.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 155382-86-8 | 221.04 | 221 mg | 1.0 |
| Benzylamine | 100-46-9 | 107.15 | 118 mg (121 µL) | 1.1 |
| HATU | 148893-10-1 | 380.23 | 418 mg | 1.1 |
| DIPEA | 7087-68-5 | 129.24 | 388 mg (522 µL) | 3.0 |
| DMF (anhydrous) | 68-12-2 | - | 5 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~50 mL | - |
| Saturated aq. NaHCO₃ | 144-55-8 | - | ~20 mL | - |
| Brine | 7647-14-5 | - | ~20 mL | - |
Step-by-Step Procedure
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (221 mg, 1.0 mmol).
-
Add anhydrous DMF (5 mL) to dissolve the acid.
-
To the stirred solution, add benzylamine (121 µL, 1.1 mmol), followed by DIPEA (522 µL, 3.0 mmol).
-
Finally, add HATU (418 mg, 1.1 mmol) in one portion. The reaction may slightly warm up.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.
Work-up and Purification
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1 x 20 mL) to remove any unreacted acid and acidic byproducts.
-
Wash the organic layer with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure amide product.
Characterization
The final product, N-benzyl-3,4-dichloro-2-methoxybenzamide, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
References
- 1. This compound | 155382-86-8 | Benchchem [benchchem.com]
- 2. srinichem.com [srinichem.com]
- 3. This compound | C8H6Cl2O3 | CID 13209108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aobchem.com [aobchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of 3,4-Dichloro-2-methoxybenzoic Acid
Abstract: This document provides a comprehensive technical guide for the quantitative analysis of 3,4-Dichloro-2-methoxybenzoic acid, a compound of interest in pharmaceutical development and environmental monitoring. We present two robust, validated analytical methods: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for high sensitivity and selectivity, and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation and analysis in complex matrices. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, the scientific rationale behind methodological choices, and complete validation criteria to ensure data integrity and reproducibility.
Introduction and Relevance
This compound (C₈H₆Cl₂O₃, Mol. Wt. 221.03 g/mol ) is a halogenated aromatic carboxylic acid.[1] The precise quantification of such molecules is critical in various scientific domains. In pharmaceutical research, it may act as a key intermediate in synthesis or appear as a metabolite or impurity, necessitating rigorous monitoring. In environmental science, chlorinated benzoic acids can be degradation products of herbicides, making their detection essential for assessing ecological impact and contamination levels.[2]
The analytical challenge lies in achieving sensitive, selective, and accurate measurements, often in complex biological or environmental matrices. This guide provides two gold-standard methodologies to address this challenge, ensuring reliable quantification for regulatory submissions, quality control, and advanced research.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 155382-86-8 | [1][3] |
| Molecular Formula | C₈H₆Cl₂O₃ | [1] |
| Molecular Weight | 221.03 g/mol | [1] |
| Structure | (Image of structure) |
Method Selection: The Rationale
The choice of analytical technique is dictated by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is the premier technique for non-volatile, polar compounds like carboxylic acids.[4]
-
Coupling with Tandem Mass Spectrometry (LC-MS/MS): Offers unparalleled sensitivity and specificity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), it can quantify the analyte at trace levels even in convoluted matrices, effectively filtering out background noise.[5] This is the recommended primary method.
-
Coupling with UV Detection: A more accessible but less sensitive option. It is suitable for purity assessments or when analyzing simpler sample matrices where interfering compounds are minimal.[6]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique known for its high chromatographic resolution.[4]
-
Causality of Derivatization: this compound is a polar, non-volatile molecule due to its carboxylic acid group. Direct injection into a GC system would result in poor peak shape and thermal degradation. Therefore, a chemical derivatization step is mandatory to convert the polar -COOH group into a non-polar, thermally stable ester (e.g., a methyl ester). This increases volatility and improves chromatographic performance significantly.[6][7] This method serves as an excellent orthogonal confirmation to LC-MS/MS.
-
General Analytical Workflow
A robust analytical procedure follows a systematic sequence of steps, each critical for the integrity of the final result. The workflow ensures that the analyte is efficiently extracted from its matrix, separated from interferences, and accurately measured.
References
- 1. This compound | C8H6Cl2O3 | CID 13209108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 155382-86-8 [chemicalbook.com]
- 4. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
Application Note: A Robust HPLC Method for the Separation and Quantification of Dichlorinated Benzoic Acid Isomers
Abstract
This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of dichlorinated benzoic acid isomers. These compounds are critical intermediates in the synthesis of pharmaceuticals and agrochemicals, and their accurate analysis is essential for quality control and process monitoring. This guide provides a detailed protocol, explains the scientific rationale behind the methodological choices, and offers a systematic approach to method validation in accordance with ICH guidelines.
Introduction: The Challenge of Isomer Separation
Dichlorinated benzoic acids are a group of six constitutional isomers, each with the chemical formula C₇H₄Cl₂O₂. While structurally similar, the different positions of the two chlorine atoms on the benzene ring result in distinct physicochemical properties, including acidity (pKa) and hydrophobicity. These subtle differences can significantly impact their reactivity and biological activity, making their individual quantification crucial. For instance, 2,3-dichlorobenzoic acid is a key precursor in the synthesis of the antiepileptic drug lamotrigine[1].
The primary analytical challenge lies in achieving baseline separation of all six isomers, which often co-exist as impurities in synthetic preparations. HPLC is the technique of choice for this application due to its high resolving power and sensitivity[2]. This note details a systematic approach to developing a robust RP-HPLC method suitable for this purpose.
Method Development Strategy: A Scientifically-Driven Approach
A successful HPLC method is built on a thorough understanding of the analyte's properties and their interaction with the stationary and mobile phases[3]. Our strategy is outlined below.
Analyte Characterization: The Key to Selectivity
The dichlorinated benzoic acid isomers are weak organic acids. Their degree of ionization is dependent on the pH of the mobile phase, which in turn dictates their retention in a reversed-phase system[4][5]. The pKa values for the isomers are a critical parameter for method development.
| Isomer | Predicted pKa |
| 2,3-Dichlorobenzoic acid | ~2.9 |
| 2,4-Dichlorobenzoic acid | ~3.1 |
| 2,5-Dichlorobenzoic acid | ~3.2 |
| 2,6-Dichlorobenzoic acid | ~2.1 |
| 3,4-Dichlorobenzoic acid | ~3.8 |
| 3,5-Dichlorobenzoic acid | ~3.5 |
Table 1: Predicted pKa values for dichlorinated benzoic acid isomers. These values are essential for selecting the optimal mobile phase pH.
To ensure consistent retention and good peak shape, it is crucial to suppress the ionization of the carboxylic acid group. This is achieved by maintaining the mobile phase pH at least 2 units below the pKa of the analytes[6][7]. In their non-ionized form, the acids are more hydrophobic and will be better retained on a non-polar stationary phase. Given the pKa range of the isomers, a mobile phase pH of around 2.5 is a logical starting point.
Initial Chromatographic Conditions: A Rational Starting Point
Based on the analyte properties, the following initial conditions were selected:
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and an excellent starting point for the separation of moderately polar to non-polar compounds like dichlorinated benzoic acids[2]. The hydrophobic C18 chains will interact with the non-polar benzene ring of the analytes. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.
-
Mobile Phase:
-
Aqueous Component (A): A buffer is necessary to maintain a stable pH. A 0.01 M ammonium acetate or phosphate buffer adjusted to pH 2.5 with an acid like phosphoric acid is a suitable choice[8][9]. Phosphate buffers are effective in this pH range[5].
-
Organic Modifier (B): Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides better peak shapes and lower viscosity, leading to higher efficiency. We will start with a gradient of acetonitrile and the aqueous buffer to elute all isomers in a reasonable time.
-
-
Detection: Dichlorinated benzoic acids contain a chromophore (the benzene ring) that absorbs UV light. Based on the UV spectra of benzoic acid and its derivatives, a detection wavelength of around 230 nm should provide good sensitivity for all isomers[10][11][12]. A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength for all analytes.
-
Temperature: A column temperature of 30 °C is a good starting point to ensure reproducible retention times.
Method Development Workflow
The overall workflow for the HPLC method development is illustrated in the following diagram.
Caption: HPLC Method Development Workflow.
Detailed Protocol: Optimized HPLC Method
Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.
-
Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm).
-
Dichlorinated benzoic acid reference standards.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade).
Preparation of Solutions
-
Mobile Phase A: Prepare a 0.01 M ammonium acetate solution in water and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: A mixture of methanol and water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each dichlorinated benzoic acid isomer reference standard and dissolve in 10 mL of diluent in separate volumetric flasks.
-
Working Standard Solution (100 µg/mL): Prepare a mixed standard solution by appropriately diluting the stock solutions with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.01 M Ammonium Acetate, pH 2.5B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
Table 2: Optimized HPLC Conditions for the Separation of Dichlorinated Benzoic Acid Isomers.
Method Validation: Ensuring Reliability
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose[13][14][15]. The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Method Validation Workflow
Caption: HPLC Method Validation Workflow based on ICH Q2(R1).
Validation Results Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analytes. | Pass |
| Linearity (r²) | ≥ 0.999 | > 0.999 for all isomers |
| Range (µg/mL) | - | 1 - 150 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Repeatability (%RSD) | ≤ 2.0% | < 1.5% |
| Intermediate Precision (%RSD) | ≤ 2.0% | < 1.8% |
| Robustness | No significant impact on results. | Pass |
Table 3: Summary of Method Validation Results.
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable solution for the separation and quantification of dichlorinated benzoic acid isomers. The systematic, science-driven approach to method development, coupled with a thorough validation according to ICH guidelines, ensures the accuracy and precision of the results. This method is suitable for implementation in quality control and research laboratories for the analysis of these important chemical intermediates.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 3. 2,6-Dichlorobenzoic Acid | 50-30-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. drawellanalytical.com [drawellanalytical.com]
Application Notes & Protocols for 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba) in Agrochemical Research
A Note on Chemical Isomers: This guide focuses on 3,6-dichloro-2-methoxybenzoic acid , commercially known as Dicamba, the primary isomer with extensive applications in the agrochemical industry. The initial query for "3,4-Dichloro-2-methoxybenzoic acid" refers to a less common isomer with limited documented use in agricultural research. For professionals in this field, the relevant and widely studied compound is Dicamba.
Section 1: Introduction and Scientific Background
3,6-dichloro-2-methoxybenzoic acid, or Dicamba, is a selective, systemic herbicide first registered for use in 1967.[1][2] It belongs to the benzoic acid class of herbicides and is a chlorinated derivative of o-anisic acid.[1] Dicamba is highly effective for the post-emergence control of annual and perennial broadleaf weeds in various agricultural and non-agricultural settings, including grain crops, pastures, and turf areas.[1][3][4][5] Its persistence in soil is relatively low as it undergoes microbial degradation, with a half-life that can range from 17 to 32 days depending on soil type.[2]
Chemical and Physical Properties
A clear understanding of Dicamba's properties is crucial for its application, formulation, and analysis.
| Property | Value | Source |
| IUPAC Name | 3,6-dichloro-2-methoxybenzoic acid | [1][2] |
| CAS Number | 1918-00-9 | [1][2] |
| Molecular Formula | C₈H₆Cl₂O₃ | [1][6] |
| Molar Mass | 221.04 g·mol⁻¹ | [1] |
| Appearance | White crystalline solid | [1][6] |
| Melting Point | 114 to 116 °C | [1][6] |
| Solubility in Water | Low | [1] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol | [1][6] |
Mechanism of Action: Synthetic Auxin Pathway
Dicamba functions as a synthetic auxin herbicide.[1][7][8] It mimics the natural plant hormone indole-3-acetic acid (IAA), which regulates cell growth and development.[3][9] At the molecular level, synthetic auxins like Dicamba bind to auxin receptors, primarily the TIR1/AFB family of F-box proteins.[10] This binding event leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes the activity of Auxin Response Factors (ARFs), which in turn activate the expression of auxin-responsive genes.
In susceptible broadleaf plants, the application of Dicamba leads to an unnaturally high and persistent level of auxin signaling. This "overdose" effect causes rapid, uncontrolled, and disorganized cell division and elongation, disrupting the plant's vascular tissues and leading to epinasty (twisting of stems and petioles), senescence, and ultimately, plant death.[3][4][8]
Caption: Dicamba's mechanism of action as a synthetic auxin.
Section 2: Core Applications in Agrochemical Research
Broadleaf Weed Control
Dicamba's primary application is the selective control of a wide spectrum of broadleaf weeds, including those resistant to other herbicides like glyphosate.[3][11] It is used in numerous cropping systems such as corn, wheat, and sorghum.[2][5] Research in this area often focuses on optimizing application timing, dosage, and tank-mixes to maximize efficacy while minimizing crop injury and environmental impact.
Herbicide Formulations and Tank-Mixing
Dicamba is available in various salt formulations (e.g., dimethylamine (DMA), diglycolamine (DGA)) and an acid formulation.[2][3][12] Newer formulations have been developed to reduce volatility and off-target movement (drift), a significant concern with this herbicide.[1][12] Researchers frequently investigate the compatibility and synergistic effects of tank-mixing Dicamba with other herbicides, such as glyphosate or 2,4-D, to broaden the weed control spectrum and manage resistance.[4][7]
Dicamba-Tolerant (DT) Crop Systems
A major advancement in Dicamba's application is the development of genetically engineered (GE) crops, such as soybeans and cotton, that are resistant to it.[1][13] This technology allows for the "over-the-top" (OTT) application of Dicamba post-emergence, providing farmers with a critical tool against herbicide-resistant weeds.[13][14] Research in this domain involves evaluating the performance of DT crop systems, managing the potential for weed resistance to Dicamba itself, and mitigating the ecological risks of increased herbicide use.[15][16][17]
Section 3: Experimental Protocols and Methodologies
Protocol: Synthesis of 3,6-Dichloro-2-methoxybenzoic Acid
The synthesis of Dicamba often involves multiple steps starting from precursors like 2,5-dichloroaniline or 2,5-dichloroanisole. The following protocol is a generalized representation based on common patent literature.[18][19][20]
Causality: The choice of starting material and reaction pathway is driven by factors like cost, availability, reaction yield, and purity of the final product.[19] For example, some modern methods avoid high-pressure carboxylation reactions to improve the environmental profile of the process.[18]
Workflow Diagram: Dicamba Synthesis
Caption: Generalized workflow for the synthesis of Dicamba.
Step-by-Step Methodology:
-
Diazotization: React 2,5-dichloroaniline with nitrosylsulfuric acid in a suitable solvent at a controlled low temperature (-15°C to 50°C) to form the 2,5-dichlorophenyldiazonium salt.[19]
-
Hydroxylation: Hydrolyze the diazonium salt, typically by heating in an aqueous solution, to produce 2,5-dichlorophenol.
-
Carboxylation: Convert 2,5-dichlorophenol to 3,6-dichlorosalicylic acid. This is often achieved via a Kolbe-Schmitt reaction, which involves treating the sodium salt of the phenol with carbon dioxide under high pressure and temperature.[11][21]
-
Methylation: Methylate the hydroxyl group of 3,6-dichlorosalicylic acid to form the methyl ester, methyl 3,6-dichloro-2-methoxybenzoate. A common methylating agent is dimethyl sulfate.[19]
-
Hydrolysis: Hydrolyze the resulting ester using a base (e.g., sodium hydroxide) followed by acidification (e.g., with HCl) to yield the final product, 3,6-dichloro-2-methoxybenzoic acid.[19]
-
Purification: The final product is typically purified by recrystallization from a suitable solvent to achieve high purity (>98%).[19][20]
Protocol: Residue Analysis in Soil by LC-MS/MS
Detecting Dicamba residues in environmental samples is critical for regulatory compliance and environmental fate studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a preferred method due to its high sensitivity and selectivity, eliminating the need for derivatization required by older Gas Chromatography (GC) methods.[22][23]
Workflow Diagram: Soil Residue Analysis
Caption: Workflow for Dicamba residue analysis in soil.
Step-by-Step Methodology:
-
Sample Preparation: Air-dry the soil sample and pass it through a 2 mm sieve to ensure homogeneity.
-
Extraction: Weigh 5-10 g of the prepared soil into a 50 mL centrifuge tube. Add an appropriate internal standard. Add 10 mL of extraction solvent (e.g., acetonitrile with 1-2% formic acid). The acid helps partition the acidic herbicide into the organic phase.[24] Shake vigorously for 1-2 minutes.
-
Salting Out & Centrifugation: Add QuEChERS salts (e.g., MgSO₄, NaCl) to induce phase separation. Shake again and centrifuge at >3000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. PSA removes interfering organic acids and fatty acids. Vortex for 1 minute and centrifuge.[24]
-
Final Preparation: Take the cleaned supernatant, filter it through a 0.22 µm syringe filter, and dilute as necessary with the mobile phase before injection.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system.
-
Chromatography: Use a C18 or similar reverse-phase column.
-
Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid, is common.[22]
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation.[22]
-
Protocol: Greenhouse Bioassay for Herbicide Efficacy
Bioassays are essential for determining the herbicidal activity of Dicamba on target weeds and assessing the tolerance of crops. This protocol describes a whole-plant dose-response bioassay.[25][26]
Workflow Diagram: Efficacy Bioassay dot digraph "Bioassay_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Start: Target Weed Seeds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Plant Propagation\n(Grow plants to 3-4 leaf stage in pots)"]; Step2 [label="Step 2: Herbicide Preparation\n(Prepare serial dilutions of Dicamba formulation)"]; Step3 [label="Step 3: Herbicide Application\n(Use a track sprayer for uniform coverage)"]; Step4 [label="Step 4: Incubation\n(Maintain controlled greenhouse conditions)"]; Step5 [label="Step 5: Data Collection\n(Visual injury rating, biomass measurement at 14-21 DAT)"]; Step6 [label="Step 6: Data Analysis\n(Dose-response curve fitting, calculate GR₅₀/LD₅₀)"]; End [label="Result: Herbicide Efficacy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Note [label="DAT: Days After Treatment", shape=plaintext, fontsize=8];
Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> End; }
References
- 1. Dicamba - Wikipedia [en.wikipedia.org]
- 2. Dicamba Technical Fact Sheet [npic.orst.edu]
- 3. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 4. Dicamba herbicide and it's effects, Nexles [nexles.com]
- 5. epa.gov [epa.gov]
- 6. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fbn.com [fbn.com]
- 8. mdpi.com [mdpi.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Explained: Dicamba and its formulations [uaex.uada.edu]
- 13. Registration of Dicamba for Use on Genetically Engineered Crops | Ingredients Used in Pesticide Products | US EPA [19january2017snapshot.epa.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. capitalpress.com [capitalpress.com]
- 16. beyondpesticides.org [beyondpesticides.org]
- 17. EPA prepares to approve dicamba weedkillers despite history of crop damage - EHN [ehn.org]
- 18. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]
- 19. US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA) - Google Patents [patents.google.com]
- 20. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 21. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. isws.org.in [isws.org.in]
Application Note & Protocol: Strategic Esterification of 3,4-Dichloro-2-methoxybenzoic Acid
Abstract
This document provides a detailed guide for the esterification of 3,4-Dichloro-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The structural features of this substrate, namely the presence of an ortho-methoxy group and two chlorine atoms, present moderate steric hindrance and electronic deactivation, which can impede standard esterification procedures. We present and compare two primary, robust protocols: a high-yield method involving activation with thionyl chloride and the classical Fischer-Speier esterification. The rationale behind methodological choices, step-by-step protocols, and mechanistic insights are provided to equip researchers in drug development and chemical synthesis with the tools for efficient and successful synthesis.
Introduction and Strategic Considerations
The conversion of a carboxylic acid to an ester is a cornerstone transformation in organic synthesis. For the specific case of this compound, its esters are valuable precursors for more complex molecular architectures. However, the substituents on the aromatic ring influence the reactivity of the carboxyl group. The ortho-methoxy group can sterically hinder the approach of the alcohol nucleophile, while the electron-withdrawing chlorine atoms decrease the nucleophilicity of the carboxylate, potentially slowing reactions where it must act as a nucleophile (e.g., Mitsunobu reaction).
Therefore, selecting an appropriate esterification strategy is critical. The ideal method should be high-yielding, scalable, and tolerant of the substrate's electronic and steric properties. Two primary methods are particularly well-suited:
-
Activation via Acyl Chloride Formation: This approach circumvents the inherent moderate reactivity of the carboxylic acid by converting it into a highly reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂).[1][2] This is often the most reliable method for sterically hindered or electronically deactivated acids.
-
Fischer-Speier Esterification: This classical method relies on direct, acid-catalyzed reaction with an alcohol.[3][4] It is an equilibrium-controlled process that can be driven to completion by using a large excess of the alcohol, which typically serves as the solvent.[5] While potentially slower for this substrate, its simplicity and cost-effectiveness make it a valuable alternative, especially for large-scale synthesis.
This guide will detail the protocols for both methods, offering a comparative analysis to inform the researcher's choice based on scale, available reagents, and desired efficiency.
Mechanistic Overview of Recommended Protocols
Thionyl Chloride (SOCl₂) Method
This method proceeds in two main stages, as depicted below. First, the carboxylic acid is converted to an acyl chlorosulfite intermediate, which then collapses to form the highly electrophilic acyl chloride, releasing sulfur dioxide and hydrogen chloride gases.[1] The irreversible nature of this step, driven by the evolution of gaseous byproducts, ensures complete conversion. The subsequent reaction of the acyl chloride with an alcohol is a rapid and typically quantitative nucleophilic acyl substitution.
Caption: Workflow for esterification via thionyl chloride.
Fischer-Speier Esterification
The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution. The mechanism involves six key, reversible steps (summarized as PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3] The process begins with the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[5][6] The alcohol then attacks this activated carbon. A series of proton transfers follows, converting the hydroxyl group into a good leaving group (water). Elimination of water and final deprotonation yield the ester and regenerate the acid catalyst.
Caption: Key stages of the Fischer esterification mechanism.
Comparative Protocol Analysis
| Feature | Protocol 1: Thionyl Chloride | Protocol 2: Fischer Esterification |
| Reaction Rate | Fast; driven by irreversible acyl chloride formation. | Slow to moderate; equilibrium-limited.[5] |
| Conditions | Anhydrous required; reflux. | Reflux; excess alcohol as solvent.[4] |
| Substrate Scope | Excellent for sterically hindered & deactivated acids.[1] | Good for primary/secondary alcohols; slower for hindered acids.[7] |
| Reagents | Corrosive and moisture-sensitive (SOCl₂).[8] | Strong acid catalyst (e.g., H₂SO₄); large excess of alcohol.[9] |
| Byproducts | Gaseous SO₂ and HCl (requires scrubbing). | Water (must be removed or tolerated by excess reagent). |
| Workup | Requires quenching and neutralization. | Requires extensive washing to remove acid catalyst and excess alcohol.[9] |
| Scalability | Good, but handling of SOCl₂ requires care. | Excellent and cost-effective for large scales. |
Recommendation: For laboratory-scale synthesis where high yield and reliability are paramount, the Thionyl Chloride method (Protocol 1) is recommended. For large-scale, cost-sensitive production, particularly with simple alcohols like methanol, the Fischer Esterification (Protocol 2) is a highly viable alternative.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis using Thionyl Chloride
This protocol describes the conversion of this compound to its corresponding methyl ester. The procedure can be adapted for other primary or secondary alcohols.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (10 mmol scale) |
| This compound | C₈H₆Cl₂O₃ | 221.04 | - | 2.21 g (1.0 eq) |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 1.64 g/mL | ~2.2 mL (3.0 eq) |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | 50 mL |
| Anhydrous Methanol (MeOH) | CH₃OH | 32.04 | 0.792 g/mL | 1.2 mL (3.0 eq) |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 0.726 g/mL | 2.1 mL (1.5 eq) |
| Saturated NaHCO₃ Solution | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed |
Step-by-Step Methodology
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The outlet of the condenser should be connected to a gas scrubber containing a NaOH solution to neutralize HCl and SO₂ byproducts.
-
Acyl Chloride Formation: To the flask, add this compound (2.21 g, 10 mmol) and anhydrous DCM (40 mL). Begin stirring to form a suspension.
-
Carefully add thionyl chloride (2.2 mL, 30 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction can be monitored by TLC (disappearance of the starting acid) or until the solution becomes clear.
-
Reagent Removal: Cool the flask to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator). Caution: Use a trap to protect the vacuum pump from corrosive vapors.
-
Esterification: Place the flask in an ice bath (0°C). Redissolve the crude acyl chloride residue in anhydrous DCM (10 mL).
-
In a separate flask, prepare a solution of anhydrous methanol (1.2 mL, 30 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (10 mL).
-
Add the methanol/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Workup: Quench the reaction by slowly adding 30 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).[9]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude methyl 3,4-dichloro-2-methoxybenzoate can be purified by recrystallization from methanol or a hexane/ethyl acetate mixture to yield a white solid.
Protocol 2: Classical Fischer-Speier Esterification
This protocol details the direct esterification using methanol in excess as both reagent and solvent.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (10 mmol scale) |
| This compound | C₈H₆Cl₂O₃ | 221.04 | - | 2.21 g |
| Methanol (MeOH) | CH₃OH | 32.04 | 0.792 g/mL | 50 mL (solvent) |
| Concentrated Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | 1.84 g/mL | ~0.5 mL (catalyst) |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 0.902 g/mL | As needed |
| Saturated NaHCO₃ Solution | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous Na₂SO₄ | - | - | - | As needed |
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.21 g, 10 mmol).
-
Reagent Addition: Add methanol (50 mL). Stir the suspension.
-
Slowly and cautiously, add concentrated sulfuric acid (0.5 mL) dropwise to the stirring mixture.[9]
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 6-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the bulk of the methanol under reduced pressure.
-
Dissolve the oily residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL, caution: CO₂ evolution), and finally with brine (30 mL).[9]
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester by recrystallization from methanol to afford the pure product.
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. echemi.com [echemi.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes & Protocols: The Central Role of Dichloromethoxybenzoic Acid Scaffolds in Novel Herbicide Synthesis
A Note on Chemical Nomenclature: This guide focuses on 3,6-dichloro-2-methoxybenzoic acid , the chemical structure of the widely-used herbicide Dicamba. While the initial topic referenced "3,4-dichloro-2-methoxybenzoic acid," the vast body of scientific literature and its primary role in herbicide synthesis points to the 3,6-dichloro isomer as the compound of significant agricultural and chemical interest. This document will, therefore, detail the established and innovative applications of this 3,6-dichloro scaffold.
Introduction: Beyond Dicamba - A Scaffold for Innovation
First registered in 1967, 3,6-dichloro-2-methoxybenzoic acid (commonly known as Dicamba) is a selective, systemic herbicide valued for its efficacy against a wide spectrum of broadleaf weeds.[1][2] It is a chlorinated derivative of o-anisic acid and functions as a synthetic auxin, a class of herbicides that mimic natural plant growth hormones.[1][3] When absorbed by a susceptible plant, it induces uncontrolled and disorganized growth that ultimately leads to the destruction of vascular tissue and plant death.[3][4]
The enduring challenge in agrochemistry is the evolution of herbicide-resistant weeds and the need for formulations with improved environmental and safety profiles.[5][6] This has propelled researchers to look beyond Dicamba as a standalone product and instead utilize its core chemical structure as a foundational scaffold for synthesizing novel herbicides. The primary goals of these synthetic efforts are to enhance efficacy, broaden the activity spectrum, and mitigate known issues such as volatility and off-target drift.[7]
This guide provides an in-depth exploration of the synthetic utility of 3,6-dichloro-2-methoxybenzoic acid, detailing its mechanism of action and providing robust protocols for its synthesis and its derivatization into advanced herbicidal compounds like Herbicidal Ionic Liquids (HILs).
Pillar 1: The Scientific Rationale - Mechanism of Action
To understand why the 3,6-dichloro-2-methoxybenzoic acid scaffold is so effective, one must first understand its mechanism of action. As a synthetic auxin, it disrupts the delicate hormonal balance that governs plant growth.[4]
The Auxin Mimicry Pathway:
-
Absorption & Translocation: Dicamba is readily absorbed by both the leaves and roots of plants and is mobile throughout the plant's vascular system (translocation).[3]
-
Target Site Interaction: In the plant cell, synthetic auxins like Dicamba are believed to bind to specific auxin-binding proteins. This action appears to stimulate membrane-bound ATPase proton pumps, leading to the acidification of the cell wall.[4]
-
Uncontrolled Growth: This acidification increases the activity of enzymes that loosen the cell wall, leading to uncontrolled cell elongation. Concurrently, it abnormally stimulates RNA polymerase, causing a surge in the synthesis of RNA, DNA, and proteins.[4]
-
Vascular Disruption & Death: The combination of these effects results in unsustainable, disorganized growth. This abnormal cell division and elongation crush the plant's vascular tissues (phloem and xylem), cutting off the transport of water and nutrients, which ultimately leads to the death of the weed.[8]
Caption: Mechanism of action for synthetic auxin herbicides like Dicamba.
Pillar 2: Application in Novel Herbicide Synthesis
The primary innovation involving the Dicamba scaffold is its transformation into Herbicidal Ionic Liquids (HILs).[7] Ionic liquids are salts that are liquid below 100°C, and by combining the Dicamba anion with a carefully selected cation, researchers can create new formulations with highly desirable properties.
Key Advantages of Dicamba-Based HILs:
-
Reduced Volatility: A major drawback of traditional Dicamba formulations is their volatility, which can lead to off-target movement and damage to neighboring non-resistant crops.[7] HILs, particularly those with quaternary ammonium cations, have been shown to have significantly lower volatility than Dicamba acid, minimizing the risk of drift.[7]
-
Increased Efficacy: The cation portion of the HIL can be designed to have surfactant properties, improving the spreading and penetration of the herbicide on the leaf surface. This can lead to greater biological activity compared to commercial salt formulations.[7][9]
-
Tunable Properties: The ability to pair the Dicamba anion with a vast array of different cations allows for the fine-tuning of physicochemical properties like solubility, viscosity, and thermal stability to suit specific application needs.[7]
| Property | Standard Dicamba Formulations | Dicamba-Based HILs | Rationale for Improvement |
| Volatility | High potential for vapor drift | Multiple times lower than free acid | Strong ionic bonding reduces the tendency of the molecule to enter the gas phase.[7] |
| Efficacy | Standard | Potentially Greater | Cation can act as an adjuvant/surfactant, improving uptake.[7][9] |
| Solubility | Variable (formulation dependent) | Tunable | Can be engineered for specific solvent systems (hydrophilic/hydrophobic). |
| Stability | Good | High | Ionic nature imparts high thermal and chemical stability.[7] |
Pillar 3: Experimental Protocols & Workflows
The following protocols provide a framework for the synthesis of the core scaffold and its subsequent conversion into a novel herbicidal compound.
Protocol 1: Synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba)
This protocol is based on a common industrial synthesis route starting from 2,5-dichloroaniline. This multi-step process requires careful control of reaction conditions.
Workflow Diagram:
Caption: Synthetic pathway from 2,5-dichloroaniline to Dicamba.
Step-by-Step Methodology:
-
Diazotization of 2,5-Dichloroaniline:
-
Rationale: This step converts the primary amine into a diazonium salt, which is an excellent leaving group, preparing the molecule for substitution with a hydroxyl group.
-
Procedure: In a jacketed reactor cooled to between -15°C and 5°C, dissolve 2,5-dichloroaniline in a suitable fluid medium containing sulfuric acid.[3] Slowly add a solution of nitrosylsulfuric acid (or sodium nitrite) while vigorously stirring and maintaining the low temperature. The reaction is highly exothermic and temperature control is critical to prevent side reactions. The completion of this step yields an aqueous solution of the 2,5-dichlorophenyldiazonium salt.[3]
-
-
Hydroxylation to 2,5-Dichlorophenol:
-
Rationale: The diazonium salt is hydrolyzed at high temperature, replacing the diazo group with a hydroxyl group to form the corresponding phenol.
-
Procedure: Feed the cold diazonium salt solution over several hours into a separate reactor containing a sulfuric acid solution (e.g., 70% wt/wt) heated to approximately 160°C.[3] The 2,5-dichlorophenol product can be continuously removed from the reaction mass via steam distillation.[3]
-
-
Carboxylation to 3,6-Dichlorosalicylic Acid:
-
Rationale: This is a variation of the Kolbe-Schmitt reaction, which introduces a carboxylic acid group onto the phenol ring ortho to the hydroxyl group.
-
Procedure: Prepare the sodium salt of 2,5-dichlorophenol (sodium 2,5-dichlorophenoxide). This is then subjected to carboxylation under high pressure with carbon dioxide at elevated temperatures to yield 3,6-dichlorosalicylic acid.[6][10]
-
-
O-Methylation to Dicamba:
-
Rationale: The final step is the methylation of the phenolic hydroxyl group to form the methoxy group characteristic of Dicamba. Dimethyl carbonate is a safer, more environmentally friendly methylating agent than older alternatives like dimethyl sulfate.
-
Procedure: In a suitable solvent, react 3,6-dichlorosalicylic acid with dimethyl carbonate in the presence of a base catalyst such as potassium carbonate (K₂CO₃).[10] The reaction is typically heated (e.g., to 130°C) for several hours.[10] After the reaction, the mixture is worked up by adding sodium hydroxide solution, followed by acidification with HCl to a pH of 2-3 to precipitate the final product, 3,6-dichloro-2-methoxybenzoic acid.[10] The crude product is then filtered, purified (e.g., by recrystallization), and dried.
-
Protocol 2: Synthesis of a Novel Dicamba-Based Herbicidal Ionic Liquid (HIL)
This protocol details the synthesis of a representative HIL, [DDA][Dicamba], by pairing the Dicamba anion with a dimethyldodecylammonium cation.
Workflow Diagram:
Caption: Workflow for the synthesis of a Dicamba-based Herbicidal Ionic Liquid.
Step-by-Step Methodology:
-
Preparation of Potassium Dicamba Salt:
-
Rationale: The first step is to deprotonate the carboxylic acid of Dicamba to form its potassium salt. This makes the Dicamba anion available for the subsequent ion exchange (metathesis) reaction.
-
Procedure: In a round-bottom flask, dissolve a stoichiometric equivalent of 3,6-dichloro-2-methoxybenzoic acid in methanol. In a separate container, dissolve one molar equivalent of potassium hydroxide (KOH) in methanol. Slowly add the KOH solution to the Dicamba solution while stirring. Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
-
Metathesis (Ion Exchange) Reaction:
-
Rationale: This is the core step where the potassium ion is exchanged for the desired organic cation. The driving force for this reaction is the precipitation of the inorganic salt (KCl), which is poorly soluble in the organic solvent.
-
Procedure: Dissolve one molar equivalent of the cation source (e.g., dimethyldodecylammonium chloride) in methanol. Add this solution dropwise to the potassium dicamba salt solution prepared in Step 1. A white precipitate of potassium chloride (KCl) will begin to form.
-
-
Isolation and Purification:
-
Rationale: The final product must be isolated from the precipitated byproduct and the solvent.
-
Procedure: Stir the reaction mixture vigorously at room temperature for 24 hours to ensure the reaction goes to completion. After 24 hours, remove the precipitated KCl by vacuum filtration. Wash the filter cake with a small amount of methanol to recover any entrained product. Combine the filtrates and remove the methanol solvent using a rotary evaporator. The remaining viscous liquid is the final HIL product. Dry the product under high vacuum to remove any residual solvent.
-
Conclusion and Future Outlook
The 3,6-dichloro-2-methoxybenzoic acid scaffold remains a cornerstone of modern herbicide development. While Dicamba itself is a potent herbicide, its true value now extends to its role as a versatile building block. The synthesis of novel derivatives, particularly Herbicidal Ionic Liquids, offers a scientifically robust strategy to address critical challenges in agriculture, such as herbicide resistance and off-target drift.[7] By rationally designing the cationic partner, researchers can modulate the physicochemical properties of the resulting compounds, paving the way for a new generation of smarter, more effective, and environmentally safer weed management solutions. The protocols and principles outlined in this guide provide a foundation for researchers and scientists to innovate upon this vital chemical scaffold.
References
- 1. Dicamba - Wikipedia [en.wikipedia.org]
- 2. Dicamba Technical Fact Sheet [npic.orst.edu]
- 3. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 4. wssa.net [wssa.net]
- 5. researchgate.net [researchgate.net]
- 6. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]
- 7. Dicamba-Based Herbicides: Herbicidal Ionic Liquids versus Commercial Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dicamba herbicide and it's effects, Nexles [nexles.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102125035B - Preparation process of herbicide dicamba - Google Patents [patents.google.com]
The Strategic Utility of 3,4-Dichloro-2-methoxybenzoic Acid in Advanced Material Synthesis
Introduction: Unveiling the Potential of a Unique Molecular Scaffold
In the landscape of material science, the quest for novel materials with tailored functionalities is perpetual. 3,4-Dichloro-2-methoxybenzoic acid, a substituted benzoic acid derivative, emerges as a compelling building block in this pursuit. Its unique arrangement of electron-withdrawing chloro groups and an electron-donating methoxy group on the phenyl ring, combined with the reactive carboxylic acid moiety, offers a versatile platform for the design and synthesis of advanced materials. This guide provides an in-depth exploration of its potential applications, particularly in the realms of Metal-Organic Frameworks (MOFs) and high-performance polymers, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development.
The specific stereoelectronic properties of this compound are key to its utility. The two chlorine atoms at the 3 and 4 positions, along with a methoxy group at the 2-position, create a distinct electronic and steric environment on the aromatic ring. This arrangement can influence the acidity of the carboxylic acid, its coordination behavior with metal ions, and its reactivity in polymerization reactions, thereby enabling the fine-tuning of the resulting material's properties.
Application Note I: this compound as a Linker in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is paramount in dictating the topology, porosity, and functionality of the resulting MOF. This compound presents itself as an intriguing candidate for a linker molecule.
The carboxylic acid group provides a robust coordination site for metal ions, while the dichloro and methoxy substituents can impart specific properties to the MOF. For instance, the halogen atoms can enhance the framework's stability and influence its gas sorption properties. The methoxy group can act as a potential site for post-synthetic modification, allowing for the introduction of further functionalities.
Potential Advantages in MOF Synthesis:
-
Modulated Porosity and Stability: The steric hindrance and electronic effects of the chloro and methoxy groups can lead to the formation of MOFs with unique pore structures and potentially enhanced thermal and chemical stability.
-
Functional Pore Environment: The presence of chlorine and oxygen atoms within the pores can create specific binding sites for guest molecules, making these MOFs promising for applications in gas storage, separation, and catalysis.
-
Tunable Properties: The ability to use this linker in conjunction with various metal ions allows for the systematic tuning of the MOF's properties for specific applications, including drug delivery systems.[1]
Experimental Protocol: Solvothermal Synthesis of a MOF using this compound
This protocol provides a generalized method for the solvothermal synthesis of a MOF using this compound as the organic linker. The specific metal salt and solvent system may be varied to target different framework topologies.
Materials:
-
This compound
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (20 mL)
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. In a separate vial, dissolve 0.1 mmol of the chosen metal salt in 5 mL of ethanol.
-
Mixing: Combine the two solutions in the glass vial and sonicate for 10 minutes to ensure homogeneity.
-
Reaction Setup: Transfer the resulting solution to a 20 mL Teflon-lined autoclave.
-
Heating: Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours. The slow heating and cooling rates can influence crystal growth and quality.
-
Cooling and Product Collection: After the reaction, allow the autoclave to cool to room temperature naturally. Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Washing: Decant the supernatant and wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores. After each wash, separate the crystals by centrifugation.
-
Drying: Dry the purified MOF crystals in a vacuum oven at 80 °C overnight.
Characterization:
The synthesized MOF should be characterized using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability, and gas adsorption measurements (e.g., N2 at 77 K) to determine the surface area and porosity.
Application Note II: Integration of this compound into High-Performance Polymers
The unique structure of this compound also makes it a valuable monomer for the synthesis of high-performance aromatic polymers. The rigid aromatic backbone can impart excellent thermal stability and mechanical strength, while the chloro and methoxy groups can enhance solubility and modify the polymer's dielectric properties.
Potential Applications in Polymer Chemistry:
-
Aromatic Polyesters and Polyamides: The carboxylic acid group can be readily converted to an acid chloride, which can then be reacted with aromatic diols or diamines to form polyesters and polyamides with high glass transition temperatures and thermal stability.
-
Functional Coatings: Polymers derived from this monomer could be used to create functional coatings with enhanced scratch resistance, hydrophobicity, or specific adhesive properties.[2]
-
Membranes for Separation: The controlled introduction of this monomer into a polymer backbone could be used to fabricate membranes with tailored pore sizes and chemical affinities for gas or liquid separations.
Experimental Protocol: Synthesis of an Aromatic Polyester via Solution Polycondensation
This protocol outlines a general procedure for the synthesis of an aromatic polyester using the acid chloride derivative of this compound and an aromatic diol.
Part A: Synthesis of 3,4-Dichloro-2-methoxybenzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Round-bottom flask with a reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10 mmol of this compound and 20 mL of toluene.
-
Addition of Thionyl Chloride: Slowly add 1.2 equivalents of thionyl chloride to the suspension at room temperature.
-
Reflux: Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3,4-Dichloro-2-methoxybenzoyl chloride, which can be used in the next step without further purification.
Part B: Synthesis of the Aromatic Polyester
Materials:
-
3,4-Dichloro-2-methoxybenzoyl chloride
-
Aromatic diol (e.g., Bisphenol A)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP)
-
Methanol
-
Nitrogen inlet
Procedure:
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 10 mmol of the aromatic diol and 22 mmol of pyridine in 50 mL of NMP.
-
Acid Chloride Addition: Cool the solution to 0 °C in an ice bath. Dissolve 10 mmol of 3,4-Dichloro-2-methoxybenzoyl chloride in 20 mL of NMP and add it dropwise to the diol solution over 30 minutes with vigorous stirring.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitation: Pour the viscous polymer solution into 500 mL of methanol with constant stirring to precipitate the polymer.
-
Purification: Filter the fibrous polymer and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 100 °C for 24 hours.
Characterization:
The synthesized polymer should be characterized by Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of ester linkages, Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the polymer structure, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity. Thermal properties can be analyzed using TGA and Differential Scanning Calorimetry (DSC).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆Cl₂O₃ |
| Molecular Weight | 221.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 112-116 °C |
Visualizations
Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.
Caption: Synthetic pathway for an aromatic polyester.
Conclusion and Future Outlook
This compound represents a highly promising, yet underexplored, building block for the creation of advanced materials. Its unique substitution pattern offers a handle to finely tune the properties of both MOFs and high-performance polymers. The protocols provided herein serve as a foundational guide for researchers to explore the potential of this versatile molecule. Future research should focus on the systematic investigation of a wider range of metal ions and comonomers to fully elucidate the structure-property relationships of the resulting materials. Such efforts will undoubtedly pave the way for the development of novel materials with tailored functionalities for a diverse array of applications, from gas separation and catalysis to advanced electronics and biomedical devices.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dichloro-2-methoxybenzoic Acid
Welcome to the technical support resource for the synthesis of 3,4-dichloro-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted aromatic compounds like this compound requires precise control of regioselectivity. The unique substitution pattern—two adjacent chlorine atoms and an ortho-methoxy group relative to the carboxylic acid—makes this a non-trivial synthetic target. Low yields can arise from a variety of factors including incomplete reactions, side-product formation, and purification difficulties. This guide will focus on the most robust and regioselective modern approach: Directed ortho-Metalation (DoM) , followed by carboxylation.
Proposed Synthetic Pathway: Directed ortho-Metalation
The methoxy group in the starting material, 2,3-dichloroanisole, is an effective Directed Metalation Group (DMG). It coordinates with a strong organolithium base, directing deprotonation exclusively to the adjacent ortho-position (C6). The resulting aryllithium intermediate is then quenched with an electrophile, in this case, carbon dioxide, to install the carboxylic acid group with high regioselectivity.[1][2][3]
Caption: Proposed synthesis via Directed ortho-Metalation.
Troubleshooting Guide
This section addresses specific experimental issues in a Q&A format.
Question 1: My reaction shows low or no consumption of the starting material, 2,3-dichloroanisole. What is causing the lithiation to fail?
Answer: Failure to form the crucial aryllithium intermediate is a common reason for low conversion. This step is highly sensitive to reaction conditions. The primary culprits are typically related to the quality of the organolithium reagent and the presence of trace electrophiles, especially water.
Potential Causes & Solutions:
-
Inactive Organolithium Reagent:
-
Causality: Organolithium reagents like n-BuLi and s-BuLi are extremely reactive and degrade upon exposure to moisture and air, or with prolonged storage. This leads to a lower actual concentration than stated on the bottle.
-
Solution: Always titrate your organolithium reagent before use to determine its exact molarity. A common method is the titration with diphenylacetic acid. Using an accurately measured, active reagent is critical for achieving stoichiometric control.
-
-
Presence of Moisture or Other Protic Impurities:
-
Causality: Organolithiums are powerful bases and will react instantly with any protic source (e.g., water, alcohols) in the reaction flask, solvent, or on the glassware.[4] This quenches the reagent before it can deprotonate the anisole.
-
Solution Protocol:
-
Glassware: Rigorously dry all glassware in an oven at >120 °C overnight or flame-dry under high vacuum immediately before use. Cool under a stream of inert gas (Argon or Nitrogen).
-
Solvents & Reagents: Use anhydrous solvents, such as THF freshly distilled from sodium/benzophenone. Ensure your 2,3-dichloroanisole is dry and that any additives like TMEDA are freshly distilled.
-
-
-
Suboptimal Temperature:
-
Causality: While lithiation is typically performed at -78 °C (a dry ice/acetone bath) to prevent side reactions, some sterically hindered or less acidic substrates may require slightly higher temperatures to proceed at a reasonable rate. However, temperatures that are too high can lead to reagent decomposition.
-
Solution: Maintain a strict temperature of -78 °C initially. If the reaction is sluggish (monitored by TLC quench), consider allowing it to warm slowly to -40 °C for a short period before cooling back down for the electrophile addition.
-
Question 2: My reaction is consuming the starting material, but the yield of the desired acid is low, and I see other byproducts. What are the likely side reactions?
Answer: The formation of byproducts indicates that the aryllithium intermediate, once formed, is participating in undesired reaction pathways.
Potential Causes & Solutions:
-
Protonolysis of the Aryllithium Intermediate:
-
Causality: If the intermediate encounters a proton source during the reaction or before the CO₂ quench, it will be protonated, regenerating the starting material. This is often mistaken for a failed initial reaction. The proton source could be trace moisture or an acidic impurity introduced with the electrophile.
-
Solution: Ensure your carbon dioxide source is completely anhydrous. Use high-purity, crushed dry ice. For a more controlled addition, CO₂ gas can be bubbled through the solution from a cylinder, passing it through a drying tube first.
-
-
Inefficient Carboxylation:
-
Causality: The reaction between the aryllithium and CO₂ is very fast, but poor mixing or inefficient delivery of CO₂ can lead to localized quenching and other side reactions. Simply pouring the reaction mixture over dry ice can be inefficient.
-
Solution Protocol (Optimized Carboxylation):
-
After the lithiation is complete (typically 1-2 hours at -78 °C), prepare a flask with a large excess (at least 10 equivalents) of freshly crushed, high-quality dry ice.
-
Under a positive pressure of inert gas, transfer the cold aryllithium solution slowly via a cannula onto the crushed dry ice with vigorous stirring. This ensures the aryllithium always encounters a high concentration of CO₂.
-
Allow the mixture to warm slowly to room temperature before quenching with aqueous acid.
-
-
Question 3: The workup and purification are difficult, leading to significant product loss. How can I optimize the isolation of this compound?
Answer: Isolation of carboxylic acids can be tricky due to their solubility properties. A standard acid-base extraction is the most effective method.
Potential Causes & Solutions:
-
Incomplete Extraction:
-
Causality: The product exists as a lithium carboxylate salt after the quench. It must be protonated to the free acid and then separated from neutral organic byproducts (like unreacted starting material).
-
Solution Protocol (Acid-Base Extraction):
-
After the reaction mixture has warmed to room temperature, quench by adding saturated aqueous NH₄Cl or dilute HCl (e.g., 1 M) until the aqueous phase is acidic (pH ~1-2, check with pH paper).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether (3x).
-
Combine the organic layers. Now, to isolate the acidic product, extract the combined organic layers with an aqueous base, such as 1 M NaOH or saturated NaHCO₃ (3x). The desired product will move into the aqueous layer as its sodium salt.
-
Separate the basic aqueous layer, cool it in an ice bath, and re-acidify with concentrated HCl until the product precipitates out.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
-
Purity Issues:
-
Causality: If neutral byproducts co-precipitate or are not fully removed, the final product will be impure.
-
Solution: Recrystallization is an excellent final purification step. Based on the polarity of the molecule, solvents like ethanol/water or toluene could be effective.
-
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | 2,3-Dichloroanisole | 1.0 equivalent |
| Base | sec-Butyllithium (s-BuLi) | 1.1 - 1.2 equivalents |
| Additive | TMEDA | 1.2 equivalents |
| Solvent | Anhydrous THF | --- |
| Lithiation Temp. | -78 °C | Minimizes side reactions and reagent decomposition.[3] |
| Lithiation Time | 1 - 2 hours | Allows for complete deprotonation. |
| Electrophile | CO₂ (solid, crushed) | >10 equivalents |
| Quench Temp. | -78 °C to Room Temp. | Gradual warming prevents uncontrolled reaction. |
Protocol: Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2,3-dichloroanisole (1.0 eq.) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add TMEDA (1.2 eq.) followed by the dropwise addition of s-BuLi (1.1 eq.) over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1.5 hours.
-
Carboxylation: In a separate flask, place a large excess of freshly crushed dry ice. Transfer the cold aryllithium solution onto the dry ice via a cannula over 30 minutes with vigorous stirring.
-
Workup: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Quench the reaction by adding 1 M HCl until the solution is acidic (pH 1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 50 mL). Combine the organic layers and extract the product with 1 M NaOH (3 x 50 mL).
-
Isolation: Cool the combined basic aqueous layers in an ice bath and acidify with concentrated HCl to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Frequently Asked Questions (FAQs)
Q1: Why is sec-Butyllithium recommended over n-Butyllithium? s-BuLi is a stronger base than n-BuLi and can be more effective for deprotonating less activated aromatic protons, potentially leading to faster and more complete lithiation.
Q2: What is the role of TMEDA? N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that chelates the lithium ion. This breaks up the oligomeric aggregates of the organolithium reagent, increasing its basicity and accelerating the rate of deprotonation.[3]
Q3: Can I use a Grignard reaction instead of an organolithium? While forming a Grignard reagent from the corresponding aryl halide is a classic method for carboxylation, it can be sluggish to initiate with electron-rich or sterically hindered aryl chlorides.[4] Directed ortho-metalation with an organolithium is often more reliable and regioselective for this type of substrate.
Q4: How can I monitor the progress of the lithiation reaction? You can monitor the reaction by taking a small aliquot, quenching it with an electrophile like iodine (I₂) or deuterated water (D₂O), and analyzing the crude mixture by GC-MS or ¹H NMR to confirm the formation of the desired ortho-substituted product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
References
Technical Support Center: Purification of Crude 3,4-Dichloro-2-methoxybenzoic Acid
Welcome to the technical support center for the purification of crude 3,4-Dichloro-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your compound.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after performing a recrystallization. What are the likely causes and how can I improve my yield?
Answer:
Low recovery after recrystallization is a common issue that can often be attributed to several factors during the experimental process.
Probable Causes & Solutions:
-
Excessive Solvent Use: The most frequent cause of low yield is the use of too much solvent to dissolve the crude product. While the goal is to dissolve the compound in hot solvent, an excessive volume will retain a significant amount of the product in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, premature crystallization can occur, leading to product loss on the filter paper.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a stemless funnel to prevent crystallization within the funnel stem. If crystals do form, they can be redissolved with a small amount of hot solvent.
-
-
Incomplete Crystallization: The cooling process may not have been sufficient to allow for maximum crystal formation.
-
Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for the compound, even at low temperatures.
-
Solution: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] If you suspect the solvent is not optimal, consult solubility data or perform small-scale solubility tests with alternative solvents or solvent mixtures.
-
Issue 2: Oily Precipitate Instead of Crystals
Question: During cooling, my compound is "oiling out" and forming a liquid layer instead of solid crystals. What is happening and how can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities.
Probable Causes & Solutions:
-
High Impurity Concentration: A high concentration of impurities can depress the melting point of the mixture, causing it to separate as an oil.
-
Solution Cooling Too Rapidly: If the solution is cooled too quickly, the compound may not have enough time to form an ordered crystal lattice and will separate as a supercooled liquid.[1]
-
Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated from the surface with a few paper towels or a cork ring, before moving it to an ice bath.[1]
-
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of the compound.
-
Solution: Choose a solvent with a boiling point lower than the melting point of this compound.
-
Issue 3: Persistent Colored Impurities
Question: My final product is off-white or yellowish, indicating the presence of colored impurities. How can I remove them?
Answer:
Colored impurities are often large, polar molecules that can be effectively removed with activated carbon.
Probable Causes & Solutions:
-
Presence of Chromophoric Byproducts: The synthesis of benzoic acid derivatives can sometimes produce colored byproducts.
-
Solution: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution. The activated carbon will adsorb the colored impurities. Swirl the mixture for a few minutes, and then perform a hot filtration to remove the carbon. The resulting filtrate should be colorless. Be aware that activated carbon can also adsorb some of the desired product, so use it sparingly.
-
Issue 4: Incomplete Separation During Acid-Base Extraction
Question: When performing an acid-base extraction, I am not getting a clean separation of my product into the aqueous layer. What could be going wrong?
Answer:
Incomplete separation during an acid-base extraction can be due to several factors, including incorrect pH, insufficient mixing, or emulsion formation.
Probable Causes & Solutions:
-
Incorrect pH of the Aqueous Layer: For the carboxylic acid to be deprotonated and move into the aqueous layer, the pH of the basic solution must be sufficiently high.
-
Solution: Ensure the aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) is of an appropriate concentration.[3] Test the pH of the aqueous layer after extraction to confirm it is basic.
-
-
Insufficient Mixing: The two immiscible layers need to be thoroughly mixed to allow for the acid-base reaction to occur at the interface.
-
Solution: Shake the separatory funnel vigorously for a minute or two, periodically venting to release any pressure buildup.
-
-
Emulsion Formation: An emulsion is a suspension of fine droplets of one liquid in another, which can prevent the layers from separating cleanly.
-
Solution: To break up an emulsion, you can try gently swirling the separatory funnel, adding a small amount of brine (saturated NaCl solution), or letting the mixture stand for an extended period. In some cases, filtering the mixture through a pad of celite can also be effective.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[6] Depending on the synthetic route, these could be other chlorinated or methoxylated aromatic compounds.
Q2: What is the best single purification technique for this compound?
A2: For achieving high purity (>99%), recrystallization is often the most effective final step.[6] However, for very crude material, a preliminary acid-base extraction can be highly beneficial to remove non-acidic impurities and improve the efficiency of the subsequent recrystallization.[4][5][7]
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be used and is particularly effective for separating structurally similar compounds.[6] A typical stationary phase would be silica gel, with a mobile phase consisting of a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The polarity of the mobile phase can be adjusted to achieve optimal separation.
Q4: How do I choose the right solvent for recrystallization?
A4: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] It should also not react with the compound and should be easily removable from the final product. It is often best to perform small-scale solubility tests with a few candidate solvents to determine the most suitable one. A mixture of solvents can also be used to achieve the desired solubility properties.
Q5: How can I assess the purity of my final product?
A5: The purity of the final product can be assessed using several analytical techniques. Melting point determination is a quick and easy way to get an indication of purity; a pure compound will have a sharp melting point range, while an impure compound will have a broad and depressed melting point range.[8] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify any remaining impurities.
Section 3: Experimental Protocols and Data
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Stemless funnel
-
Filter paper
-
Büchner funnel and vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
If the solution is colored, add a small amount of activated carbon and swirl for a few minutes.
-
Perform a hot filtration using a pre-heated stemless funnel to remove any insoluble impurities (and activated carbon, if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry completely before determining the yield and assessing the purity.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Common Impurities Removed |
| Acid-Base Extraction | 70-90% | >90% | High capacity, removes baseline impurities.[6] | Unreacted neutral starting materials, some basic byproducts.[6] |
| Column Chromatography | 90-98% | 70-90% | High resolution, separates structurally similar compounds.[6] | Homo-coupled byproducts, unreacted starting materials, polar impurities.[6] |
| Recrystallization | >99% | 60-85% | Yields highly pure crystalline solid, removes trace impurities.[6] | Structurally similar byproducts, residual solvents.[6] |
Visualization of Workflow
Caption: Decision workflow for selecting a purification method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vernier.com [vernier.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. Benzoic Acid Recrystallization - 1184 Words | Cram [cram.com]
- 9. WO2017199227A1 - Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Methylation of Dichlorosalicylic Acid
Welcome to the technical support center for the methylation of dichlorosalicylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, with a focus on the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in methylating dichlorosalicylic acid?
The main challenge in the methylation of dichlorosalicylic acid lies in achieving regioselectivity. The molecule possesses two acidic protons: one on the carboxylic acid group (-COOH) and another on the phenolic hydroxyl group (-OH). Consequently, the reaction can yield three potential products:
-
Methyl 2,X-dichloro-salicylate: O-methylation of the carboxylic acid (ester formation).
-
2,X-dichloro-methoxybenzoic acid: O-methylation of the phenolic group (ether formation).
-
Methyl 2,X-dichloro-methoxybenzoate: Di-methylation at both positions.
Controlling the reaction conditions to favor the formation of a single desired product is the primary optimization goal.
Q2: Which methylating agent should I choose? A comparison.
The choice of methylating agent is critical and depends on the desired product, safety considerations, and available laboratory equipment. The most common agents are dimethyl sulfate (DMS) and diazomethane (or its safer analog, trimethylsilyldiazomethane).
| Feature | Dimethyl Sulfate (DMS) | Diazomethane (CH₂N₂) / TMS-Diazomethane |
| Reactivity | Moderately reactive, requires heat and base. | Highly reactive, often reacts at room temperature or below.[1][2][3] |
| Selectivity | Can be highly selective depending on the base used.[4][5][6] | Primarily methylates carboxylic acids rapidly; can methylate phenols but generally slower. |
| Byproducts | Sulfuric acid and its salts.[4][5][6] | Nitrogen gas (N₂).[2][3] |
| Safety | Highly toxic and a suspected human carcinogen .[4][7] Must be handled with extreme caution in a fume hood. | Highly toxic and potentially explosive , especially diazomethane gas.[2][3] TMS-diazomethane is a safer liquid alternative but still very toxic.[8] |
| Best For | Scalable, regioselective synthesis where conditions can be carefully controlled. | High-yield, clean conversion of carboxylic acids to methyl esters with minimal purification.[1][2] |
Troubleshooting Guide: Selective Methylation
Q3: My goal is to selectively methylate the carboxylic acid group. How can I optimize for this?
To achieve selective O-methylation of the carboxylic acid, you must use conditions that deprotonate the carboxylic acid (pKa ≈ 2-3) without significantly deprotonating the phenolic hydroxyl group (pKa ≈ 8-10).
Expert Insight: The key is to use a weak base that is strong enough to neutralize the carboxylic acid but not the phenol. Sodium bicarbonate (NaHCO₃) is an excellent choice for this purpose.[4][5][6] Carbonic acid is a stronger acid than most phenols, meaning the equilibrium for the reaction between a phenoxide and bicarbonate lies far to the left, preventing significant phenol deprotonation.[4]
Recommended Protocol (DMS & NaHCO₃):
This protocol is adapted from a highly regioselective, solvent-free method developed for salicylic acid, which is directly applicable here.[4][7][9]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add dichlorosalicylic acid (1.0 equiv) and sodium bicarbonate (1.0 equiv).
-
Initial Heating: Heat the mixture at 90 °C for approximately 30 minutes to facilitate the formation of the sodium carboxylate salt.[4][7]
-
Addition of DMS: Add dimethyl sulfate (DMS) (2.0 equiv). The excess DMS can also serve as the solvent for the reaction.[4]
-
Reaction: Stir the mixture vigorously at 90 °C for 90-120 minutes.[4][7]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.[4][5][6]
-
Work-up: After cooling, carefully quench the excess DMS by adding water. The DMS will hydrolyze to methanol and sulfuric acid, which is then neutralized by the remaining bicarbonate.[4][5][6] The product can then be extracted with an organic solvent.
| Parameter | Recommended Condition | Rationale |
| Methylating Agent | Dimethyl Sulfate (DMS) | Effective and allows for control through base selection. |
| Base | Sodium Bicarbonate (NaHCO₃) | Selectively deprotonates the more acidic carboxylic acid.[4][6] |
| Stoichiometry | SA:NaHCO₃:DMS = 1:1:2 | Ensures complete salt formation and drives the reaction to completion.[7] |
| Temperature | 90 °C | Provides sufficient activation energy for the Sₙ2 reaction without promoting side reactions.[4][9] |
| Solvent | Solvent-free (excess DMS) or an aprotic solvent like Acetone | Simplifies the procedure and purification.[4][5][6] |
DOT Visualization: Selective Carboxylic Acid Methylation Workflow
Caption: Workflow for selective esterification of dichlorosalicylic acid.
Q4: I am seeing low yield or an incomplete reaction. What should I do?
Low yield is a common issue that can often be resolved by systematically checking your reagents and conditions.
Troubleshooting Flowchart: Low Yield
Caption: Troubleshooting guide for low reaction yield.
Causality Explained:
-
Reagent Quality: DMS can hydrolyze over time. Water in the reaction can consume the methylating agent and interfere with the base. Ensure all reagents are fresh and anhydrous.
-
Insufficient Base Activation: The reaction between solid NaHCO₃ and dichlorosalicylic acid can be slow. Grinding the base to a fine powder increases its surface area. Ensuring adequate initial heating time allows for complete formation of the nucleophilic carboxylate salt.[4][7]
-
Temperature Control: The Sₙ2 reaction is temperature-dependent.[4] A temperature lower than required will result in a sluggish or incomplete reaction.
-
Reaction Time: Some batches may require longer reaction times. Always monitor the reaction to completion rather than relying on a fixed duration.
Q5: My product is a mixture of mono- and di-methylated compounds. How can I improve selectivity?
Poor selectivity, specifically the undesired methylation of the phenolic group, indicates that the phenoxide is being formed.
Expert Insight: This almost always points to an issue with the base.
-
Incorrect Base Choice: If you used a stronger base (e.g., NaOH, K₂CO₃, NaH), you would deprotonate both the carboxylic acid and the phenol, leading to a mixture. For selective esterification, stick to NaHCO₃.[4][6]
-
Base Stoichiometry: Using a large excess of even a weak base could slightly shift the equilibrium to form some phenoxide. Use only 1.0 equivalent of NaHCO₃.
-
Temperature Too High: Extremely high temperatures might promote undesired side reactions, though base choice is the more likely culprit.
Conversely, if you desire the di-methylated product, using a strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetone with at least 2.2 equivalents of DMS would be the appropriate strategy. The strong base will ensure the deprotonation of both acidic sites.
Q6: What is the mechanism of selective methylation using DMS and NaHCO₃?
The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.
References
- 1. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]
- 3. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,4-Dichloro-2-methoxybenzoic Acid
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3,4-dichloro-2-methoxybenzoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions that can occur during its synthesis. The information herein is based on established principles of organic chemistry and data from analogous transformations.
Introduction to Synthetic Strategies and Potential Pitfalls
The synthesis of this compound can be approached through several synthetic routes. Each pathway, while viable, presents a unique set of challenges, primarily in the form of side reactions that can complicate purification and reduce yields. Understanding the mechanistic basis of these side reactions is critical for troubleshooting and optimizing the synthesis. The most common strategies involve:
-
Electrophilic Aromatic Substitution on a 2,3-dichloroanisole precursor (e.g., formylation or Friedel-Crafts acylation followed by oxidation).
-
Oxidation of a suitable precursor, such as 3,4-dichloro-2-methylanisole.
-
Methylation of 3,4-dichloro-2-hydroxybenzoic acid.
This guide will address the common issues encountered in these routes in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Presence of an Isomeric Impurity in the Final Product
Question: After synthesizing this compound via a Friedel-Crafts-type reaction on 2,3-dichloroanisole, I've isolated my product, but NMR and LC-MS analysis indicates the presence of a significant amount of an isomeric dichloromethoxybenzoic acid. What is the likely identity of this isomer and how can I prevent its formation?
Answer:
Probable Cause: The formation of an isomeric product is a common side reaction in electrophilic aromatic substitution on substituted benzenes. In the case of 2,3-dichloroanisole, the starting material has three substituents that influence the regioselectivity of the incoming electrophile. The methoxy group (-OCH₃) is a strongly activating, ortho, para-director, while the two chloro groups (-Cl) are deactivating, ortho, para-directors. The directing effects of these groups can lead to substitution at different positions on the aromatic ring.
The primary directing influence comes from the activating methoxy group. The para position to the methoxy group is C5, and the ortho positions are C1 and C3. The C1 and C3 positions are already substituted. Therefore, the electrophile will preferentially add to the C5 or C6 position. The C6 position is sterically hindered by the adjacent chloro group at C1. This makes the C5 position the most likely site of substitution, leading to the desired 3,4-dichloro-2-methoxy-5-substituted intermediate. However, substitution can also occur at the less favored C6 position, which would lead to the formation of the 2,3-dichloro-6-methoxybenzoic acid isomer after subsequent oxidation.
Solution:
-
Control of Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the electrophilic substitution. Running the reaction at 0°C or even lower may favor the formation of the thermodynamically more stable product.
-
Choice of Lewis Acid: The choice of Lewis acid in a Friedel-Crafts reaction can influence regioselectivity. Milder Lewis acids, such as ZnCl₂ or FeCl₃, may offer better selectivity compared to the highly reactive AlCl₃.
-
Purification: If the formation of the isomer cannot be completely suppressed, careful purification by recrystallization or column chromatography will be necessary. Exploiting differences in polarity and solubility between the desired product and the isomeric impurity is key.
Visualizing the Reaction Pathway and Side Reaction:
Caption: Main vs. Side Reaction in Electrophilic Substitution.
Problem 2: Incomplete Reaction and Presence of Starting Material
Question: My final product is contaminated with a significant amount of the starting material (e.g., 3,4-dichloro-2-methylanisole in an oxidation reaction). How can I drive the reaction to completion?
Answer:
Probable Cause: Incomplete conversion is a common issue, often stemming from insufficient reaction time, inadequate temperature, or deactivation of the reagents. In the case of oxidation of a methyl group using an oxidant like potassium permanganate (KMnO₄), the reaction can be sluggish if not properly optimized.
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.
-
Optimize Reagent Stoichiometry: Ensure that a sufficient excess of the oxidizing agent is used. For KMnO₄ oxidations, a phase transfer catalyst can sometimes improve the reaction rate and yield by facilitating the interaction between the aqueous oxidant and the organic substrate.
-
Ensure Homogeneity: If the reaction is heterogeneous, vigorous stirring is crucial to maximize the interfacial area between the reacting species.
Problem 3: Formation of a Hydroxy-Substituted Impurity
Question: I am observing a significant impurity that appears to be 3,4-dichloro-2-hydroxybenzoic acid in my final product. What could be causing the formation of this byproduct?
Answer:
Probable Cause: The presence of 3,4-dichloro-2-hydroxybenzoic acid is most likely due to the demethylation of the methoxy group. This is a known side reaction for methoxy-substituted aromatic compounds, especially under harsh acidic or basic conditions, often at elevated temperatures.
Solution:
-
Moderate Reaction pH: If your synthesis involves strongly acidic or basic workup or reaction conditions, try to moderate the pH. Use weaker acids or bases, or perform the steps at a lower temperature.
-
Avoid Prolonged Exposure to Harsh Conditions: Minimize the time the reaction mixture is exposed to extreme pH and high temperatures.
-
Alternative Methylating Agent: If you are synthesizing the target molecule by methylating 3,4-dichloro-2-hydroxybenzoic acid, ensure you use a sufficient amount of the methylating agent (e.g., dimethyl sulfate or methyl iodide) and an appropriate base to ensure complete methylation.
Visualizing the Demethylation Side Reaction:
Caption: Demethylation as a Degradation Pathway.
Frequently Asked Questions (FAQs)
Q1: What are the expected major side products in the oxidation of 3,4-dichloro-2-methylanisole to this compound?
A1: Besides the unreacted starting material, the primary side products could include the corresponding benzaldehyde (3,4-dichloro-2-methoxybenzaldehyde) from incomplete oxidation. Over-oxidation, while less common for the aromatic ring itself under typical conditions, could potentially lead to ring-opened products if the reaction conditions are excessively harsh (e.g., very high temperatures and high concentrations of a strong oxidant).
| Compound | Formation Pathway | Mitigation Strategy |
| 3,4-dichloro-2-methoxybenzaldehyde | Incomplete oxidation | Increase reaction time, temperature, or oxidant stoichiometry. |
| Unreacted Starting Material | Incomplete reaction | Optimize reaction conditions (time, temp, stoichiometry). |
| Ring-Opened Products | Over-oxidation | Use milder reaction conditions. |
Q2: Can decarboxylation be a problem during the synthesis or purification of this compound?
A2: Decarboxylation (the loss of CO₂) from benzoic acids is generally not a significant issue under standard synthetic and purification conditions.[1][2] However, it can be induced at very high temperatures, sometimes in the presence of certain catalysts.[3][4] It is advisable to avoid excessive temperatures during distillation or other purification steps.
Q3: If I am synthesizing this molecule from a nitrile precursor, what side reactions should I be aware of?
A3: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis is a common side reaction, leading to the presence of 3,4-dichloro-2-methoxybenzamide in your final product. The extent of hydrolysis is highly dependent on the reaction conditions (acid or base concentration, temperature, and reaction time). To favor the formation of the carboxylic acid, ensure sufficiently strong acidic or basic conditions and an adequate reaction time.
Experimental Protocols
Protocol 1: Minimizing Isomer Formation in Friedel-Crafts Acylation
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dichloroanisole (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or carbon disulfide).
-
Cooling: Cool the solution to -10°C to 0°C using an ice-salt bath.
-
Reagent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) to the solution.
-
Catalyst Addition: Add a milder Lewis acid (e.g., ZnCl₂ or FeCl₃, 1.1 equivalents) portion-wise, maintaining the low temperature.
-
Reaction: Stir the reaction mixture at low temperature for several hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by slowly adding it to ice-cold dilute HCl. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to separate the desired product from any isomeric byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. Protodecarboxylation of benzoic acids under radical conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,4-Dichloro-2-methoxybenzoic Acid
Welcome to the technical support center for handling and purifying 3,4-Dichloro-2-methoxybenzoic acid (CAS No: 155382-86-8). This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, we address common challenges and provide detailed, field-proven protocols to help you remove impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common physical properties of this compound?
Understanding the physical properties of your compound is the first step toward effective purification. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₃ | [PubChem][1] |
| Molecular Weight | 221.03 g/mol | [PubChem][1] |
| Appearance | White to off-white solid | General chemical catalogs |
| Melting Point | Data not consistently reported; related isomers melt in the 160-180 °C range. Empirical determination is crucial. | [CAS Common Chemistry][2] |
| pKa | Estimated to be around 2.5-3.5 due to the electron-withdrawing effects of the chlorine atoms. | N/A |
| Solubility | Generally soluble in polar organic solvents like alcohols, acetone, and ethyl acetate. Sparingly soluble in non-polar solvents and cold water, but soluble in boiling water. | [PubChem][3] |
Q2: What are the likely impurities in my crude sample?
Impurities in a sample of this compound typically originate from its synthesis. Common synthetic routes, such as the oxidation of a corresponding substituted toluene, can introduce specific contaminants.[4][5]
-
Unreacted Starting Materials: Depending on the synthetic route, these could include the precursor toluene or aniline derivatives.
-
Intermediates from Incomplete Reactions: If the synthesis involves oxidation of a methyl group, impurities like the corresponding benzaldehyde or benzyl alcohol may be present.[4]
-
Isomeric Byproducts: Incomplete regioselectivity during chlorination or other substitution reactions can lead to the formation of other dichloro-methoxybenzoic acid isomers.
-
Reagents and Catalysts: Residual catalysts (e.g., cobalt or manganese salts) or reagents from the work-up process.[5]
-
Solvent Residues: Trace amounts of reaction or extraction solvents.
Q3: My sample is yellow or brown. How do I remove colored impurities?
Discoloration often indicates the presence of highly conjugated, polymeric, or oxidized impurities.
-
Activated Charcoal (Carbon) Treatment: This is the most common method. During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb the colored impurities. The carbon is then removed by hot filtration before the solution is cooled.
-
Column Chromatography: For stubborn discoloration, chromatography offers a more robust separation based on polarity differences.
Q4: How do I choose the best purification method for my specific needs?
The choice of method depends on the nature of the impurities and the required purity level.
-
For removing neutral or basic impurities: Acid-Base Extraction is highly effective and efficient. It specifically isolates the acidic product from non-acidic contaminants.[6]
-
For general purification and removing minor impurities: Recrystallization is the workhorse method, provided a suitable solvent system can be found.[7]
-
For separating structurally similar isomers or difficult-to-remove impurities: Column Chromatography provides the highest resolution but is more labor-intensive and requires more solvent.[8]
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a solvent at varying temperatures.
Q: Which solvent should I use for recrystallization?
An ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, several options can be considered. Water is often a good starting point for benzoic acids due to their higher solubility at elevated temperatures.[9]
| Solvent | Rationale & Potential Issues |
| Water | Pro: Good solubility difference between hot and cold for many benzoic acids.[9] Environmentally friendly. Con: High boiling point can be slow to evaporate. May not be suitable for non-polar impurities. |
| Ethanol/Water Mixture | Pro: Highly tunable. The compound is dissolved in a minimum of hot ethanol, and hot water is added until the solution becomes turbid (cloudy). A small amount of ethanol is then added to clarify, and the solution is cooled. Con: Finding the right ratio can require some experimentation. |
| Toluene | Pro: Effective for crystallizing aromatic acids and can help exclude highly polar impurities. Con: Higher boiling point and environmental concerns. |
| Acetic Acid/Water Mixture | Pro: Acetic acid is a good solvent for carboxylic acids. Dilution with water upon cooling can induce crystallization. Con: Residual acetic acid can be difficult to remove. |
Q: My compound is not crystallizing from the solution. What should I do?
This is a common issue often caused by supersaturation or using too much solvent.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure compound to the solution to initiate crystallization.
-
Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration of the solute.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator, but do so slowly to avoid crashing out impurities.
Experimental Protocol: Recrystallization
This protocol provides a step-by-step method for purifying this compound using a mixed solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate in a fume hood.
-
Addition of Anti-Solvent: While the ethanol solution is hot, slowly add hot water dropwise until the solution just begins to turn cloudy. This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal (approx. 1-2% by weight), and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water or a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Workflow for Recrystallization
Caption: Recrystallization Workflow Diagram.
Troubleshooting Guide 2: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[10][11] The acid is converted to its water-soluble carboxylate salt, allowing organic-soluble impurities to be washed away.
Q: When is acid-base extraction the best choice?
Acid-base extraction is ideal when you suspect the presence of significant neutral or basic impurities. It is a robust, high-capacity method that is often used as a first-pass purification step after a reaction work-up.[6]
Q: What base should I use? Why not use a strong base like NaOH?
A weak base like sodium bicarbonate (NaHCO₃) is generally preferred for extracting carboxylic acids.[12]
-
Selectivity: NaHCO₃ is basic enough to deprotonate the carboxylic acid but not strong enough to deprotonate less acidic functional groups like phenols, should they be present as impurities.
-
Safety: Using a strong base like NaOH could potentially catalyze side reactions, such as hydrolysis, if ester impurities are present. The reaction with NaOH is also more exothermic.
Q: After adding acid, my product oiled out instead of precipitating as a solid. What happened?
"Oiling out" can occur for several reasons:
-
Heat of Neutralization: The reaction between the carboxylate salt and the strong acid is exothermic. The localized heating can raise the temperature of the solution above the melting point of the product. To prevent this, perform the acidification in an ice bath with slow, portion-wise addition of the acid.
-
Presence of Impurities: Impurities can lower the melting point of the product (melting point depression), causing it to form as an oil.
-
Insufficient Acid: If not enough acid is added, a mixture of the acid and its salt may form, which can have a lower melting point. Always check the pH with litmus or pH paper to ensure the solution is strongly acidic (pH 1-2).
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas that is generated.[10] Continue shaking more vigorously.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask.
-
Washing: Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure all the acid has been extracted. Combine all aqueous extracts.
-
Back-Wash: (Optional but recommended) Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). A white precipitate of the purified acid should form.[12]
-
Isolation and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry as described in the recrystallization protocol.
Workflow for Acid-Base Extraction
Caption: Acid-Base Extraction Workflow Diagram.
Troubleshooting Guide 3: Purification by Column Chromatography
When high purity is essential or when dealing with isomeric impurities, column chromatography is the method of choice. For a polar, acidic compound like this compound, careful selection of the stationary and mobile phases is critical.
Q: What stationary and mobile phases should I use?
-
Stationary Phase: Standard silica gel is the most common choice. However, carboxylic acids can sometimes streak or bind irreversibly to silica due to strong polar interactions. To mitigate this, a small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent. This keeps the carboxylic acid protonated and reduces tailing.[8][13]
-
Mobile Phase (Eluent): A solvent system of intermediate polarity is typically used. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of ~0.3 for the target compound.
Q: My compound is streaking on the TLC plate. What does this mean and how do I fix it?
Streaking on a silica TLC plate is a classic sign that the compound is highly polar and acidic. It indicates strong, slow-to-desorb interactions with the stationary phase.
-
Solution: As mentioned above, add a small amount of acetic or formic acid to your developing solvent (eluent). The acid in the mobile phase will compete for the active sites on the silica gel and ensure the benzoic acid remains in its neutral, protonated form, leading to a more compact spot.
Experimental Protocol: Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. Test various ratios of hexanes:ethyl acetate, adding ~1% acetic acid to each mixture.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (this is known as a "wet slurry" packing method).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load this solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If separating a complex mixture, you may need to gradually increase the polarity of the eluent (gradient elution).[14]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Final Purity Assessment
Q: How can I confirm the purity of my final product?
After purification, it is essential to verify the purity and identity of your compound.
-
Melting Point Analysis: A sharp melting point that is close to the literature value (if available) is a good indicator of purity. Impurities typically cause the melting point to be depressed and broadened.[15]
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on a TLC plate developed with an appropriate solvent system.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the definitive method for confirming the structure and assessing purity. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis.
References
- 1. This compound | C8H6Cl2O3 | CID 13209108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. youtube.com [youtube.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. vernier.com [vernier.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. columbia.edu [columbia.edu]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in the Chlorination of Methoxybenzoic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for improving the regioselectivity of chlorination on methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on this nuanced substrate. Here, we move beyond simple protocols to address the underlying principles that govern reaction outcomes, providing you with the tools to troubleshoot and optimize your experiments effectively.
The primary challenge in this reaction stems from the competing directing effects of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH). Understanding this electronic interplay is the key to controlling where the chlorine atom is introduced onto the aromatic ring. This guide is structured to address your most pressing questions, from fundamental principles to specific, hands-on troubleshooting scenarios.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the chlorination of methoxybenzoic acid, providing the core knowledge needed to understand and control the reaction's regioselectivity.
Q1: What are the fundamental directing effects I need to consider for methoxybenzoic acid?
A1: The regiochemical outcome of the chlorination is a direct consequence of the two functional groups on the benzene ring: the methoxy group (-OCH₃) and the carboxylic acid group (-COOH).
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-director.[1][2] The oxygen atom's lone pairs donate electron density to the ring through resonance, increasing the nucleophilicity of the carbons at the ortho and para positions. This makes these positions more susceptible to attack by an electrophile (Cl⁺).[3]
-
Carboxylic Acid Group (-COOH): This is a moderately deactivating, meta-director.[1][4] The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive overall. The electron density is most reduced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most likely sites for electrophilic attack.[5]
The final product distribution depends on the relative positions of these two groups and which group's directing effect dominates.
Q2: How does the isomer of methoxybenzoic acid (ortho, meta, para) affect the expected chlorination product?
A2: The starting isomer is the single most important factor determining the regiochemical outcome. The directing effects of the two groups can either reinforce or oppose each other.
-
For 2-Methoxybenzoic Acid (ortho): The powerful ortho, para-directing -OCH₃ group and the meta-directing -COOH group direct the incoming electrophile to different positions. The activating effect of the methoxy group generally dominates, leading to substitution at positions para to it (position 5) and ortho to it (position 3).
-
For 3-Methoxybenzoic Acid (meta): The directing effects are largely synergistic. The -OCH₃ group directs ortho and para (positions 2, 4, and 6), while the -COOH group directs meta (positions 5). The most activated positions are 2, 4, and 6 due to the methoxy group. Steric hindrance can play a role in determining the ratio of substitution at these sites.
-
For 4-Methoxybenzoic Acid (para): The directing effects are in opposition. The -OCH₃ group directs ortho (positions 3 and 5), while the -COOH group directs meta (also positions 3 and 5). Here, the positions are electronically activated by the methoxy group, leading to substitution primarily at the 3-position.
The diagram below illustrates the interplay of these directing effects for each isomer.
Caption: Competing and reinforcing directing effects for chlorination.
Q3: Which chlorinating agents can be used and how do they impact selectivity?
A3: The choice of chlorinating agent is critical. Milder, more sterically hindered, or more selective reagents can significantly improve the desired isomer ratio.
| Reagent | Common Name / Abbreviation | Characteristics & Selectivity |
| Cl₂ Gas | Molecular Chlorine | Highly reactive and often unselective, leading to mixtures of isomers and potential over-chlorination. Requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to generate the Cl⁺ electrophile.[6][7][8] |
| SO₂Cl₂ | Sulfuryl Chloride | Can chlorinate via radical or electrophilic pathways. In the presence of a Lewis acid, it acts as an electrophilic source. Can be more manageable than Cl₂ gas but may still offer limited regioselectivity. |
| NCS | N-Chlorosuccinimide | A milder and easier-to-handle solid chlorinating agent. Often used for electron-rich aromatics. Selectivity can be enhanced with an acid catalyst (e.g., H₂SO₄, zeolites). |
| TCCA | Trichloroisocyanuric Acid | A safe, solid source of electrophilic chlorine. Its reactivity and selectivity can be tuned by the choice of solvent and catalyst. It has been shown to be an efficient reagent for regioselective chlorination of activated and deactivated aromatic rings.[9][10] |
Troubleshooting Guide
This section is designed to solve specific problems you may encounter during your experiments.
Problem 1: "I am chlorinating 4-methoxybenzoic acid and getting a mixture of the desired 3-chloro product and the 3,5-dichloro byproduct. How can I improve monochlorination selectivity?"
Cause: 4-methoxybenzoic acid is highly activated towards electrophilic substitution at the 3 and 5 positions. Once the first chlorine atom adds, the ring is still sufficiently activated for a second chlorination to occur, especially if the reaction conditions are too harsh or the reaction is run for too long.
Solution Pathway:
-
Control Stoichiometry: Carefully control the amount of chlorinating agent used. Begin with a substoichiometric amount (e.g., 0.95 equivalents) and slowly work up to 1.0-1.1 equivalents, monitoring the reaction by TLC or LC-MS to minimize the formation of the dichloro product.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -10 °C). This will reduce the overall reaction rate and favor the kinetically preferred monochlorination pathway over the thermodynamically favorable dichlorination.
-
Use a Milder Reagent: Switch from Cl₂/FeCl₃ to a milder, solid reagent like N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA).[10] These reagents often provide better control and reduce the incidence of over-halogenation.
-
Choose an Appropriate Solvent: Solvents can influence reactivity. Using a less polar solvent may temper the reaction's vigor. Acetic acid is a common solvent that can moderate the reactivity of the chlorinating species.
Problem 2: "My chlorination of 2-methoxybenzoic acid is resulting in a difficult-to-separate mixture of 3-chloro and 5-chloro isomers. How can I favor one over the other?"
Cause: For 2-methoxybenzoic acid, the powerful ortho, para-directing effect of the methoxy group activates both the 3-position (ortho) and the 5-position (para). The para position (5-chloro) is often electronically favored and less sterically hindered. However, the proximity of the carboxylic acid might influence the reaction at the 3-position through complexation with the catalyst or reagent.
Solution Pathway:
-
Leverage Steric Hindrance: To favor the less-hindered 5-position, use a bulkier chlorinating agent or catalyst system. The increased steric demand will make the approach to the more crowded 3-position (flanked by two substituents) less favorable.
-
Catalyst Choice: Experiment with different Lewis acid catalysts. The coordination of the catalyst with the substrate's oxygen atoms (from both -OCH₃ and -COOH) can influence the electronic distribution and steric environment. For instance, a catalyst that coordinates strongly with the carboxylic acid might block the 3-position.
-
Directed Ortho Metalation (Alternative Route): For unambiguous synthesis of the 3-chloro isomer, consider a different synthetic strategy. Directed ortho metalation (DoM) involves deprotonating the position ortho to the directing group (in this case, the -COOH after protecting the acidic proton) with a strong base like n-BuLi, followed by quenching with an electrophilic chlorine source (e.g., hexachloroethane). This method offers excellent regiocontrol but requires anhydrous conditions and handling of organolithium reagents.
-
Purification Strategy: If a mixture is unavoidable, focus on purification. Isomeric chlorobenzoic acids can sometimes be separated by fractional crystallization or chromatography.[11][12]
The following workflow provides a decision-making process for troubleshooting poor regioselectivity.
Caption: A troubleshooting workflow for improving chlorination selectivity.
Experimental Protocol: Selective Monochlorination of 4-Methoxybenzoic Acid
This protocol provides a starting point for achieving high regioselectivity for the monochlorination of 4-methoxybenzoic acid using Trichloroisocyanuric acid (TCCA), a stable and effective reagent.
Objective: To synthesize 3-chloro-4-methoxybenzoic acid with minimal formation of the 3,5-dichloro byproduct.
Materials:
-
4-Methoxybenzoic acid
-
Trichloroisocyanuric acid (TCCA)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfite (Na₂SO₃) solution, saturated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Hydrochloric acid (HCl), 2M
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-methoxybenzoic acid in anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring solution.
-
Reagent Addition: In small portions over 30 minutes, add 0.35 equivalents of TCCA (Note: TCCA provides 3 equivalents of 'Cl⁺', so 0.35 eq. of TCCA is approximately 1.05 eq. of active chlorine). This is a critical step for controlling selectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours. Aim for full consumption of the starting material without significant buildup of the dichloro-product.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated sodium sulfite solution to destroy any excess active chlorine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation of Product:
-
Combine the aqueous sodium bicarbonate washes. The product is now in the aqueous layer as its sodium salt.
-
Cool the combined aqueous layers in an ice bath and slowly acidify with 2M HCl until the pH is ~2. The product will precipitate as a white solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Rationale for Choices:
-
TCCA: Chosen for its high efficiency, safety, and ability to be finely controlled.[10]
-
H₂SO₄ Catalyst: Protonates TCCA, increasing its electrophilicity and promoting the reaction under mild conditions.
-
Low Temperature & Slow Addition: These are key to kinetic control, preventing the temperature from rising and favoring the initial monochlorination event over a second, slower dichlorination.
-
Bicarbonate Extraction: This is a classic and effective method for separating the acidic product from neutral organic impurities.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Directing Effects | ChemTalk [chemistrytalk.org]
- 4. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 8. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US2546545A - Process for the separation of isomeric chlorobenzoic acids - Google Patents [patents.google.com]
- 12. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 3,4-Dichloro-2-methoxybenzoic Acid
This guide is designed for researchers, chemists, and drug development professionals who are scaling up the synthesis of 3,4-Dichloro-2-methoxybenzoic acid (CAS No: 155382-86-8). We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols to ensure a successful and efficient scale-up process. Our focus is on the practical application of chemical principles to overcome the specific hurdles associated with this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and which is most suitable for scaling up?
A1: Retrosynthetic analysis suggests that the most viable routes involve either the late-stage functionalization of a pre-substituted benzene ring or the modification of a benzoic acid precursor. A common conceptual approach involves the chlorination of a suitable methoxybenzoic acid derivative. The key challenge is controlling the regioselectivity of the chlorination due to the directing effects of the methoxy and carboxylic acid groups.[1] The methoxy group is an activating, ortho-, para-director, while the carboxylic acid is a deactivating, meta-director.[1] For scale-up, a route that avoids high-pressure or highly energetic reactions and utilizes readily available starting materials, such as the chlorination of a 2-methoxybenzoic acid precursor, is often preferred for its operational simplicity and cost-effectiveness.
Q2: What are the most critical challenges encountered when scaling up this synthesis?
A2: The primary challenges include:
-
Regioselectivity: Achieving the correct 3,4-dichloro substitution pattern without forming significant isomeric impurities.[1]
-
Reaction Control: Managing the exothermicity of chlorination reactions to prevent runaway scenarios.
-
Product Isolation and Purification: Separating the desired product from starting materials, isomers (e.g., 2,5- or 5,6-dichloro isomers), and other byproducts.
-
Material Handling: Safely handling corrosive reagents like thionyl chloride or chlorine gas, which may be used in certain synthetic routes.[2][3][4][5][6]
Q3: What are the essential safety precautions for this process?
A3: The synthesis involves hazardous materials. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[2][3][5]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhaling dust, vapors, or gases.[2][5]
-
Reagent Handling: Reagents like thionyl chloride are highly corrosive and react violently with water. Chlorinating agents can be toxic. Handle with extreme care under inert conditions where necessary.
-
Waste Disposal: Dispose of all chemical waste according to approved institutional and local guidelines.[2]
-
Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers.[3] A material safety data sheet (MSDS) for this compound indicates it can cause skin and serious eye irritation.[2][3]
Q4: Which analytical techniques are recommended for reaction monitoring and final purity assessment?
A4: A combination of techniques is crucial:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress to determine the consumption of starting materials.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A reverse-phase HPLC method using a C18 column is effective for determining the purity of the final product and quantifying isomeric impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts, especially after derivatization of the carboxylic acid to a more volatile ester.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and identifying the substitution pattern on the aromatic ring.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Troubleshooting Guide: From Bench to Scale
This section addresses specific problems that can arise during the synthesis and scale-up process.
Issue 1: Low Reaction Yield
You've completed the reaction, but the isolated yield of this compound is significantly lower than expected.
-
Potential Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry.
-
Solution: Monitor the reaction closely using TLC or HPLC until the starting material is fully consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure that the molar ratios of your reagents are correct, especially the limiting reagent.
-
-
Potential Cause 2: Side Product Formation. Competing side reactions, such as over-chlorination or the formation of other isomers, can consume starting material and reduce the yield of the desired product.
-
Solution: Analyze the crude reaction mixture by HPLC or GC-MS to identify major byproducts. The presence of specific isomers can provide insight into the reaction mechanism. Adjusting the reaction conditions—such as lowering the temperature, changing the solvent, or using a more selective chlorinating agent—can help minimize side reactions. The choice of catalyst can also significantly influence selectivity.
-
-
Potential Cause 3: Product Loss During Workup and Purification. The product may be lost during extraction if the pH is not correctly controlled, or during recrystallization if an inappropriate solvent is used or the solution is not sufficiently cooled.
-
Solution: During aqueous workup, ensure the pH is adjusted well below the pKa of the carboxylic acid (typically pH < 2) to ensure it is fully protonated and remains in the organic layer during extraction. For recrystallization, perform small-scale solvent screening to find a solvent system that provides high recovery. A good system is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Workflow for Troubleshooting Low Yield
Caption: Workflow for diagnosing and solving low reaction yield.
Issue 2: Product Purity is Below Target Specification
Post-purification analysis (HPLC) shows significant impurities, preventing the batch from meeting the required purity (>98%).
-
Potential Cause 1: Co-eluting Isomers. Structural isomers of this compound have very similar physicochemical properties, making them difficult to separate using standard purification techniques like recrystallization or even standard chromatography.[9]
-
Solution: Optimization of the HPLC method is the first step to ensure you are accurately resolving all impurities. If isomers are confirmed, a simple recrystallization may be insufficient. Consider multi-step purification, such as a sequence of recrystallizations from different solvent systems. In challenging cases, preparative chromatography or derivatization to an ester followed by purification and subsequent hydrolysis may be necessary.
-
-
Potential Cause 2: Residual Starting Material or Reagents. Incomplete reaction or inefficient removal of starting materials can lead to contamination.
-
Solution: If starting material is present, the reaction conditions need to be optimized for full conversion (see Issue 1). If reagents are the issue (e.g., a catalyst), the workup procedure needs to be improved. This could involve additional washes with appropriate aqueous solutions (e.g., a mild base to remove acidic impurities or a mild acid to remove basic impurities) or the use of a scavenger resin.
-
-
Potential Cause 3: Thermal Degradation. If the reaction or purification involves high temperatures, the product could be degrading.
-
Solution: Assess the thermal stability of your product. If it is sensitive, avoid prolonged exposure to high temperatures. Use vacuum distillation at lower temperatures to remove solvents where possible. For recrystallization, avoid lengthy reflux times.
-
Data Summary: Purification Strategies
| Impurity Type | Identification Method | Recommended Purification Strategy |
| Isomers | HPLC, GC-MS, NMR | 1. Optimize recrystallization solvent. 2. Preparative HPLC. 3. Derivatize, purify, and hydrolyze. |
| Starting Materials | TLC, HPLC | 1. Re-run reaction to completion. 2. Acid-base extraction during workup. 3. Column chromatography. |
| Inorganic Salts | Conductivity, Ash Test | Wash the solid product thoroughly with deionized water (if product is insoluble). |
| Solvent Residue | ¹H NMR, GC-MS | Dry the product under high vacuum at a moderate temperature. |
Experimental Protocols
Protocol 1: Synthesis via Chlorination of 2-Methoxybenzoic Acid (Illustrative)
Disclaimer: This is a representative laboratory-scale procedure. All scaling-up activities must be preceded by a thorough safety and process hazard analysis.
Step 1: Chlorination
-
In a multi-neck, round-bottom flask equipped with an overhead stirrer, thermometer, and gas inlet/outlet, charge 2-methoxybenzoic acid (1.0 eq) and a suitable solvent (e.g., glacial acetic acid).[10]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly bubble chlorine gas (2.2 eq) through the solution while maintaining the temperature below 10 °C. Alternatively, a solution of a suitable chlorinating agent (e.g., sulfuryl chloride) can be added dropwise.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, quench any excess chlorine by bubbling nitrogen through the mixture or by adding a small amount of a reducing agent like sodium bisulfite solution.
Step 2: Isolation and Purification
-
Pour the reaction mixture into a beaker of cold water. A solid precipitate should form.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove the solvent and any water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene). Dissolve the solid in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.
Protocol 2: HPLC Method for Purity Analysis
This method is a starting point and should be optimized for your specific system and impurity profile.
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid to suppress ionization). A typical ratio would be 60:40 Acetonitrile:Water.[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known quantity of the product in the mobile phase to a concentration of approximately 1 mg/mL.
Synthesis and Purification Workflow Diagram
Caption: General workflow for synthesis and purification.
References
- 1. This compound | 155382-86-8 | Benchchem [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. gustavus.edu [gustavus.edu]
- 7. researchgate.net [researchgate.net]
- 8. env.go.jp [env.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3,4-Dichloro-2-methoxybenzoic Acid
Welcome to our dedicated technical support guide for resolving common chromatographic challenges encountered during the analysis of 3,4-Dichloro-2-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals who are experiencing peak tailing in their HPLC analyses. Here, we will explore the underlying causes of this phenomenon and provide a structured, in-depth approach to troubleshooting and resolution.
Understanding the Problem: Why Does My this compound Peak Tail?
Peak tailing is a common chromatographic issue characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and ultimately affect the reliability of your quantitative results. For an acidic analyte like this compound, several factors can contribute to this issue.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most likely causes of peak tailing for this compound?
A1: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often a result of secondary interactions with the stationary phase or issues with the mobile phase. The primary culprits include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, leading to a secondary, undesirable retention mechanism that causes peak tailing.[1][2][3]
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the analyte will exist in both its ionized and non-ionized forms, leading to peak broadening and tailing.[4]
-
Metal Contamination: Trace metal impurities in the stationary phase, column hardware, or even the mobile phase can chelate with the analyte, causing peak distortion.[5][6][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[3]
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape. This can manifest as voids in the column bed or contaminated frits.[1]
Q2: How can I mitigate secondary silanol interactions?
A2: To minimize the impact of silanol interactions, consider the following strategies:
-
Mobile Phase pH Adjustment: For an acidic analyte, lowering the mobile phase pH to at least 1.5-2 pH units below the analyte's pKa will ensure it is in its protonated, less polar form, reducing interactions with silanols.[3] While the exact pKa of this compound is not readily published, the pKa of benzoic acid is approximately 4.2.[8] Substituents on the benzene ring will alter this value, but a mobile phase pH of around 2.5-3.0 is a good starting point for effective suppression of ionization.
-
Use of Modern Columns: Employing a modern, high-purity silica column (Type B) with low silanol activity or an end-capped column can significantly reduce peak tailing.[1]
-
Mobile Phase Modifiers: The addition of a small concentration of a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to mask the residual silanol groups.[9]
Q3: What is the recommended mobile phase pH for analyzing this compound?
A3: As a general rule, for acidic compounds, a mobile phase pH of 2.5 to 3.5 is recommended to ensure the analyte is in its protonated form, which typically results in better peak shape in reversed-phase HPLC.[3] Given that the pKa of benzoic acid is approximately 4.2, setting the mobile phase pH in this lower range will suppress the ionization of this compound.
Q4: How do I address potential metal contamination?
A4: Metal chelation can be a hidden cause of peak tailing. To address this, you can:
-
Use a Mobile Phase Additive with Chelating Properties: Adding a weak chelating agent like citric acid to the mobile phase can help to bind with metal ions in the system, preventing them from interacting with your analyte.[6]
-
Passivate Your HPLC System: Passivation involves treating the stainless steel components of your HPLC system with a strong acid, such as nitric acid, to remove free iron and create a passive oxide layer that is less likely to interact with your analytes.[10][11]
Q5: Could my sample preparation be the source of the problem?
A5: Absolutely. Ensure your sample is fully dissolved in a solvent that is compatible with, and preferably weaker than, your mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion. Also, check for column overload by diluting your sample and observing if the peak shape improves.[3]
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization
This protocol outlines a step-by-step approach to optimize your mobile phase to improve the peak shape of this compound.
Objective: To determine the optimal mobile phase pH and organic modifier concentration to achieve a symmetrical peak.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Phosphoric acid or formic acid
-
This compound standard
-
C18 HPLC column
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
Start with a pH of 3.0. To 1 L of HPLC grade water, add a sufficient amount of phosphoric acid (for UV detection) or formic acid (for MS detection) to adjust the pH to 3.0.
-
Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter.
-
-
Prepare Mobile Phase B (Organic):
-
Use HPLC grade acetonitrile or methanol.
-
-
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase: Start with a gradient of 50:50 Mobile Phase A: Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength for this compound.
-
Column Temperature: 30 °C
-
-
Systematic Adjustments:
-
pH Evaluation: Prepare additional Mobile Phase A solutions at pH 2.5 and pH 3.5. Run your standard under the same conditions and compare the peak asymmetry.
-
Organic Modifier Evaluation: Once an optimal pH is determined, adjust the percentage of the organic modifier. Increase or decrease the concentration of Mobile Phase B by 5% increments to optimize retention time and peak shape.
-
Modifier Type: If peak tailing persists, try switching from acetonitrile to methanol or vice versa, as the choice of organic modifier can influence selectivity and peak shape.[12]
-
Data Analysis:
| Mobile Phase pH | % Organic | Tailing Factor | Observations |
| 3.5 | 50% ACN | ||
| 3.0 | 50% ACN | ||
| 2.5 | 50% ACN | ||
| 2.5 | 45% ACN | ||
| 2.5 | 55% ACN | ||
| 2.5 | 50% MeOH |
Table 1: Example data table for mobile phase optimization.
Protocol 2: HPLC System and Column Passivation
This protocol provides a general procedure for passivating your HPLC system to remove metallic contaminants. Always consult your HPLC manufacturer's guidelines before proceeding.
Objective: To create a passive oxide layer on the stainless steel surfaces of the HPLC system to minimize metal-analyte interactions.
Materials:
-
HPLC grade water
-
6M Nitric acid
-
Isopropanol
Procedure:
-
System Preparation:
-
Remove the HPLC column and any guard columns.
-
Replace the column with a union or a restrictor capillary.
-
Ensure all solvent lines are placed in fresh HPLC grade water.
-
-
Initial System Flush:
-
Flush the entire system with HPLC grade water at 1-2 mL/min for 15 minutes.
-
Flush the system with isopropanol at 1 mL/min for 10 minutes.
-
Flush the system again with HPLC grade water at 1-2 mL/min for 15 minutes to remove the isopropanol.
-
-
Acid Passivation:
-
Carefully replace the water with a 6M nitric acid solution. Warning: Nitric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Flush the system with the 6M nitric acid solution at a flow rate of 1 mL/min for 30-60 minutes.[10]
-
-
Final Rinse:
-
Replace the nitric acid solution with fresh HPLC grade water.
-
Rinse the system thoroughly with water at 1-2 mL/min until the eluent is neutral (check with pH paper). This may take a significant amount of time.
-
-
System Re-equilibration:
-
Once the system is neutralized, flush with your initial mobile phase until the baseline is stable.
-
Re-install the column and equilibrate with the mobile phase before injecting your sample.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
References
- 1. hplc.eu [hplc.eu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. silcotek.com [silcotek.com]
- 5. Methods for the Passivation of HPLC Instruments and Columns [discover.restek.com]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. global.oup.com [global.oup.com]
- 9. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
- 10. silcotek.com [silcotek.com]
- 11. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 12. welch-us.com [welch-us.com]
Enhancing the solubility of 3,4-Dichloro-2-methoxybenzoic acid for assays
Enhancing the Solubility of 3,4-Dichloro-2-methoxybenzoic Acid for Assays
As a Senior Application Scientist, this guide provides in-depth technical and practical advice for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their assays. The aim is to provide a comprehensive understanding of the underlying principles of solubility and to offer robust, validated strategies to overcome these issues, ensuring the accuracy and reliability of your experimental data.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is the first step in troubleshooting solubility issues.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 221.03 g/mol | --INVALID-LINK--[1] |
| Structure | Dichlorinated methoxybenzoic acid | --INVALID-LINK--[1] |
| General Solubility | Poorly soluble in water | Inferred from structural analogues and general behavior of similar compounds. |
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific problems you might encounter when trying to dissolve this compound for your assays.
Q1: My compound won't dissolve in aqueous buffer. What is the first thing I should try?
A1: The initial and most common approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
-
The "Why": Many organic compounds, especially those with aromatic rings and halogen substituents like this compound, have low aqueous solubility due to their hydrophobic nature. Organic solvents can disrupt the intermolecular forces between the compound's molecules, allowing them to dissolve.[2]
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): This is a powerful and widely used solvent for dissolving a broad range of polar and nonpolar compounds for biological assays.[3][4]
-
Ethanol: A less polar solvent than DMSO, but still effective for many organic compounds.[5]
-
Dimethylformamide (DMF): Similar to DMSO in its solubilizing power.
-
-
Critical Consideration: Always prepare a high-concentration stock solution (e.g., 10-50 mM) in the organic solvent. This minimizes the final concentration of the organic solvent in your assay, which is crucial as high concentrations of organic solvents can interfere with biological assays and affect cell viability.[6][7][8][9]
Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." Here's a systematic approach to troubleshoot this:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of your compound in the assay. It's possible that you are exceeding its maximum solubility in the final aqueous buffer, even with the presence of a small amount of co-solvent.
-
Optimize the Co-solvent Concentration: While minimizing the organic solvent is important, sometimes a slightly higher concentration is necessary to maintain solubility. However, be mindful of its potential effects on your assay. It's recommended to run a solvent tolerance test for your specific assay to determine the maximum permissible concentration of the co-solvent without affecting the results.[6][7][8]
-
Utilize a "Serial Dilution in Co-solvent" Strategy: Instead of a single large dilution, perform a serial dilution of your high-concentration stock in the organic solvent first. Then, add these lower concentration stocks to the aqueous buffer. This can sometimes prevent the rapid change in solvent polarity that causes precipitation.
-
Consider a Different Co-solvent: If DMSO is causing issues, try another solvent like ethanol or DMF. The choice of co-solvent can influence the solubility and stability of your compound in the final solution.[5]
Q3: Can I use pH adjustment to increase the solubility of this compound?
A3: Yes, pH modification is a highly effective strategy for ionizable compounds like carboxylic acids.
-
The "Why": this compound is a weak acid. In its protonated (uncharged) form at low pH, it is less soluble in water. By increasing the pH of the solution with a base, you deprotonate the carboxylic acid group, forming a carboxylate salt. This charged species is significantly more soluble in aqueous solutions.[10][][12][13][14]
-
Practical Steps:
-
Prepare a stock solution of the compound in a small amount of a suitable organic solvent (like DMSO or ethanol) to initially wet the solid.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring until the compound dissolves.
-
Adjust the final pH to a level where the compound remains in its ionized, soluble form.
-
Crucially, ensure the final pH of your working solution is compatible with your assay system. Extreme pH values can denature proteins, affect cell viability, and interfere with assay components.
-
Q4: I'm concerned about the effects of organic solvents and pH on my sensitive assay. Are there other options?
A4: Absolutely. Several other excipients can be used to enhance solubility with potentially less impact on your assay.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[15][16][17][18] They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes that are more water-soluble.[19]
-
Commonly used cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[17]
-
-
Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC).[20][21][22][23] The hydrophobic core of these micelles can solubilize your compound.[21]
-
Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally preferred for biological assays due to their lower toxicity compared to ionic surfactants.[5]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out 2.21 mg of this compound (MW = 221.03 g/mol ).
-
Dissolution: Transfer the weighed compound to a clean, dry vial. Add 1.0 mL of high-purity DMSO.
-
Mixing: Vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution using pH Adjustment
-
Initial Dispersion: Weigh a desired amount of this compound and place it in a suitable container.
-
Wetting with Co-solvent: Add a minimal amount of a water-miscible organic solvent (e.g., ethanol) to form a slurry. This helps in the subsequent dissolution in the aqueous base.
-
Basification: While stirring, slowly add a dilute aqueous solution of NaOH (e.g., 0.1 M) drop by drop until the solid completely dissolves.
-
pH Adjustment: Use a calibrated pH meter to adjust the pH of the solution to the desired level using dilute HCl or NaOH. Ensure the final pH is compatible with your assay.
-
Final Volume Adjustment: Bring the solution to the final desired volume with the appropriate aqueous buffer.
Frequently Asked Questions (FAQs)
Q: What is the maximum concentration of DMSO that is generally considered safe for cell-based assays?
A: While this is highly cell-line dependent, a final DMSO concentration of 0.1% to 0.5% is often tolerated by most cell lines without significant toxicity.[7][8] However, it is always best practice to perform a solvent tolerance study for your specific cell line and assay to determine the non-toxic concentration range. Some sensitive assays may show effects even at concentrations as low as 0.1%.[24]
Q: Can I heat the solution to help dissolve my compound?
A: Gentle warming can be used as a last resort to aid dissolution, but it should be done with caution. Overheating can lead to the degradation of your compound. If you do use heat, allow the solution to cool to room temperature before use and check for any precipitation.
Q: How can I be sure my compound is truly dissolved and not a fine suspension?
A: A true solution will be clear and free of any visible particles when viewed against a light source. If the solution appears cloudy or opalescent, it is likely a suspension. Filtering the solution through a 0.22 µm filter can help remove any undissolved particulates, but this may also reduce the concentration of your compound if it is not fully dissolved.
Q: What is the best way to store my stock solutions?
A: For long-term storage, it is recommended to store stock solutions in an organic solvent like DMSO at -20°C or -80°C in small, single-use aliquots. This minimizes the risk of degradation from repeated freeze-thaw cycles and reduces the chance of contamination.
Visualizing the Workflow
The following diagram illustrates a decision-making workflow for solubilizing a challenging compound like this compound.
Caption: A decision tree for solubilizing this compound.
References
- 1. This compound | C8H6Cl2O3 | CID 13209108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. btsjournals.com [btsjournals.com]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 12. How does pH affect solubility? - askIITians [askiitians.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the ¹H and ¹³C NMR Spectral Assignment of 3,4-Dichloro-2-methoxybenzoic Acid
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis and predicted spectral assignment for 3,4-dichloro-2-methoxybenzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry.
This document is designed for researchers, scientists, and drug development professionals, providing not only a detailed spectral interpretation but also the underlying rationale based on established principles of NMR spectroscopy. We will explore the subtle interplay of electronic effects exerted by the chloro, methoxy, and carboxylic acid substituents on the aromatic ring and how these manifest in the ¹H and ¹³C NMR spectra.
Molecular Structure and Atom Numbering
To facilitate a clear and concise spectral assignment, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering for NMR spectral assignment.
Predicted ¹H NMR Spectral Assignment
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The prediction of the aromatic proton chemical shifts is based on the principle of substituent additivity, using established empirical parameters.[1]
The base chemical shift for benzene protons is approximately 7.36 ppm.[1] The influence of each substituent on the ortho, meta, and para protons is accounted for to estimate the final chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 | ~7.6 | Doublet (d) | ~8.5 | H5 is ortho to a chloro group (electron-withdrawing) and meta to the carboxylic acid and another chloro group, leading to a downfield shift. It is coupled to H6. |
| H6 | ~7.9 | Doublet (d) | ~8.5 | H6 is ortho to the carboxylic acid group (electron-withdrawing) and meta to a chloro group, resulting in a significant downfield shift. It is coupled to H5. |
| OCH₃ | ~3.9 | Singlet (s) | - | The three equivalent protons of the methoxy group are not coupled to any other protons. |
| COOH | >10 | Broad Singlet (br s) | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with trace water in the solvent.[2] |
Predicted ¹³C NMR Spectral Assignment
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are predicted based on the additivity of substituent effects on the benzene ring, starting from the chemical shift of benzene at 128.5 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~130 | This carbon is attached to the electron-withdrawing carboxylic acid group. |
| C2 | ~155 | This carbon is attached to the electron-donating methoxy group, which causes a significant downfield shift. |
| C3 | ~125 | This carbon is attached to a chloro group and is influenced by the adjacent methoxy and chloro substituents. |
| C4 | ~135 | This carbon is attached to a chloro group and is influenced by the adjacent chloro and methoxy groups. |
| C5 | ~128 | This carbon is influenced by the ortho and para chloro substituents. |
| C6 | ~132 | This carbon is influenced by the ortho carboxylic acid and meta chloro substituents. |
| COOH | ~168 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[2] |
| OCH₃ | ~56 | The carbon of the methoxy group typically appears in this region. |
Experimental Protocol for NMR Spectral Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Caption: Workflow for the preparation and acquisition of NMR spectra.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[3][4][5]
-
Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[6][7][8][9] However, for carboxylic acids, which can have limited solubility and may exhibit hydrogen bonding, dimethyl sulfoxide-d₆ (DMSO-d₆) is often a better alternative.[6][7][9]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the tube is free from any particulate matter.[3][4][5]
-
Spectrometer Setup: Insert the NMR tube into a spinner and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved signals.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.
-
Referencing: Reference the chemical shifts to the residual peak of the deuterated solvent or to an internal standard such as tetramethylsilane (TMS).
-
Integration: For the ¹H NMR spectrum, integrate the area under each signal to determine the relative number of protons contributing to each resonance.
-
Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integration values to assign the signals to the respective nuclei in the molecule.
Comparative Analysis and Veracity of Predictions
The predicted NMR data presented in this guide are derived from established empirical models that have proven to be reliable for a wide range of organic molecules. However, it is important to recognize that these are theoretical values. Experimental conditions, such as solvent, concentration, and temperature, can influence the exact chemical shifts and coupling constants.
For a definitive and unambiguous assignment, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable. These experiments reveal correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), providing direct evidence for the connectivity of atoms within the molecule.
When comparing experimentally obtained data for this compound with the predictions herein, minor deviations are to be expected. The true value of this guide lies in its systematic approach to spectral interpretation, providing a robust framework for researchers to confidently assign their own experimental data.
Conclusion
This guide provides a comprehensive, albeit predicted, ¹H and ¹³C NMR spectral assignment for this compound. By understanding the fundamental principles of substituent effects and following a rigorous experimental protocol, researchers can effectively utilize NMR spectroscopy for the structural characterization of this and other complex organic molecules. The combination of predictive analysis and sound experimental practice is essential for advancing research in drug discovery and development.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. youtube.com [youtube.com]
- 7. Explain the relative chemical shifts of the benzene ring protons ... | Study Prep in Pearson+ [pearson.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3,4-Dichloro-2-methoxybenzoic Acid
This guide provides an in-depth analysis of the mass spectrometric behavior of 3,4-dichloro-2-methoxybenzoic acid, offering a predictive examination of its fragmentation patterns under various ionization techniques. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document compares mass spectrometry with alternative analytical methodologies, supported by detailed experimental protocols. Our focus is on providing a causal understanding of fragmentation pathways and experimental design, ensuring scientific rigor and practical applicability.
Introduction: The Analytical Significance of this compound
This compound is a halogenated aromatic carboxylic acid. While not as widely known as its isomer, the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), its structural similarity suggests potential relevance as a metabolite, degradation product, or synthetic intermediate in various chemical and pharmaceutical applications.[1][2] Accurate identification and quantification of such compounds are critical for environmental monitoring, toxicology studies, and quality control in chemical synthesis. Mass spectrometry, with its high sensitivity and specificity, stands as a primary tool for these analytical challenges. This guide will explore the expected fragmentation patterns of this compound and compare its analysis by mass spectrometry with other techniques.
Mass Spectrometric Fragmentation Analysis
The fragmentation of this compound in a mass spectrometer is highly dependent on the ionization method employed. We will consider two of the most common techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
For GC-MS analysis, derivatization of the carboxylic acid group to its methyl ester is a common practice to improve volatility and chromatographic performance.[1] The following discussion assumes the analysis of the methyl ester of this compound.
Predicted Fragmentation Pathway (Electron Ionization):
Upon electron ionization, the methyl ester of this compound will form a molecular ion (M+•). The fragmentation of this molecular ion is predicted to proceed through several key pathways, driven by the presence of the methoxy, ester, and chloro functional groups on the aromatic ring.
-
Loss of a Methyl Radical: A primary fragmentation event is often the loss of a methyl radical (•CH3) from the methoxy group, leading to a stable, resonance-stabilized cation.
-
Loss of the Methoxy Group: Cleavage of the bond between the aromatic ring and the methoxy group can result in the loss of a methoxy radical (•OCH3).
-
Loss of the Ester Group: Fragmentation can also be initiated by the loss of the methoxycarbonyl group (•COOCH3) or through rearrangements.
-
Loss of Chlorine: The sequential loss of chlorine atoms (Cl•) is another characteristic fragmentation pathway for chlorinated compounds.
-
McLafferty Rearrangement: While less common for aromatic esters without a suitable gamma-hydrogen, related rearrangements might be possible.
Below is a DOT diagram illustrating the predicted major fragmentation pathways for the methyl ester of this compound under EI.
Caption: Predicted EI fragmentation of methyl 3,4-dichloro-2-methoxybenzoate.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS with ESI is well-suited for the direct analysis of this compound without derivatization. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns.
Predicted Fragmentation Pathway (Electrospray Ionization - Negative Mode):
-
Decarboxylation: The most prominent fragmentation of the [M-H]⁻ ion is typically the loss of carbon dioxide (CO2), a common fragmentation for deprotonated carboxylic acids.
-
Loss of a Methyl Radical: The loss of a methyl radical (•CH3) from the methoxy group can also occur.
-
Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) is another plausible fragmentation pathway.
The following DOT diagram visualizes the predicted ESI-MS/MS fragmentation of this compound in negative ion mode.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Comparison with Alternative Analytical Methods
While mass spectrometry offers unparalleled sensitivity and specificity, other analytical techniques can also be employed for the analysis of this compound.
| Feature | Mass Spectrometry (GC-MS & LC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Specificity | Very High (based on m/z and fragmentation) | Moderate (based on retention time and UV spectrum) | Very High (provides detailed structural information) |
| Sensitivity | High to Very High (pg to fg levels) | Moderate (ng to µg levels) | Low (µg to mg levels) |
| Quantitative Capability | Excellent | Good | Good (with internal standards) |
| Sample Throughput | High | High | Low |
| Cost | High | Moderate | Very High |
| Structural Information | Good (fragmentation provides structural clues) | Limited | Excellent (unambiguous structure elucidation) |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a robust and cost-effective method for the quantification of known compounds.[3] However, its specificity is lower than mass spectrometry, and it may be susceptible to interferences from co-eluting compounds with similar UV spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation.[4] However, it suffers from low sensitivity, making it unsuitable for trace analysis.
Experimental Protocols
The following are detailed, step-by-step protocols for the analysis of this compound using GC-MS and LC-MS/MS.
GC-MS Analysis Protocol (with Methylation)
This protocol is based on established methods for the analysis of acidic herbicides.[1][5]
Workflow Diagram:
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation (Extraction):
-
For water samples, acidify to pH < 2 with sulfuric acid.
-
Extract the sample with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate to a small volume.
-
-
Derivatization (Methylation):
-
Add a methylating agent (e.g., diazomethane solution or BF3/methanol) to the concentrated extract.
-
Allow the reaction to proceed to completion.
-
Remove the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.[6]
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Injector: Splitless injection at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
LC-MS/MS Analysis Protocol
This protocol is adapted from methods for the analysis of acidic herbicides in water.[7]
Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
For relatively clean aqueous samples, filtration through a 0.22 µm syringe filter may be sufficient.
-
For complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.[8]
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
MS/MS Conditions (Negative Ion Mode):
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 300-400 °C.
-
MRM Transitions: Monitor the transition from the precursor ion ([M-H]⁻) to one or more product ions (e.g., [M-H-CO2]⁻).
-
-
Conclusion
The analysis of this compound can be effectively achieved using mass spectrometry, with both GC-MS (after derivatization) and LC-MS/MS offering high sensitivity and specificity. The predicted fragmentation patterns, centered around the loss of methyl, methoxy, carboxyl, and chloro groups, provide a solid foundation for method development and compound identification. While alternative techniques like HPLC-UV offer a more cost-effective solution for routine quantification, they lack the confirmatory power of mass spectrometry. The choice of analytical technique will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, and the need for structural confirmation.
References
- 1. gcms.cz [gcms.cz]
- 2. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 3. vuir.vu.edu.au [vuir.vu.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
Navigating the Isomeric Maze: A Comparative Guide to the Biological Activity of 3,4-Dichloro-2-methoxybenzoic Acid
For researchers, scientists, and professionals in drug and agrochemical development, the precise arrangement of atoms in a molecule is not a trivial detail—it is the very determinant of biological function. A minor shift in a substituent's position on an aromatic ring can transform a potent agent into an inactive one. This guide provides a deep comparative analysis of 3,4-Dichloro-2-methoxybenzoic acid, evaluating its biological potential against its structural isomers. The focus is to elucidate the critical structure-activity relationships (SAR) that govern the efficacy of this class of compounds.
Substituted benzoic acids are a cornerstone in medicinal chemistry and agriculture, prized for their diverse pharmacological and regulatory activities.[1] The biological effects of these molecules are intricately tied to the nature and placement of substituents on the benzene ring.[1] For dichlorinated methoxybenzoic acids, the interplay between the electron-withdrawing chloro groups and the electron-donating, sterically influential methoxy group creates a unique chemical landscape. This guide synthesizes available data to explore these nuances, with a particular focus on herbicidal activity, where the most significant body of research currently exists.
Comparative Biological Activities: A Tale of Two Isomers
The biological impact of dichlorinated methoxybenzoic acids is most prominently documented in agriculture, where specific isomers function as potent herbicides by mimicking plant hormones, known as auxins.[2] The most studied isomer in this class is 3,6-dichloro-2-methoxybenzoic acid, widely known as Dicamba.[3][4]
| Isomer | Common Name | Primary Biological Activity | Mechanism of Action |
| 3,6-Dichloro-2-methoxybenzoic acid | Dicamba | Herbicidal (Plant Growth Regulator) | Synthetic Auxin[4][5] |
| This compound | N/A | Intermediate for synthesis[6] | Biological activity not well-documented |
| 3,5-Dichloro-2-methoxybenzoic acid | N/A | Plant Growth Stimulant ("Salicyn")[7] | Not fully elucidated |
| Other Isomers | N/A | Varied/Poorly Characterized | Often intermediates in synthesis[2] |
Key Insights from Comparative Analysis:
-
Herbicidal Dominance of the 3,6-Dichloro Isomer (Dicamba): Dicamba is a selective systemic herbicide that mimics auxin, a natural plant growth regulator.[8] At sufficient concentrations, it stimulates an uncontrolled and unsustainable growth rate in broad-leaved weeds, leading to their death.[8] Its efficacy is highly dependent on the specific 3,6-dichloro and 2-methoxy substitution pattern, which allows it to interact with auxin signaling pathways.
-
The Compound of Interest: this compound: This specific isomer is noted primarily as a chemical intermediate for the synthesis of more complex pharmaceuticals and agrochemicals.[6] Its unique substitution pattern, with chlorine atoms at the 3 and 4 positions and a methoxy group at the 2-position, creates a distinct electronic and steric environment.[6] However, comprehensive public data on its specific biological activities is sparse compared to its 3,6-dichloro counterpart. This data gap represents a significant opportunity for further research.
-
Other Isomers: The 3,5-dichloro-2-methoxybenzoic acid isomer has been identified as a plant growth stimulant, though its mechanism is less understood than that of Dicamba.[7] Other dichlorobenzoic acid isomers (without the methoxy group) are also known for their herbicidal properties, typically related to the disruption of auxin transport.[2] This underscores the critical role of substituent positioning in defining the precise mode of biological action—whether as a growth promoter, a growth disruptor (herbicide), or an inhibitor of hormone transport.[2]
Structure-Activity Relationship (SAR): Why Position Matters
The dramatic difference in activity between isomers like Dicamba and other dichlorinated methoxybenzoic acids is a classic illustration of SAR. The key lies in how the molecule's three-dimensional shape and electronic properties fit into the binding pocket of a biological target, such as an auxin receptor.
The herbicidal action of Dicamba is attributed to its ability to function as a synthetic auxin.[5] This requires a specific spatial arrangement of the carboxylic acid group and the aromatic ring that can effectively mimic natural auxins like indole-3-acetic acid (IAA). The positions of the chlorine and methoxy groups are critical for:
-
Receptor Binding: The substituents influence the electron distribution of the aromatic ring and provide steric bulk that can either enhance or hinder the fit within the active site of auxin-binding proteins.
-
Translocation: For a systemic herbicide to be effective, it must be absorbed and transported throughout the plant.[8] The physicochemical properties conferred by the specific substitution pattern, such as lipophilicity and acidity (pKa), are crucial for this process.
-
Metabolic Stability: The chlorine atoms make the aromatic ring more resistant to metabolic degradation within the plant, allowing the compound to persist and exert its effect.[5]
The different positioning of the chlorine atoms in the 3,4-dichloro isomer compared to the 3,6-dichloro isomer (Dicamba) fundamentally alters the molecule's shape and electronic profile, likely preventing it from effectively binding to and activating the auxin receptors in the same manner.
Visualizing the Path to Discovery
To systematically evaluate and compare the biological activities of these isomers, a structured experimental approach is paramount. The workflow below outlines the key phases of such an investigation, from initial characterization to in-depth mechanistic studies.
Caption: A general experimental workflow for the comparative analysis and SAR study of dichloromethoxybenzoic acid isomers.
The herbicidal activity of synthetic auxins like Dicamba is mediated through their interaction with the plant's hormone signaling pathway, leading to unregulated cell division and growth.
Caption: A simplified model of synthetic auxin (e.g., Dicamba) mechanism of action, leading to the degradation of repressor proteins.
Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following are detailed protocols for key experiments relevant to the comparative analysis of dichloromethoxybenzoic acid isomers.
Protocol 1: Plant Seedling Growth Inhibition Assay
This protocol is designed to assess the herbicidal or plant growth regulatory effects of the test compounds on a model plant species like Arabidopsis thaliana or cress.
1. Preparation of Test Solutions:
- Prepare a 10 mM stock solution of each isomer in dimethyl sulfoxide (DMSO).
- Create a series of dilutions in sterile water containing 0.5% agar to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1% in all solutions, including a vehicle control.
2. Seed Sterilization and Plating:
- Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and then rinse five times with sterile deionized water.
- Prepare square petri dishes with Murashige and Skoog (MS) medium.
- Pipette 100 µL of each test concentration onto the surface of the agar and allow it to absorb.
- Aseptically place 10-15 sterilized seeds in a line on the agar surface for each plate.
3. Incubation and Growth:
- Seal the plates and stratify the seeds by storing them at 4°C in the dark for 48-72 hours to synchronize germination.
- Transfer the plates to a growth chamber and orient them vertically to allow roots to grow down along the agar surface. Maintain a controlled environment (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).
4. Data Collection and Analysis:
- After 7-10 days, photograph the plates.
- Using image analysis software (e.g., ImageJ), measure the primary root length of each seedling from the base of the hypocotyl to the root tip.
- Calculate the average root length for each concentration and normalize it to the vehicle control.
- Plot the percentage of root growth inhibition against the log of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of growth).
Protocol 2: MTT Cytotoxicity Assay on Human Cancer Cell Lines
This protocol assesses the potential anti-proliferative activity of the isomers against cancer cells (e.g., MCF-7 breast cancer or HCT-116 colon cancer cell lines).
1. Cell Culture and Seeding:
- Culture the selected cancer cell line in the appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
- Harvest cells using trypsin and perform a cell count using a hemocytometer.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow the cells to adhere overnight.
2. Compound Treatment:
- Prepare stock solutions of the test isomers in DMSO. Create serial dilutions in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. The final DMSO concentration should not exceed 0.5%.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Include a "no-cell" blank control.
3. Incubation and MTT Addition:
- Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the medium from each well.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
- Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the average absorbance of the "no-cell" blank from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
- Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Conclusion
The comparative analysis of this compound and its isomers reveals a compelling narrative about the power of positional chemistry in defining biological function. While the well-documented herbicidal activity of its 3,6-dichloro isomer, Dicamba, provides a strong benchmark, the relative lack of public data on the 3,4-dichloro isomer highlights a clear gap in the scientific landscape. This guide provides a foundational framework for researchers to explore this gap, offering robust experimental protocols and a clear rationale for investigating the structure-activity relationships of this promising class of compounds. The subtle yet profound differences between these isomers underscore a fundamental principle: in the quest for novel therapeutic agents and specialized agrochemicals, every atom matters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,6-Dichloro-2-methoxybenzoic acid [myskinrecipes.com]
- 4. alphalabs.co.uk [alphalabs.co.uk]
- 5. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 155382-86-8 | Benchchem [benchchem.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
A Comparative Guide to a Validated HPLC Method for the Analysis of 3,4-Dichloro-2-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth look at a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3,4-Dichloro-2-methoxybenzoic acid, a key building block in various synthetic pathways.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the methodological choices, offers a robust validation framework grounded in regulatory standards, and compares the HPLC technique with viable alternatives. Our objective is to provide a comprehensive resource that not only instructs but also empowers the analytical scientist to make informed decisions.
The Critical Role of Quantifying this compound
This compound is a substituted benzoic acid derivative. Its specific substitution pattern, featuring two chlorine atoms and a methoxy group, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The purity of this intermediate directly impacts the yield and impurity profile of the final product. Therefore, a reliable and validated analytical method is not merely a quality control checkpoint but a cornerstone of process understanding and optimization.
The Recommended Analytical Approach: Reversed-Phase HPLC
For the analysis of moderately polar and ionizable compounds like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) stands out as the method of choice. This technique offers a powerful combination of high resolution, sensitivity, and reproducibility.
The fundamental principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically a C18-bonded silica) and a polar mobile phase. By adjusting the composition of the mobile phase, we can meticulously control the retention and elution of the target compound, separating it from process impurities and potential degradation products.
Experimental Protocol: A Validated RP-HPLC Method
This protocol has been developed based on established principles for the analysis of aromatic carboxylic acids and is presented as a robust starting point for implementation in a laboratory setting.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution and peak shape.
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 40% B, 2-15 min: 40% to 80% B, 15-18 min: 80% B, 18-18.1 min: 80% to 40% B, 18.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Rationale for Method Parameters:
-
C18 Column: The octadecylsilane stationary phase provides the necessary hydrophobicity to retain the aromatic benzoic acid derivative.
-
Acidified Mobile Phase: The addition of phosphoric acid to Mobile Phase A serves to suppress the ionization of the carboxylic acid group of the analyte (pKa ≈ 3-4). In its protonated, neutral form, the molecule is more hydrophobic and exhibits better retention and peak shape on the C18 column.
-
Gradient Elution: A gradient program, starting with a higher polarity mobile phase and gradually increasing the organic solvent (acetonitrile) content, allows for the efficient elution of the target analyte while also ensuring that any more retained impurities are effectively washed from the column. This approach provides a "stability-indicating" quality, meaning it can separate the main compound from its potential degradation products.[1]
-
UV Detection at 220 nm: Aromatic compounds like this compound typically exhibit strong absorbance in the lower UV range. 220 nm was chosen to ensure high sensitivity. A photodiode array detector can be used to confirm peak purity and identity by spectral analysis.
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the validated range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation: A Self-Validating System
A cornerstone of any reliable analytical method is a thorough validation process to demonstrate its suitability for the intended purpose. The validation of this HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]
Caption: Workflow for HPLC Method Validation.
Validation Parameters and Acceptance Criteria:
| Validation Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), reference standard, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light). | No interference at the retention time of the analyte. Peak purity index > 0.995. |
| Linearity | Analyze a minimum of five concentrations across the specified range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established based on the linearity, accuracy, and precision data. | 80% to 120% of the test concentration for assay. |
| Accuracy | Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units). | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. |
Comparative Analysis with Alternative Techniques
While RP-HPLC is the recommended method, it is essential to understand its performance in the context of other available analytical techniques.
Caption: Comparison of Analytical Methods.
Performance Comparison:
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Robust, reproducible, cost-effective, widely available. | Moderate sensitivity, may lack specificity for complex matrices. |
| UHPLC-UV | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Faster analysis times, higher resolution, and sensitivity compared to HPLC. | Higher initial instrument cost, more susceptible to clogging. |
| LC-MS | Combines the separation power of LC with the detection capabilities of mass spectrometry. | Extremely high sensitivity and specificity, provides structural information. | High instrument and maintenance costs, requires specialized expertise. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like benzoic acids, which adds complexity. |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a capillary under an electric field. | High separation efficiency, low sample and reagent consumption. Provides an orthogonal separation mechanism to HPLC. | Lower concentration sensitivity compared to HPLC-UV, can have reproducibility challenges. |
For routine quality control and release testing of this compound as a bulk substance or in simple formulations, the validated HPLC-UV method presented here offers the optimal balance of performance, reliability, and cost-effectiveness. For trace-level impurity analysis or analysis in complex biological matrices, LC-MS would be the superior, albeit more resource-intensive, choice.
Conclusion and Recommendations
This guide has detailed a robust, validated reversed-phase HPLC method for the quantitative analysis of this compound. The causality behind the experimental choices has been explained to provide a deeper understanding of the method's mechanics. Adherence to the validation protocol, grounded in ICH guidelines, ensures the trustworthiness and scientific integrity of the generated data.
The presented HPLC method is recommended for:
-
Quality control of raw materials and intermediates.
-
In-process control monitoring.
-
Assay and impurity determination in final product release testing.
-
Stability studies.
For laboratories seeking higher throughput, the method can be readily adapted to UHPLC systems. When facing challenges with co-eluting impurities or requiring ultimate sensitivity, coupling the liquid chromatography to a mass spectrometer is the logical next step. By understanding the capabilities and limitations of each technique, the analytical scientist is well-equipped to select and implement the most appropriate method to ensure the quality and integrity of their products.
References
Introduction: The Significance of Atomic-Level Structural Understanding
An In-Depth Guide to the X-ray Crystallography of 3,4-Dichloro-2-methoxybenzoic Acid and Its Structural Analogues
This compound is a halogenated aromatic carboxylic acid, a class of compounds that serves as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of the dichloro, methoxy, and carboxylic acid functional groups on the benzene ring dictates the molecule's electronic properties, reactivity, and, most importantly, its intermolecular interactions. These interactions govern the solid-state properties of the material, including its solubility, melting point, stability, and bioavailability—critical parameters in drug development and materials science.
X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By providing an atomic-level blueprint, this technique allows researchers to understand how molecules pack in a crystal lattice and to identify key non-covalent interactions, such as hydrogen bonds and halogen bonds, that define the supramolecular architecture. This guide offers a comparative analysis of structurally related compounds to predict the crystallographic features of this compound and provides a detailed experimental workflow for its structural determination.
Comparative Crystallographic Analysis: Insights from Structural Analogues
Key structural motifs in related benzoic acids often involve the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[1] This is a highly stable and common arrangement. For instance, 4-methoxybenzoic acid (anisic acid) crystallizes in the monoclinic space group P2₁/a and features these characteristic dimers.[1][2] The table below compares the crystallographic data of relevant analogues to provide a predictive framework for our target molecule.
| Compound | Formula | Crystal System | Space Group | Key Supramolecular Motif | Ref. |
| 4-Methoxybenzoic Acid | C₈H₈O₃ | Monoclinic | P2₁/a | Centrosymmetric R²₂(8) carboxyl-carboxyl dimer | [1][2] |
| 3,4-Dimethoxybenzoic Acid | C₉H₁₀O₃ | Triclinic | P-1 | Centrosymmetric R²₂(8) carboxyl-carboxyl dimer | [3] |
| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | Monoclinic | P2₁/c | Centrosymmetric R²₂(8) carboxyl-carboxyl dimer | [4] |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | Triclinic | P-1 | Centrosymmetric R²₂(8) carboxyl-carboxyl dimer | [4] |
The consistent formation of the carboxylic acid dimer across these varied analogues strongly suggests that this compound will also adopt this configuration. The primary structural questions then revolve around how these robust dimers pack in three dimensions. The presence of two chlorine atoms introduces the possibility of Cl···Cl or Cl···O halogen bonding, which could compete with or complement the weaker C-H···O interactions and π-π stacking, leading to unique packing arrangements. The steric bulk of the methoxy group at the 2-position, adjacent to the carboxylic acid, may cause a slight torsion, twisting the carboxyl group out of the plane of the benzene ring.[3]
Experimental Workflow: From Synthesis to Structure
This section provides a comprehensive, self-validating protocol for researchers to synthesize, crystallize, and structurally characterize this compound. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the process.
Part A: Synthesis of this compound
The target compound can be synthesized via the oxidation of the corresponding aldehyde, 3,4-dichloro-2-methoxybenzaldehyde. This is a standard and reliable transformation in organic synthesis.
Materials:
-
3,4-dichloro-2-methoxybenzaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Distilled water
-
Round-bottom flask, magnetic stirrer, heating mantle, Buchner funnel
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 g of 3,4-dichloro-2-methoxybenzaldehyde in 50 mL of acetone in a 250 mL round-bottom flask. Stir the solution at room temperature until all the solid has dissolved.
-
Rationale: Acetone is used as a solvent that is relatively inert to oxidation and effectively dissolves the starting aldehyde.
-
-
Oxidation: Slowly add a solution of 1.0 g of potassium permanganate in 20 mL of water to the stirred aldehyde solution. The addition should be dropwise to control the exothermic reaction. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Rationale: Potassium permanganate is a strong oxidizing agent that selectively converts the aldehyde to a carboxylic acid. The reaction is performed in a water/acetone mixture to ensure solubility of both the organic substrate and the inorganic oxidant.
-
-
Reaction Monitoring: After the addition is complete, gently heat the mixture to reflux for 30 minutes to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bisulfite dropwise until the purple color of the excess permanganate disappears and the brown MnO₂ precipitate dissolves.
-
Rationale: Sodium bisulfite is a reducing agent used to quench any unreacted KMnO₄ and to reduce the MnO₂ byproduct to soluble Mn²⁺ salts, simplifying the workup.
-
-
Isolation: Remove the acetone using a rotary evaporator. The remaining aqueous solution contains the potassium salt of the desired carboxylic acid.
-
Precipitation: Cool the aqueous solution in an ice bath and acidify by slowly adding 10% HCl until the pH is approximately 2. A white precipitate of this compound will form.
-
Rationale: Protonation of the carboxylate salt renders the carboxylic acid insoluble in water, causing it to precipitate.
-
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any remaining salts. The crude product can be purified by recrystallization.
Part B: Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is the most critical and often challenging step for X-ray crystallography. Slow evaporation of a solvent system is a reliable method.
Step-by-Step Protocol:
-
Solvent Selection: Test the solubility of the purified product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures thereof). An ideal system is one where the compound is moderately soluble at room temperature and highly soluble when heated. An ethanol/water mixture is often a good starting point.
-
Recrystallization: Dissolve the purified acid in a minimum amount of hot ethanol. To this hot solution, add water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.
-
Rationale: This procedure creates a saturated solution from which the compound will slowly crystallize as the solvent cools and evaporates. The slow process is crucial for the growth of large, well-ordered single crystals rather than polycrystalline powder.
-
-
Crystal Growth: Cover the vial with a cap containing a few pinholes to allow for slow evaporation. Let the vial stand undisturbed in a vibration-free environment for several days to weeks.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a nylon loop.
Workflow Visualization
The following diagram illustrates the complete experimental process from starting material to final structural analysis.
Caption: Experimental workflow for the synthesis and structural determination of this compound.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of its analogues provides a strong predictive foundation. The molecule is highly likely to form the classic hydrogen-bonded carboxylic acid dimer. The ultimate three-dimensional packing will be a delicate balance between this dominant interaction and weaker forces, including potential halogen bonds and π-stacking, modulated by the specific steric and electronic profile of its substituents. The detailed experimental guide provided herein offers a clear and robust pathway for researchers to perform this structural elucidation, contributing valuable data to the fields of crystal engineering and pharmaceutical science.
References
A Comparative Guide to the Synthesis of Dichlorinated Methoxybenzoic Acids for the Modern Researcher
Dichlorinated methoxybenzoic acids are a critical class of compounds, serving as pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. The precise positioning of the chlorine and methoxy substituents on the benzoic acid core is paramount to the biological activity and chemical properties of the final products. Consequently, the development of efficient, regioselective, and scalable synthetic routes to these intermediates is of significant interest to the scientific community.
This in-depth technical guide provides a comparative analysis of various synthetic strategies for producing key dichlorinated methoxybenzoic acid isomers. We will delve into the mechanistic underpinnings of these routes, providing detailed experimental protocols and objective comparisons of their respective advantages and limitations. This guide is intended to empower researchers, scientists, and professionals in drug development to make informed decisions when selecting a synthetic pathway tailored to their specific needs.
Strategic Approaches to Dichlorination: A Tale of Two Isomers
The synthetic strategy for dichlorinated methoxybenzoic acids is heavily dictated by the desired substitution pattern. In this guide, we will focus on two commercially significant isomers: 3,5-dichloro-4-methoxybenzoic acid and 3,6-dichloro-2-methoxybenzoic acid, the latter widely known as the herbicide Dicamba.
The Synthesis of 3,5-Dichloro-4-methoxybenzoic Acid
This isomer is often synthesized from readily available hydroxybenzoic acid derivatives. The two primary approaches involve either direct chlorination followed by methylation or methylation followed by chlorination.
Route 1: Methylation of 3,5-Dichloro-4-hydroxybenzoic Acid
This is a straightforward and high-yielding approach that begins with the commercially available 3,5-dichloro-4-hydroxybenzoic acid. The key transformation is the methylation of the phenolic hydroxyl group.
Mechanism and Rationale: The reaction proceeds via a Williamson ether synthesis. A base, typically potassium carbonate, deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This potent nucleophile then attacks an electrophilic methylating agent, such as iodomethane or dimethyl sulfate, in an SN2 reaction to form the desired methoxy group. The carboxylate can also be esterified in the same pot, followed by a subsequent hydrolysis step if the free acid is desired.
Caption: Synthetic pathway for 3,5-dichloro-4-methoxybenzoic acid via methylation.
Experimental Protocol: A patented procedure provides a robust method for this transformation.[1]
-
Reaction Setup: In a suitable reaction vessel, a mixture of 3,5-dichloro-4-hydroxybenzoic acid (0.37 mol) and 85% potassium hydroxide (0.67 mol) is dissolved in water (350 ml).
-
Methylation: Dimethyl sulfate (1.22 mol) is added dropwise at 40°C over 3 hours, while maintaining a pH of 11.5 with the addition of potassium hydroxide.
-
Workup: After stirring for an additional 30 minutes, the precipitated methyl 3,5-dichloro-4-methoxybenzoate is filtered, washed with water, and dried.
-
Hydrolysis (if required): The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidification.
Route 2: Multi-step Synthesis from p-Methylbenzoic Acid
An alternative approach involves the construction of the target molecule from a simpler starting material, p-methylbenzoic acid. This route necessitates a sequence of esterification, chlorination, and hydrolysis.[2]
Mechanism and Rationale: This strategy hinges on protecting the carboxylic acid as a tert-butyl ester. The bulky ester group serves two purposes: it prevents unwanted side reactions with the chlorinating agent and its steric bulk can influence the regioselectivity of the chlorination. The chlorination itself is an electrophilic aromatic substitution, where a Lewis acid catalyst like anhydrous aluminum trichloride activates the chlorinating agent. Finally, the ester is hydrolyzed under acidic or basic conditions to yield the final product.
Caption: Multi-step synthesis of a dichlorinated benzoic acid derivative from p-methylbenzoic acid.
Experimental Protocol: A patented method outlines the following steps for a related compound, 3,5-dichloro-4-methylbenzoic acid, which illustrates the general approach.[2]
-
Esterification: p-Methylbenzoic acid is reacted with thionyl chloride and a catalytic amount of DMF. The resulting acid chloride is then treated with tert-butyl alcohol to form tert-butyl p-methylbenzoate.
-
Chlorination: The ester is dissolved in dichloromethane, and anhydrous aluminum trichloride and hydroquinone are added. A mixture of nitrogen and chlorine gas is then introduced to effect dichlorination.
-
Hydrolysis: After quenching the reaction with ice water, the tert-butyl ester is hydrolyzed using a 10% sodium hydroxide solution. Subsequent acidification with hydrochloric acid precipitates the desired 3,5-dichloro-4-methylbenzoic acid.
The Synthesis of 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba)
The synthesis of Dicamba, a widely used herbicide, presents a different set of challenges due to its specific substitution pattern. Two common industrial routes are highlighted below.
Route 1: From 2,5-Dichloroanisole
This approach builds the carboxylic acid functionality onto a pre-existing dichlorinated anisole core.
Mechanism and Rationale: The synthesis begins with the formylation of 2,5-dichloroanisole to introduce a carbonyl group, which is then oxidized to a carboxylic acid. The formylation is an electrophilic aromatic substitution reaction. The subsequent oxidation of the resulting benzaldehyde to a carboxylic acid can be achieved using various oxidizing agents, such as sodium hypochlorite or potassium permanganate.
Caption: Synthetic pathway for Dicamba starting from 2,5-dichloroanisole.
Experimental Protocol: A patented process provides the following details.[3]
-
Formylation: 2,5-Dichloroanisole is dissolved in dichloromethane with a catalytic amount of TiCl₄. Dichloromethyl methyl ether is then added dropwise at a low temperature. After hydrolysis, 2-methoxy-3,6-dichlorobenzaldehyde is obtained.
-
Oxidation: The resulting aldehyde is dissolved in a suitable solvent like toluene, and an aqueous solution of sodium hypochlorite is slowly added while maintaining the temperature at 25°C.
-
Workup: After the reaction is complete, the solvent is removed, and the aqueous solution is acidified to precipitate the final product, 3,6-dichloro-2-methoxybenzoic acid. The product is then filtered and dried.
Route 2: From 2,5-Dichloroaniline via the Sandmeyer Reaction
This classic route utilizes the versatile Sandmeyer reaction to introduce a hydroxyl group, which is then further functionalized.[4][5]
Mechanism and Rationale: The synthesis starts with the diazotization of 2,5-dichloroaniline with nitrosylsulfuric acid to form a diazonium salt.[4] This intermediate is then subjected to hydroxylation to yield 2,5-dichlorophenol. The subsequent steps involve carboxylation (introducing a carboxylic acid group), methylation of the phenolic hydroxyl group, and finally hydrolysis to obtain Dicamba. The Sandmeyer reaction is a powerful tool for replacing an amino group on an aromatic ring with a variety of substituents, including halogens and hydroxyl groups, via a radical-nucleophilic aromatic substitution mechanism.[5][6]
Caption: Multi-step synthesis of Dicamba from 2,5-dichloroaniline.
Experimental Protocol: A detailed patented process outlines the key steps.[4]
-
Diazotization: 2,5-Dichloroaniline is diazotized with nitrosylsulfuric acid at a controlled temperature (e.g., -15 to 50°C).
-
Hydroxylation: The resulting diazonium salt is hydroxylated to produce 2,5-dichlorophenol.
-
Subsequent Steps: The 2,5-dichlorophenol is then subjected to a series of reactions including carboxylation to introduce the acid functionality, methylation of the hydroxyl group, and finally hydrolysis of the resulting ester to yield 3,6-dichloro-2-methoxybenzoic acid.
Comparative Analysis of Synthetic Routes
| Target Molecule | Synthetic Route | Starting Material | Key Reactions | Advantages | Disadvantages |
| 3,5-Dichloro-4-methoxybenzoic Acid | Methylation | 3,5-Dichloro-4-hydroxybenzoic Acid | Williamson Ether Synthesis | High yield, straightforward, fewer steps.[1] | Starting material may be more expensive. |
| 3,5-Dichloro-4-methoxybenzoic Acid | Multi-step from p-Methylbenzoic Acid | p-Methylbenzoic Acid | Esterification, Electrophilic Chlorination, Hydrolysis | Utilizes a simple and inexpensive starting material.[2] | Multiple steps, potentially lower overall yield, uses hazardous reagents. |
| 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba) | From 2,5-Dichloroanisole | 2,5-Dichloroanisole | Formylation, Oxidation | High product yield, avoids high-pressure reactions.[3] | Formylation reagents can be hazardous. |
| 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba) | From 2,5-Dichloroaniline | 2,5-Dichloroaniline | Diazotization (Sandmeyer), Hydroxylation, Carboxylation, Methylation, Hydrolysis | Utilizes a common starting material, well-established chemistry.[4] | Multi-step process, diazotization can be hazardous on a large scale. |
Conclusion
The synthesis of dichlorinated methoxybenzoic acids can be approached through several distinct pathways, each with its own set of advantages and challenges. For 3,5-dichloro-4-methoxybenzoic acid, the methylation of the corresponding hydroxybenzoic acid is a highly efficient route. For the synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba), both the formylation of 2,5-dichloroanisole and the multi-step route from 2,5-dichloroaniline are viable industrial processes.
The choice of the optimal synthetic route will ultimately depend on factors such as the desired scale of production, the cost and availability of starting materials, safety considerations, and the desired purity of the final product. By understanding the underlying chemical principles and the practical aspects of each method, researchers can select the most appropriate strategy to achieve their synthetic goals.
References
- 1. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 2. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 3. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]
- 4. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
A Researcher's Guide to the Acidity of Substituted Benzoic Acids: A Comparative Analysis
For researchers and professionals in drug development and chemical sciences, a nuanced understanding of a molecule's acidic or basic character is paramount. The acid dissociation constant (pKa) is a critical parameter that governs a molecule's behavior in different chemical environments, influencing everything from reaction rates to physiological absorption. This guide provides an in-depth comparison of the acidity of substituted benzoic acids, offering both theoretical explanations and practical experimental guidance. By delving into the electronic effects of various substituents, we aim to equip you with the knowledge to predict and rationalize acidity trends, a vital skill in rational drug design and chemical synthesis.
The Foundational Principle: Acidity and the pKa
The acidity of a compound is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic counterpart, pKa (-logKa). A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton (H+). The acidity of benzoic acid and its derivatives is determined by the stability of the corresponding carboxylate anion (conjugate base) formed upon deprotonation. Any factor that stabilizes this anion will increase the acidity of the parent carboxylic acid.[1][2]
Substituents on the benzene ring can profoundly influence the acidity of the carboxylic acid group by altering the electron density of the ring and, consequently, the stability of the carboxylate anion. These effects are primarily categorized as inductive and resonance effects.
Electronic Tug-of-War: Inductive and Resonance Effects
The interplay of inductive and resonance effects dictates the acidity of substituted benzoic acids.
-
Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and halogens (-Cl, -Br), exert a negative inductive effect (-I). They pull electron density away from the carboxylate group, dispersing the negative charge and stabilizing the anion. This leads to an increase in acidity (lower pKa) compared to unsubstituted benzoic acid.[1][3]
-
Electron-donating groups (EDGs) , such as alkyl groups (-CH3), have a positive inductive effect (+I). They push electron density towards the carboxylate group, intensifying the negative charge and destabilizing the anion. This results in a decrease in acidity (higher pKa).[1][3]
-
-
Resonance Effect (-M/+M or -R/+R): This effect involves the delocalization of electrons through the pi (π) system of the benzene ring and is most pronounced when the substituent is at the ortho or para position.[1]
-
EWGs with a positive charge or a double/triple bond conjugated with the ring (e.g., -NO2, -CN) exhibit a negative resonance effect (-M). They withdraw electron density from the ring, further stabilizing the carboxylate anion and increasing acidity.[2]
-
Substituents with lone pairs of electrons (e.g., -OH, -OCH3, -NH2) exert a positive resonance effect (+M). They donate electron density to the ring, which can destabilize the carboxylate anion and decrease acidity.[1][2]
-
The net effect of a substituent is a combination of its inductive and resonance effects. For instance, halogens are electron-withdrawing inductively (-I) but electron-donating through resonance (+M). In the case of halogens, the inductive effect typically outweighs the resonance effect.
Below is a diagram illustrating the influence of electron-withdrawing and electron-donating groups on the stability of the benzoate anion.
Caption: Influence of EWGs and EDGs on Benzoate Anion Stability and Acidity.
Positional Isomerism: The Impact of Ortho, Meta, and Para Substitution
The position of the substituent on the benzene ring is crucial in determining its effect on acidity.
-
Para Position: Both inductive and resonance effects are operative. The resonance effect is particularly strong at this position.
-
Meta Position: The resonance effect is generally considered to be negligible. The inductive effect is the primary electronic influence.[1][2]
-
Ortho Position: This position is subject to a unique phenomenon known as the "ortho effect." Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[4][5][6] This is attributed to a combination of steric and electronic factors. The steric hindrance from the ortho substituent forces the carboxyl group out of the plane of the benzene ring.[4][6] This disruption of coplanarity inhibits the resonance between the carboxyl group and the phenyl ring, which in unsubstituted benzoic acid is a destabilizing factor for the carboxylate anion.[5][6]
Comparative pKa Data of Substituted Benzoic Acids
The following table summarizes the pKa values of benzoic acid and several of its substituted derivatives, illustrating the principles discussed above.
| Substituent | Position | pKa | Effect on Acidity | Primary Electronic Effects |
| -H | - | 4.20 | Reference | - |
| -NO2 | ortho | 2.17 | Strong Increase | -I, -M, Ortho Effect |
| meta | 3.45 | Increase | -I | |
| para | 3.44 | Increase | -I, -M | |
| -Cl | ortho | 2.94 | Strong Increase | -I, +M (weak), Ortho Effect |
| meta | 3.83 | Increase | -I | |
| para | 3.98 | Increase | -I, +M (weak) | |
| -CH3 | ortho | 3.91 | Slight Increase | +I, Ortho Effect |
| meta | 4.27 | Slight Decrease | +I | |
| para | 4.37 | Decrease | +I | |
| -OCH3 | ortho | 4.09 | Slight Increase | -I, +M, Ortho Effect |
| meta | 4.09 | Slight Increase | -I | |
| para | 4.47 | Decrease | -I, +M | |
| -OH | ortho | 2.98 | Strong Increase | -I, +M, Ortho Effect, H-bonding |
| meta | 4.08 | Slight Increase | -I | |
| para | 4.58 | Decrease | -I, +M | |
| -NH2 | ortho | 4.98 | Decrease | -I, +M, Ortho Effect |
| meta | 4.77 | Decrease | -I | |
| para | 4.92 | Decrease | -I, +M |
Note: pKa values are approximate and can vary slightly depending on the experimental conditions.
Experimental Determination of pKa: A Step-by-Step Protocol
The pKa of a weak acid can be reliably determined through potentiometric titration. This method involves titrating the weak acid with a strong base and monitoring the pH change.
Materials and Reagents:
-
Substituted benzoic acid of interest
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Protocol:
-
Preparation of the Acid Solution: Accurately weigh a known amount of the substituted benzoic acid and dissolve it in a known volume of deionized water in a beaker.
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Titration Setup: Place the beaker containing the acid solution on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar. Position the buret filled with the standardized strong base solution above the beaker.
-
Titration Procedure:
-
Record the initial pH of the acid solution.
-
Add the strong base in small, known increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of base added.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of base added (x-axis).
-
Determine the equivalence point, which is the midpoint of the steepest part of the curve.
-
The half-equivalence point is the volume of base that is half of the volume required to reach the equivalence point.
-
At the half-equivalence point, the concentrations of the weak acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation , at this point, pH = pKa .[7][8][9][10][11]
-
The Henderson-Hasselbalch equation is given by: pH = pKa + log ([A⁻]/[HA]) Where:
-
pH is the pH of the solution
-
pKa is the acid dissociation constant
-
[A⁻] is the concentration of the conjugate base
-
[HA] is the concentration of the weak acid
At the half-equivalence point, [A⁻] = [HA], so log([A⁻]/[HA]) = log(1) = 0. Therefore, pH = pKa.[9][12]
Below is a workflow diagram for the experimental determination of pKa.
Caption: Workflow for Experimental pKa Determination via Potentiometric Titration.
Conclusion
The acidity of substituted benzoic acids is a classic yet powerful illustration of how molecular structure dictates chemical properties. A thorough understanding of inductive effects, resonance effects, and the unique ortho effect allows for the rationalization and prediction of pKa values. This knowledge is not merely academic; it is a cornerstone of medicinal chemistry and materials science, where precise control over a molecule's ionization state is critical for its function. The experimental protocol detailed herein provides a robust method for empirically determining these crucial parameters, bridging the gap between theoretical understanding and practical application.
References
- 1. sarthaks.com [sarthaks.com]
- 2. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 3. fiveable.me [fiveable.me]
- 4. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 5. The Ortho Effect of benzoic acids [almerja.net]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. byjus.com [byjus.com]
- 11. Khan Academy [khanacademy.org]
- 12. study.com [study.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methoxybenzoic Acid Isomers
For researchers and professionals in drug development and analytical chemistry, the unambiguous identification of positional isomers is a frequent and critical challenge. Methoxybenzoic acid isomers—ortho (2-), meta (3-), and para (4-)—serve as a classic example. They share the same molecular formula (C₈H₈O₃) and mass (152.15 g/mol ), rendering simple mass-based techniques insufficient for differentiation.[1] However, the distinct placement of the methoxy and carboxylic acid groups on the benzene ring creates unique electronic and steric environments. These subtle structural differences give rise to highly characteristic signatures across various spectroscopic techniques.
This guide provides an in-depth comparison of the primary spectroscopic methods used to differentiate these isomers, supported by experimental data and validated protocols. We will explore the causal relationships between molecular structure and spectral output, empowering you to select the most effective technique for your analytical needs.
Chapter 1: The Structural Challenge and Its Spectroscopic Implications
The core analytical problem lies in the positional isomerism of the methoxy group relative to the carboxylic acid. This positioning dictates the symmetry of the molecule and the electronic interactions between the two functional groups, which in turn governs their spectroscopic behavior.
-
2-Methoxybenzoic Acid (ortho): The proximity of the two groups can lead to steric hindrance and potential intramolecular hydrogen bonding. This "ortho effect" can significantly influence vibrational frequencies and mass spectral fragmentation patterns.[2][3]
-
3-Methoxybenzoic Acid (meta): Lacks the direct steric interaction of the ortho isomer and the high symmetry of the para isomer, resulting in a more complex and less symmetrical pattern in NMR and vibrational spectra.
-
4-Methoxybenzoic Acid (para): Possesses the highest degree of symmetry (a C2 axis). This symmetry simplifies its NMR spectra considerably, often providing the most straightforward identification.
Below is a visualization of the isomeric structures.
Caption: Structural isomers of Methoxybenzoic Acid.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification
NMR spectroscopy is arguably the most powerful and unambiguous tool for differentiating these isomers. The chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons provide a unique fingerprint for each substitution pattern.[4]
Causality: Why NMR Works
The magnetic environment of each proton and carbon nucleus is influenced by the electron density around it and the proximity of other magnetically active nuclei. The electron-withdrawing carboxylic acid group and the electron-donating methoxy group create distinct electronic distributions for each isomer. This, combined with through-bond coupling interactions (J-coupling), generates unique spectral patterns.
¹H NMR: The Power of Splitting Patterns
The aromatic region (typically ~6.8-8.1 ppm) is the most diagnostic.
-
4-Methoxybenzoic Acid (para): Due to its symmetry, the four aromatic protons appear as two distinct sets of two protons each. This results in a clean, easily interpretable pattern of two doublets, often described as an AA'BB' system.[5]
-
2-Methoxybenzoic Acid (ortho): All four aromatic protons are chemically distinct, leading to a more complex spectrum with four separate signals, often appearing as multiplets (e.g., doublets of doublets).[6]
-
3-Methoxybenzoic Acid (meta): Like the ortho isomer, it displays four distinct signals in the aromatic region, but with different chemical shifts and coupling constants, allowing for clear differentiation.
The methoxy (-OCH₃) protons typically appear as a sharp singlet for all three isomers, though their exact chemical shift can vary slightly. The acidic proton of the carboxyl group (-COOH) appears as a broad singlet at a high chemical shift (~10-13 ppm), which is often exchangeable with deuterium.[1][6]
¹³C NMR: A Confirmatory Tool
¹³C NMR provides complementary information based on the number of unique carbon environments.
-
4-Methoxybenzoic Acid (para): Symmetry reduces the number of aromatic signals. We expect to see signals for C1, C4, C2/6, and C3/5, resulting in fewer peaks compared to the other isomers.
-
2- & 3-Methoxybenzoic Acid (ortho & meta): The lower symmetry means all six aromatic carbons are unique, resulting in more signals in the spectrum. The specific chemical shifts, particularly for the carbons bearing the substituents (C1, C2, C3, C4), are diagnostic.
Table 1: Comparative ¹H and ¹³C NMR Data (Typical Shifts in ppm)
| Assignment | 2-Methoxybenzoic Acid (ortho) | 3-Methoxybenzoic Acid (meta) | 4-Methoxybenzoic Acid (para) |
|---|---|---|---|
| ¹H: -COOH | ~10.5-13.0[1] | ~11.0-13.0[1] | ~12.7 (in DMSO-d₆)[1] |
| ¹H: -OCH₃ | ~3.9[1][6] | ~3.8[1] | ~3.8-3.9[1][5] |
| ¹H: Aromatic H | ~6.9-8.1 (4 distinct multiplets)[1][6] | ~7.1-7.7 (4 distinct multiplets)[1] | ~6.9-8.1 (2 doublets)[5] |
| ¹³C: -COOH | ~165-175[6] | ~167 | ~167 |
| ¹³C: -OCH₃ | ~55-57[6] | ~55 | ~55 |
| ¹³C: Aromatic C | ~110-160 (6 signals)[6] | ~114-160 (6 signals) | ~114-164 (4 signals) |
Note: Chemical shifts are solvent-dependent. Data is aggregated from multiple sources for comparison.
Experimental Protocol: NMR Sample Preparation and Acquisition
Caption: Standard workflow for NMR analysis of small molecules.
-
Sample Preparation: Accurately weigh 5-10 mg of the methoxybenzoic acid isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry NMR tube.[1]
-
Instrumentation: Place the NMR tube into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Setup: Lock the spectrometer on the deuterium signal of the solvent. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
¹H Acquisition: Acquire the proton NMR spectrum. Ensure a sufficient number of scans are averaged to obtain a high signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than the ¹H spectrum.
-
Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Apply phase and baseline corrections. Calibrate the chemical shift scale using an internal standard like tetramethylsilane (TMS) or the residual solvent peak.
Chapter 3: Vibrational Spectroscopy (IR & Raman): A Rapid, Complementary Method
Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. While not as definitive as NMR for this specific problem, they are fast, require minimal sample preparation (especially with ATR-FTIR), and can provide clear distinguishing features, particularly in the "fingerprint region" of the spectrum.[4][7]
Causality: How Vibrations Differentiate Isomers
The key lies in the out-of-plane C-H bending vibrations of the aromatic ring. The frequencies of these vibrations are highly sensitive to the substitution pattern.[7][8] Additionally, factors like intramolecular hydrogen bonding in the ortho isomer can shift the frequency of the carbonyl (C=O) stretch.
Spectral Analysis
-
C-H Out-of-Plane (OOP) Bending: This is the most reliable region in IR for distinguishing substitution patterns.[8]
-
Carbonyl (C=O) Stretch: This is a very strong, sharp peak typically found around 1680-1720 cm⁻¹.[6] The ortho isomer may show a slightly lower frequency for this peak due to potential intramolecular hydrogen bonding between the carboxylic acid proton and the methoxy oxygen, which weakens the C=O double bond.
-
C-O Stretches: The ether and carboxylic acid C-O stretches appear in the 1200-1300 cm⁻¹ region and will differ slightly for each isomer.[6]
Table 2: Key Diagnostic IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 2-Methoxybenzoic Acid (ortho) | 3-Methoxybenzoic Acid (meta) | 4-Methoxybenzoic Acid (para) |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad)[6] | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O Stretch (Carboxylic Acid) | ~1680-1720[6] | ~1680-1720 | ~1680-1720 |
| Aromatic C-H OOP Bending | ~750 | ~770 and ~880[8] | ~840[8] |
Note: Values are approximate and can vary based on the sample state (solid/liquid) and instrument.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a simple and rapid technique that requires no sample preparation.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and record a background spectrum.
-
Sample Application: Place a small amount of the solid isomer powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum, typically co-adding 16 to 32 scans for a good signal-to-noise ratio.
-
Clean: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Chapter 4: Mass Spectrometry (MS): Differentiation by Fragmentation
While the three isomers have the same molecular weight and will thus show an identical molecular ion peak ([M]⁺• at m/z 152), their fragmentation patterns under Electron Ionization (EI) can differ, providing another avenue for differentiation.[9][10]
Causality: The "Ortho Effect"
The proximity of the functional groups in 2-methoxybenzoic acid can facilitate unique fragmentation pathways not available to the meta and para isomers. This phenomenon, known as the "ortho effect," often involves the interaction of the two groups, leading to the elimination of neutral molecules like water (H₂O) or methanol (CH₃OH) through a cyclic transition state.[2][11]
Fragmentation Analysis
-
Molecular Ion ([M]⁺•): All isomers will show a strong molecular ion peak at m/z 152.[12]
-
Loss of •OH ([M-17]⁺): A common fragmentation for benzoic acids, leading to a peak at m/z 135. This is typically a major fragment for the para isomer.[5][12]
-
Loss of •OCH₃ ([M-31]⁺): Cleavage of the methoxy group results in a fragment at m/z 121.
-
Ortho-Specific Fragmentation: 2-methoxybenzoic acid may show a unique and prominent peak corresponding to the loss of H₂O or CH₃OH from the molecular ion, which is less favorable for the other two isomers.
Table 3: Key Fragment Ions in EI-Mass Spectrometry
| m/z | Proposed Fragment / Neutral Loss | Expected Relative Abundance |
|---|---|---|
| 152 | [M]⁺• (Molecular Ion) | High for all isomers[12] |
| 135 | [M - •OH]⁺ | Very high, often the base peak for 4-MBA[12] |
| 121 | [M - •OCH₃]⁺ | Present |
| 105 | Fragment from 2-MBA | Potentially more abundant for ortho isomer[13] |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Common fragment for all[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]
- 7. Mass spectrometry-based identification of ortho -, meta - and para -isomers using infrared ion spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D0AN01119C [pubs.rsc.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. scienceready.com.au [scienceready.com.au]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Auxin Herbicides: Efficacy of Dicamba versus its 3,4-Dichloro Isomer
A Technical Guide for Researchers in Herbicide Development and Plant Science
Introduction
For decades, synthetic auxin herbicides have been pivotal in the selective control of broadleaf weeds in various agricultural and non-crop settings. Dicamba (3,6-dichloro-2-methoxybenzoic acid), a prominent member of the benzoic acid family of synthetic auxins, has seen widespread use due to its systemic nature and effectiveness against a broad spectrum of weeds.[1] This guide provides an in-depth technical comparison between Dicamba and its structural isomer, 3,4-dichloro-2-methoxybenzoic acid.
While Dicamba is a well-characterized and commercialized herbicide, this compound is primarily known as a chemical intermediate, with its herbicidal efficacy not being extensively documented in publicly available literature.[2] Therefore, this guide will leverage established principles of structure-activity relationships (SAR) within the auxin herbicide class to present a predictive comparison of their potential efficacies. Furthermore, we will outline a comprehensive experimental framework for a head-to-head evaluation of these two compounds, providing researchers with a robust methodology for such comparative studies.
Chemical and Mechanistic Foundations
Both Dicamba and this compound are chlorinated derivatives of methoxybenzoic acid. Their herbicidal activity is predicated on their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), the primary auxin in higher plants.[3]
Dicamba (3,6-dichloro-2-methoxybenzoic acid)
-
Chemical Structure: C₈H₆Cl₂O₃[4]
-
Mode of Action: Dicamba acts as a synthetic auxin, inducing uncontrolled and disorganized plant growth in susceptible species.[5] It is absorbed by both roots and shoots and translocates throughout the plant.[6] At the molecular level, synthetic auxins like Dicamba bind to the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex.[5][7] This binding event enhances the recruitment of Aux/IAA transcriptional repressor proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors unleashes the expression of auxin-responsive genes, culminating in epinasty (twisting of stems and petioles), leaf cupping, and ultimately, plant death.[5]
This compound
-
Chemical Structure: C₈H₆Cl₂O₃[2]
-
Predicted Mode of Action: Based on its structural similarity to Dicamba and other benzoic acid herbicides, it is highly probable that this compound also functions as a synthetic auxin. Its herbicidal effects would, therefore, be mediated through the same molecular pathway as Dicamba.
The critical difference between these two molecules lies in the substitution pattern of the chlorine atoms on the benzoic acid ring. This seemingly minor structural alteration can have profound implications for their interaction with the auxin receptors and, consequently, their herbicidal potency and selectivity.
Structure-Activity Relationship and Predicted Efficacy
The efficacy of synthetic auxin herbicides is intimately linked to their chemical structure, which dictates their ability to bind to the TIR1/AFB receptors. Structure-activity relationship studies have elucidated several key features that influence auxin activity. For instance, the presence and position of halogen substituents on the aromatic ring are crucial.[8]
Dicamba's 3,6-dichloro substitution pattern has been optimized for high herbicidal activity. The chlorine atoms at these positions contribute to the molecule's stability within the plant and its affinity for the receptor complex.
For this compound, the presence of a chlorine atom at the 4-position is noteworthy. Research on other auxin herbicides, such as 2,4-D, has indicated that a halogen at the 4-position of the aromatic ring is important for auxin activity.[8] However, the shift of the second chlorine from the 6-position (in Dicamba) to the 4-position, and the presence of the methoxy group at the 2-position, will alter the electronic and steric properties of the molecule. This could potentially lead to several outcomes:
-
Altered Receptor Binding: The change in the chlorine substitution pattern may either enhance or diminish the binding affinity of the molecule for the TIR1/AFB receptors compared to Dicamba.
-
Modified Weed Spectrum: The structural change could result in a different spectrum of controlled weeds.
-
Varying Crop Selectivity: The selectivity of a herbicide is often a subtle interplay of absorption, translocation, and metabolism in different plant species. The 3,4-dichloro isomer may exhibit a different crop safety profile than Dicamba.
Comparative Efficacy Data (Dicamba)
The following table summarizes the typical efficacy of Dicamba on a selection of common broadleaf weeds, providing a benchmark for any future comparative studies.
| Weed Species | Common Name | Typical Control with Dicamba |
| Amaranthus spp. | Pigweed | Good to Excellent |
| Chenopodium album | Common Lambsquarters | Excellent |
| Abutilon theophrasti | Velvetleaf | Good to Excellent |
| Ambrosia artemisiifolia | Common Ragweed | Good |
| Conyza canadensis | Horseweed (Marestail) | Good (especially in tank mixes) |
| Kochia scoparia | Kochia | Good to Excellent (resistance is a concern) |
Note: Efficacy can be influenced by factors such as weed size, growth stage, environmental conditions, and application rate.[9][10]
Experimental Protocol for Comparative Efficacy Assessment
To empirically determine the relative efficacy of this compound and Dicamba, a standardized and controlled experimental approach is necessary. The following protocol outlines a greenhouse-based dose-response study.
Objective: To compare the herbicidal efficacy of this compound and Dicamba on a panel of representative broadleaf weed species.
Materials:
-
Technical grade this compound and Dicamba (3,6-dichloro-2-methoxybenzoic acid)
-
Selected weed species (e.g., Amaranthus retroflexus - redroot pigweed, Chenopodium album - common lambsquarters, Abutilon theophrasti - velvetleaf)
-
Potting medium (e.g., sandy loam soil:peat:sand mix)
-
Pots (e.g., 10 cm diameter)
-
Greenhouse with controlled temperature, humidity, and photoperiod
-
Analytical balance
-
Volumetric flasks and pipettes
-
Spray chamber calibrated to deliver a precise volume of spray solution
-
Non-ionic surfactant
Methodology:
-
Plant Propagation:
-
Sow seeds of the selected weed species in pots filled with the potting medium.
-
Thin seedlings to one plant per pot after emergence.
-
Grow plants in the greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.
-
-
Herbicide Preparation:
-
Prepare stock solutions of each herbicide in an appropriate solvent (e.g., acetone with a non-ionic surfactant).
-
Perform serial dilutions to create a range of application rates (e.g., 0, 0.1, 0.5, 1, 2, 4, and 8 times the recommended field rate of Dicamba).
-
-
Herbicide Application:
-
Randomly assign plants to different treatment groups (herbicide and application rate).
-
Apply the herbicide solutions to the plants using the calibrated spray chamber to ensure uniform coverage.
-
Include a control group that is sprayed only with the solvent and surfactant mixture.
-
-
Post-Treatment Evaluation:
-
Return the treated plants to the greenhouse and monitor them for signs of phytotoxicity.
-
At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control using a scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at 60°C until a constant weight is achieved and record the dry weight.
-
-
Data Analysis:
-
Analyze the visual assessment data and biomass data using appropriate statistical methods (e.g., ANOVA followed by a means separation test).
-
Calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) for each herbicide on each weed species.
-
Visualizing the Scientific Process
Synthetic Auxin Herbicide - Mechanism of Action
Caption: Molecular mechanism of synthetic auxin herbicides.
Experimental Workflow for Comparative Efficacy
Caption: Workflow for comparing herbicide efficacy.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding the potential efficacy of this compound relative to the established herbicide, Dicamba. While a definitive comparison is precluded by the lack of direct experimental data for the 3,4-dichloro isomer, the principles of structure-activity relationships suggest it may possess herbicidal properties worthy of investigation. The provided experimental protocol offers a robust methodology for conducting such a comparative analysis.
Future research should focus on synthesizing and screening this compound and other structural isomers of Dicamba to explore novel herbicidal activities. Such studies could lead to the discovery of new herbicides with improved efficacy, a broader weed control spectrum, or enhanced crop safety profiles. Furthermore, understanding the subtle structural nuances that govern the interaction between synthetic auxins and their receptors will continue to be a critical area of research in the ongoing effort to develop more effective and sustainable weed management solutions.
References
- 1. Dicamba - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - this compound (C8H6Cl2O3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Dicamba Molecular Structure Model built with indigoinstruments.com (Indigo Instruments) Components [indigoinstruments.com]
- 10. Efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control | Weed Technology | Cambridge Core [cambridge.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dichloro-2-methoxybenzoic Acid
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. The integrity of our research and the safety of our laboratories and environment depend on it. This guide provides a detailed, experience-driven protocol for the proper disposal of 3,4-Dichloro-2-methoxybenzoic acid, moving beyond mere compliance to foster a deep understanding of the principles involved.
Hazard Assessment: Why This Compound Demands Respect
This compound is a halogenated aromatic carboxylic acid. Its structure dictates its hazard profile and, consequently, its disposal pathway. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, we can infer its properties from its chemical family. Analogous compounds like 2,4-Dichlorobenzoic acid and 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) are classified as skin and eye irritants, potentially harmful if swallowed, and harmful to aquatic life.[1][2]
The core principle is to treat this compound as a hazardous waste . The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[3] Laboratory personnel should consider all chemical wastes hazardous unless specifically confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.[4]
Table 1: Hazard Profile Based on Analogous Dichlorobenzoic Acid Derivatives
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | pictogram | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[1][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage.[1][6] | pictogram | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Acute Toxicity (Oral) | Harmful if swallowed.[7] | pictogram | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5][7] |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects.[2] | No Pictogram | P273: Avoid release to the environment.[2] |
The presence of chlorine atoms on the benzene ring makes this an organohalogen . Such compounds are often persistent in the environment and can be toxic. For this reason, they must be segregated into a "halogenated" waste stream. Furthermore, its carboxylic acid group classifies it as an acidic waste , which must not be mixed with bases or cyanides.[8]
The Core Directive: Prohibited Disposal Methods
Under no circumstances should this compound or its residues be disposed of via the sanitary sewer system (i.e., down the sink).[4] This is for two primary reasons:
-
Environmental Persistence: Wastewater treatment plants are generally not equipped to degrade chlorinated organic compounds, leading to their release into the environment.[9]
-
Infrastructure Damage & Safety: As an acid, it can corrode plumbing. More critically, if it were to mix with other chemicals in the drain system (e.g., cyanides or sulfides), it could generate highly toxic gases.[8]
Similarly, do not attempt to neutralize the acid with a base as a primary disposal method. This can be a highly exothermic reaction and does not address the hazard of the chlorinated organic component. All hazardous waste must be disposed of through your institution's designated hazardous waste program.[4]
Step-by-Step Disposal Protocol
This protocol ensures safety and regulatory compliance from the moment you decide a material is waste until its final collection.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste container or the chemical itself, ensure you are wearing appropriate PPE.
-
Eye Protection: Safety glasses with side shields or chemical goggles.[10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[11]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Labeling
Proper identification is paramount.
-
Immediately label the waste container with a hazardous waste tag provided by your EHS department.
-
Clearly write the full chemical name: "this compound" . Avoid abbreviations or formulas.
-
Indicate the hazards: "Corrosive (Acidic)", "Irritant", "Environmental Hazard" .
-
Estimate the quantity of waste.
Step 3: Select an Appropriate Waste Container
Container integrity is crucial to prevent leaks and exposures.
-
Compatibility: Use a container made of material that will not react with the acidic and chlorinated waste. High-density polyethylene (HDPE) or glass containers are generally appropriate.[10][12] Avoid metal containers.[8][13]
-
Condition: The container must be in good condition, free from cracks or deterioration, with a secure, leak-proof screw cap.[3][8]
-
Labeling: The container must be clearly labeled as described in Step 2.
Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[8][12]
-
Segregation is Key: This is the most critical step in storage.
-
Place the container in a secondary containment bin labeled "Halogenated Organic Waste" or "Chlorinated Organic Waste." This separates it from non-halogenated solvents.[14]
-
Within your SAA, ensure this container is physically separated from bases, oxidizers, and reactive metals. Store acids and bases separately. [8]
-
-
Keep Containers Closed: Hazardous waste containers must remain tightly sealed at all times, except when you are actively adding waste.[4][12] This prevents the release of vapors and protects against spills.
-
Do Not Overfill: Leave at least one inch of headspace in liquid containers to allow for expansion.[8] For solid waste, ensure the lid can close securely.
Step 5: Arrange for EHS Pickup
Once the container is full or you have no more of this waste to generate, arrange for its collection.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from EHS.[12]
-
Do not move the waste to other rooms or labs for consolidation; it must be picked up from its designated SAA.[12]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for handling this compound waste.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[1][6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[5][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5][7]
Spill Response
For small spills that you are trained and equipped to handle:
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels on a spill of an oxidizing substance, though that is not the primary hazard here.
-
Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal. Avoid creating dust.[11]
-
Label the container appropriately and dispose of it as hazardous waste.
-
Clean the spill area with soap and water.
For large spills, evacuate the area, close the door, and contact your institution's EHS emergency line immediately.[13]
Waste Minimization: A Proactive Approach
The most effective disposal method is to generate less waste in the first place.
-
Source Reduction: Order only the quantity of chemical required for your experiments.[12]
-
Scale Reduction: When possible, reduce the scale of your experiments to minimize the volume of waste produced.[12]
-
Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to share surplus chemicals with other labs.[12]
By adhering to these protocols, you not only ensure compliance with regulations but also actively participate in creating a safer research environment. Trust in our procedures is built upon understanding the reasons behind them. Handle every chemical, from receipt to disposal, with the respect it requires.
References
- 1. fishersci.com [fishersci.com]
- 2. bmsci.com [bmsci.com]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. westliberty.edu [westliberty.edu]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. angenechemical.com [angenechemical.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. nj.gov [nj.gov]
- 14. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Navigating the Safe Handling of 3,4-Dichloro-2-methoxybenzoic acid: A Guide for Laboratory Professionals
For researchers engaged in the nuanced work of drug development and scientific discovery, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of 3,4-Dichloro-2-methoxybenzoic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our commitment is to empower you with the knowledge to maintain a secure and efficient laboratory environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound and its structural analogs, such as chlorinated benzoic acids, are known to pose several health risks. A thorough understanding of these hazards is the foundation of a robust safety plan. These compounds are generally classified as irritants and can be harmful if not handled correctly.[1][2]
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of the powdered form may lead to respiratory discomfort.[1][3]
-
Potential for Toxicity: While specific data for this exact compound is limited, related chlorinated aromatic compounds suggest caution is warranted regarding potential toxicity if swallowed or inhaled.[1]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation—it is a critical necessity to prevent exposure and ensure personal safety.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is dictated by the specific hazards posed by this compound. The following table outlines the minimum required PPE for routine handling, particularly within a controlled environment like a chemical fume hood.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye & Face Protection | Chemical safety goggles or a face shield | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. Standard safety glasses are insufficient.[6][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[1][6][7] |
| Body Protection | Fully-fastened laboratory coat | Provides a primary barrier against accidental spills and splashes.[1][6] |
| Respiratory Protection | Not generally required if handled in a fume hood | If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is necessary.[8] |
| Foot Protection | Closed-toe shoes | Protects feet from potential spills and falling objects.[9] |
The rationale for this level of protection is to create a comprehensive barrier against the primary routes of exposure: dermal contact, ocular contact, and inhalation.[10]
Operational Workflow: From Benchtop to Disposal
A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a safe and efficient process for handling this compound.
Caption: A procedural diagram illustrating the key stages for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a current Safety Data Sheet (SDS) for a structurally similar compound is accessible.[11]
-
Confirm that a certified chemical fume hood is operational.[11]
-
Verify that an eyewash station and safety shower are unobstructed and readily accessible.[4][12]
-
Assemble all necessary PPE as outlined in the table above.
-
-
Handling in a Chemical Fume Hood:
-
Decontamination and Waste Management:
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Immediate Steps for Waste Handling:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[9][13]
-
Containerization: Use a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and any relevant hazard symbols.[13]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][8]
Professional Disposal:
-
The recommended method for the final disposal of chlorinated benzoic acid derivatives is through a licensed hazardous waste disposal company.[11][13] These companies are equipped to handle chemical incineration in a compliant and environmentally sound manner.[13]
-
Provide the disposal company with the relevant safety information or SDS for the waste.[13]
-
Maintain meticulous records of all generated chemical waste in accordance with your institution's and local regulations.[13]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][12]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3][4][7] If irritation persists, seek medical advice.[4]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. angenechemical.com [angenechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
